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Bmpr2-IN-1

Cat. No.: B12389431
M. Wt: 321.34 g/mol
InChI Key: JZFLSWUCZKXSQQ-UHFFFAOYSA-N
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Description

Bmpr2-IN-1 is a useful research compound. Its molecular formula is C16H15N7O and its molecular weight is 321.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15N7O B12389431 Bmpr2-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N7O

Molecular Weight

321.34 g/mol

IUPAC Name

2,4,8,10,11,14,23-heptazatetracyclo[15.2.2.13,7.19,12]tricosa-1(19),3,5,7(23),9,12(22),17,20-octaen-13-one

InChI

InChI=1S/C16H15N7O/c24-15-12-9-14(23-22-12)20-13-6-8-18-16(21-13)19-11-3-1-10(2-4-11)5-7-17-15/h1-4,6,8-9H,5,7H2,(H,17,24)(H3,18,19,20,21,22,23)

InChI Key

JZFLSWUCZKXSQQ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C1C=C4

Origin of Product

United States

Foundational & Exploratory

Bmpr2-IN-1: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Bmpr2-IN-1, a known inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document details the intricate signaling pathways governed by BMPR2, the inhibitory action of this compound, quantitative data on its activity, and the experimental protocols used for its characterization.

The BMPR2 Signaling Cascade: A Dual Pathway to Cellular Regulation

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor that plays a pivotal role in various cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of the BMPR2 signaling pathway is implicated in several diseases, most notably Pulmonary Arterial Hypertension (PAH).[2] Signaling through BMPR2 is initiated by the binding of Bone Morphogenetic Protein (BMP) ligands, which leads to the formation of a heteromeric complex with a type I BMP receptor.[3] This event triggers a cascade of intracellular signaling through two primary pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.[4]

Canonical SMAD-Dependent Pathway

Upon ligand binding and receptor complex formation, the constitutively active BMPR2 phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[3]

Canonical BMPR2 Signaling Pathway BMP_ligand BMP Ligand BMPR2 BMPR2 BMP_ligand->BMPR2 Binds BMPR1 BMPR1 BMPR2->BMPR1 Recruits p_BMPR1 p-BMPR1 BMPR1->p_BMPR1 Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) p_BMPR1->R_SMAD Phosphorylates p_R_SMAD p-R-SMAD Complex p-R-SMAD/SMAD4 Complex p_R_SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Expression Target Gene Expression Non-Canonical BMPR2 Signaling Pathways BMPR2_complex Activated BMPR2 Complex p38_MAPK p38 MAPK Pathway BMPR2_complex->p38_MAPK PI3K_AKT PI3K/AKT Pathway BMPR2_complex->PI3K_AKT LIMK LIMK Pathway BMPR2_complex->LIMK Cellular_Responses Diverse Cellular Responses p38_MAPK->Cellular_Responses PI3K_AKT->Cellular_Responses LIMK->Cellular_Responses Mechanism of Action of this compound Bmpr2_IN_1 This compound BMPR2_Kinase BMPR2 Kinase Domain Bmpr2_IN_1->BMPR2_Kinase Binds Inhibition Inhibition of Kinase Activity BMPR2_Kinase->Inhibition ATP ATP ATP->BMPR2_Kinase Binding blocked No_Phosphorylation No BMPR1 Phosphorylation Inhibition->No_Phosphorylation Blocked_Signaling Blocked Downstream Signaling No_Phosphorylation->Blocked_Signaling Biochemical IC50 Determination Workflow Start Start Prepare_Inhibitor Prepare Serial Dilution of this compound Start->Prepare_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add BMPR2 Enzyme and Substrate Add_Inhibitor->Add_Enzyme Add_ATP Add ATP to Initiate Reaction Add_Enzyme->Add_ATP Incubate Incubate at RT for 1 hour Add_ATP->Incubate Add_KinaseGlo Add Kinase-Glo® Reagent Incubate->Add_KinaseGlo Measure_Luminescence Measure Luminescence Add_KinaseGlo->Measure_Luminescence Analyze_Data Analyze Data and Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End Cellular SMAD Phosphorylation Assay Workflow Start Start Culture_Cells Culture HPASMCs Start->Culture_Cells Starve_Cells Serum Starve Cells Culture_Cells->Starve_Cells Pretreat Pre-treat with this compound Starve_Cells->Pretreat Stimulate Stimulate with BMP4 Pretreat->Stimulate Lyse_Cells Lyse Cells and Quantify Protein Stimulate->Lyse_Cells Western_Blot Perform Western Blot (p-SMAD1/5, total SMAD1) Lyse_Cells->Western_Blot Analyze Analyze Band Intensities Western_Blot->Analyze End End Analyze->End

References

Bmpr2-IN-1: A Technical Guide to a Novel BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bmpr2-IN-1 and other novel inhibitors of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to evaluate and utilize these compounds in the study of BMPR2 signaling and its role in various pathologies, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer.[1][2]

Core Compound: this compound

This compound (also referred to as Compound 8a) is a macrocyclic kinase inhibitor designed to target BMPR2.[1][2] Its development arose from the modification of a promiscuous inhibitor to achieve greater selectivity and potency for BMPR2.[2]

Mechanism of Action

This compound functions as a competitive inhibitor of the ATP-binding pocket of the BMPR2 kinase domain.[2] By occupying this site, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire BMPR2 signaling cascade. A docking study of a similar compound suggests an ATP mimetic interaction with the hinge region of the kinase domain.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other recently developed BMPR2 inhibitors.

Compound Target IC50 (nM) Ki app (nM) Kd (nM) Assay Type Reference
This compound (Compound 8a)BMPR2506-83.5ADP-Glo Kinase Assay, Isothermal Titration Calorimetry[1][2]
CDD-1115BMPR21.86.2 ± 1.3-LanthaScreen TR-FRET, Kinase Inhibition Assay[3][4]
CDD-1431BMPR21.620.6 ± 3.8-LanthaScreen TR-FRET, Kinase Inhibition Assay[3][4]
CDD-1281BMPR21.2--LanthaScreen TR-FRET[3]
CDD-1653BMPR22.8--LanthaScreen TR-FRET[3]
DorsomorphinBMPR274--In vitro Kinase Assay[2]
LDN-193189BMPR2>1000--In vitro Kinase Assay[3][4]
Compound Cellular IC50 (µM) Cell Line Assay Type Reference
CDD-14314.87293T-BRE-LucBMP Responsive Element Luciferase Reporter Assay[3]
CDD-12816.19293T-BRE-LucBMP Responsive Element Luciferase Reporter Assay[3]
CDD-16536.92293T-BRE-LucBMP Responsive Element Luciferase Reporter Assay[3]
CDD-14968.72293T-BRE-LucBMP Responsive Element Luciferase Reporter Assay[3]
CDD-111524.1293T-BRE-LucBMP Responsive Element Luciferase Reporter Assay[3]
CDD-128029.8293T-BRE-LucBMP Responsive Element Luciferase Reporter Assay[3]

Signaling Pathways

The following diagrams illustrate the canonical and non-canonical BMPR2 signaling pathways.

BMPR2_Canonical_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Ligand BMP Ligands (BMP2, BMP4, BMP7, BMP9) Receptor_Complex Active Receptor Complex Ligand->Receptor_Complex Binds BMPR2 BMPR2 (Type II Receptor) BMPR2->Receptor_Complex TypeI_R Type I Receptor (ALK1, ALK2, ALK3, ALK6) TypeI_R->Receptor_Complex R_SMAD R-SMADs (SMAD1/5/8) TypeI_R->R_SMAD Phosphorylates Receptor_Complex->TypeI_R Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates BRE BMP Response Element (BRE) SMAD_Complex->BRE Binds Gene_Expression Target Gene Expression (ID1, ID2, ID3) BRE->Gene_Expression Regulates Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits

Caption: Canonical BMPR2-SMAD Signaling Pathway.

BMPR2_NonCanonical_Signaling BMPR2_Complex Active BMPR2 Receptor Complex p38_MAPK p38 MAPK BMPR2_Complex->p38_MAPK ERK ERK BMPR2_Complex->ERK PI3K_Akt PI3K/Akt BMPR2_Complex->PI3K_Akt Rho_GTPases Rho-GTPases (RhoA, Rac1) BMPR2_Complex->Rho_GTPases Cell_Proliferation Cell Proliferation & Migration p38_MAPK->Cell_Proliferation ERK->Cell_Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits LIMK LIMK Rho_GTPases->LIMK LIMK->Cell_Proliferation Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2_Complex Inhibits

Caption: Non-Canonical BMPR2 Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to assess the enzymatic inhibition of BMPR2.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BMPR2 kinase activity.

Materials:

  • Recombinant human BMPR2 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 5 µL of a solution containing the BMPR2 enzyme and MBP substrate in assay buffer.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Thermal Shift Assay (TSA)

This protocol is based on methods used to confirm the binding of inhibitors to the BMPR2 kinase domain.[3][4]

Objective: To measure the change in the melting temperature (Tm) of the BMPR2 kinase domain upon binding of a test compound, indicating direct interaction.

Materials:

  • Recombinant human BMPR2 kinase domain

  • SYPRO Orange dye (5000x stock)

  • Test compound dissolved in DMSO

  • Assay buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument capable of performing a melt curve analysis

Procedure:

  • Prepare a master mix containing the BMPR2 kinase domain and SYPRO Orange dye in the assay buffer.

  • Add the test compound or DMSO (vehicle control) to the wells of a 96-well PCR plate.

  • Add the master mix to each well to a final volume of 20 µL. The final protein concentration should be around 2 µM and the final dye concentration around 5x.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to increase the temperature from 25°C to 95°C at a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

  • Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Cellular BMP Responsive Element (BRE) Luciferase Reporter Assay

This protocol is adapted from studies assessing the cellular activity of BMPR2 inhibitors.[3]

Objective: To measure the inhibition of BMP-induced downstream signaling in a cellular context.

Materials:

  • 293T cells stably expressing a BMP responsive element (BRE) driving a luciferase reporter gene (293T-BRE-Luc).

  • Recombinant human BMP2

  • Test compound dissolved in DMSO

  • DMEM supplemented with 10% FBS and antibiotics

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Seed 293T-BRE-Luc cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with BMP2 (e.g., a final concentration of 5 ng/mL) for 6 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel assay with a viability reagent).

  • Calculate the percent inhibition of BMP2-induced luciferase activity for each compound concentration.

  • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel BMPR2 inhibitors.

Inhibitor_Discovery_Workflow cluster_invitro cluster_cellular Library_Screening Compound Library Screening (e.g., DNA-Encoded Library) Hit_Identification Hit Identification Library_Screening->Hit_Identification In_Vitro_Assays In Vitro Characterization Hit_Identification->In_Vitro_Assays Kinase_Assay Kinase Inhibition Assay (IC50) Binding_Assay Direct Binding Assay (e.g., TSA, ITC) Selectivity_Screen Kinome Selectivity Screening Cellular_Assays Cellular Assays Kinase_Assay->Cellular_Assays Binding_Assay->Cellular_Assays Selectivity_Screen->Cellular_Assays Reporter_Assay BRE Reporter Assay (Cellular IC50) Downstream_Signaling Downstream Signaling Analysis (pSMAD Western Blot) Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization Lead_Optimization->Library_Screening Iterative Design In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies

Caption: BMPR2 Inhibitor Discovery and Development Workflow.

References

Unveiling the Role of BMPR2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Functions of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) for Researchers, Scientists, and Drug Development Professionals.

While a specific inhibitor designated "Bmpr2-IN-1" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of its putative target, the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). Understanding the intricate functions of BMPR2 is paramount for the development and evaluation of any therapeutic agent targeting this pathway. This document details the signaling cascades, functional outcomes, and experimental methodologies relevant to BMPR2 research.

Core Function of BMPR2

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase that plays a crucial role in various physiological processes, including embryonic development, osteogenesis, and vascular homeostasis.[1][2] It is a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[3] The BMPR2 gene provides the blueprint for this receptor, which is vital for regulating cell growth, differentiation, and apoptosis (controlled cell death).[4]

Mutations and dysfunction of BMPR2 are strongly associated with several clinical disorders, most notably pulmonary arterial hypertension (PAH).[5][6] In the context of PAH, BMPR2 mutations can lead to abnormal proliferation of smooth muscle cells in the pulmonary arteries and apoptosis of endothelial cells, contributing to the vascular remodeling characteristic of the disease.[7]

The BMPR2 Signaling Pathway

The canonical BMPR2 signaling cascade is initiated by the binding of a Bone Morphogenetic Protein (BMP) ligand, such as BMP2, BMP4, or BMP7.[8][9] This binding event induces the formation of a heterotetrameric complex composed of two type I and two type II receptors.[1][8] BMPR2, a type II receptor, is constitutively active and, upon complex formation, phosphorylates and activates the type I receptor.[10]

The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][10] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (Co-SMAD), SMAD4.[8] This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular function.[3][8]

In addition to the canonical SMAD-dependent pathway, BMPR2 can also signal through non-canonical, SMAD-independent pathways, including the activation of MAPK, LIMK, ROCK, and Rho.[8] The specific downstream effects of BMPR2 activation are dependent on the specific BMP ligand, the type I receptor isoform involved, and the cellular context.[7][8]

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds TypeI_R Type I Receptor BMPR2->TypeI_R SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 NonCanonical Non-Canonical Pathways (MAPK, etc.) TypeI_R->NonCanonical Activates SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription Gene Transcription SMAD_Complex->Transcription Translocates & Regulates

Caption: Canonical and Non-Canonical BMPR2 Signaling Pathways.

Quantitative Data on BMPR2 Modulation

While specific quantitative data for "this compound" is unavailable, the following table summarizes the observed effects of BMPR2 knockdown or mutation from various studies, providing a baseline for the potential consequences of inhibiting this receptor.

Experimental SystemModulation of BMPR2Measured ParameterObserved EffectReference
Human Pulmonary Microvascular Endothelial CellssiRNA-mediated knockdownTGFB1 mRNA expressionDecreased expression[11]
Human Pulmonary Microvascular Endothelial CellssiRNA-mediated knockdownBMP9 mRNA expressionIncreased expression (~13-fold)[11]
Human Pulmonary Microvascular Endothelial CellssiRNA-mediated knockdownBMP10 mRNA expressionIncreased expression (~4-fold)[11]
Human Pulmonary Artery Smooth Muscle CellssiRNA-mediated knockdown & IL-1β stimulationInflammatory and mitogenic pathway activationExaggerated inflammatory response[5]
Mouse Models of PAHHeterozygous Bmpr2 mutationsSeverity of pulmonary hypertensionMutation type influences disease severity[12]

Key Experimental Protocols

The investigation of BMPR2 function and the effects of its modulation rely on a variety of established experimental techniques.

siRNA-mediated Knockdown of BMPR2

This protocol is used to transiently reduce the expression of BMPR2 in cell culture to study the resulting functional changes.

Methodology:

  • Cell Seeding: Plate human pulmonary microvascular endothelial cells (HPMECs) or other relevant cell types in appropriate culture vessels and grow to a specified confluency (e.g., 70-80%).

  • Transfection Reagent Preparation: Dilute BMPR2-specific small interfering RNA (siRNA) and a negative control siRNA in serum-free media. In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine).

  • Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells and incubate for a specified period (e.g., 4-6 hours).

  • Recovery and Gene Silencing: Replace the transfection medium with complete growth medium and incubate for 24-72 hours to allow for gene silencing.

  • Verification of Knockdown: Harvest the cells and assess BMPR2 mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively, to confirm the efficiency of the knockdown.[11]

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Seed Seed Cells Form_Complex Form siRNA-Lipid Complexes Prep_siRNA Prepare siRNA & Transfection Reagent Prep_siRNA->Form_Complex Add_Complex Add Complexes to Cells Form_Complex->Add_Complex Incubate Incubate Add_Complex->Incubate Recover Recover Cells Incubate->Recover Harvest Harvest Cells Recover->Harvest Analyze Analyze BMPR2 Expression (qPCR/Western) Harvest->Analyze

References

Bmpr2-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmpr2-IN-1 is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a transmembrane serine/threonine kinase.[1] As a key component of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway, BMPR2 plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of the BMPR2 signaling pathway is implicated in the pathogenesis of several diseases, most notably Pulmonary Arterial Hypertension (PAH).[4][5] this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of BMPR2 and for exploring its potential as a therapeutic target.

Chemical Structure and Properties

The chemical structure and properties of this compound are summarized below.

Chemical Structure:

2D Structure of this compound

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 8-(6-(1H-pyrazol-4-ylamino)pyridin-2-yl)-5,6-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyridin-4-oneInferred from SMILES
Molecular Formula C16H15N7O-
Molecular Weight 321.34 g/mol -
SMILES C1=CN(N=C1)NC2=NC=CC=C2C3=C4N=NC(=O)C4=CCN3-
Appearance Solid (assumed)Not available
Melting Point Not availableNot available
Solubility Not availableNot available

Biological Activity

ParameterValueSource
IC50 506 nM-
Kd 83.5 nM-

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of BMPR2. BMPR2 is a type II receptor in the BMP signaling pathway. The canonical signaling cascade is initiated by the binding of a BMP ligand to the BMPR2 homodimer. This binding event recruits a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which is then transphosphorylated and activated by the constitutively active BMPR2 kinase. The activated type I receptor, in turn, phosphorylates downstream signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular functions.[2]

By inhibiting the kinase activity of BMPR2, this compound prevents the phosphorylation and activation of the type I receptor, thereby blocking the entire downstream signaling cascade.

BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPR2 BMPR2 BMP_Ligand->BMPR2 Binding BMPR1 BMPR1 (Type I Receptor) BMPR2->BMPR1 Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD Phosphorylation p_R_SMAD p-R-SMAD R_SMAD->p_R_SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex SMAD4 SMAD4 (co-SMAD) SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocation Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibition

Canonical BMPR2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature, specifically in Amrhein JA, et al. ACS Med Chem Lett. 2023.[1] Below are generalized protocols based on common laboratory practices for the synthesis and characterization of similar kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is described as a macrocyclization of a promiscuous inhibitor based on a 3-amino-1H-pyrazole hinge binding moiety.[1] A generalized synthetic workflow would likely involve a multi-step process.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., pyrazole derivatives, linking agents) Step1 Step 1: Synthesis of Linear Precursor Start->Step1 Step2 Step 2: Macrocyclization Reaction Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final This compound Characterization->Final

Generalized Synthetic Workflow for this compound
Biochemical Kinase Assay

The inhibitory activity of this compound against BMPR2 can be determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase Assay Protocol

  • Reagents and Materials:

    • Recombinant human BMPR2 enzyme

    • Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)

    • ATP

    • Kinase assay buffer

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Microplate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

    • In a multi-well plate, add the BMPR2 enzyme, the substrate, and the diluted this compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Assay Workflow

Kinase_Assay_Workflow Prep Prepare Reagents: Enzyme, Substrate, ATP, Inhibitor Dilutions Reaction Set up Kinase Reaction in Plate: Enzyme + Substrate + Inhibitor Prep->Reaction Incubate Incubate at 30°C Reaction->Incubate Detect Add Luminescent Reagent to Measure ATP Incubate->Detect Read Read Luminescence Detect->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Generalized Workflow for a Luminescence-based Kinase Assay
Cell-Based Assay

To assess the activity of this compound in a cellular context, a cell-based assay measuring the downstream effects of BMPR2 inhibition can be employed. This often involves measuring the phosphorylation of SMAD proteins.

Cell-Based Assay Protocol

  • Reagents and Materials:

    • A suitable cell line expressing BMPR2 (e.g., human pulmonary artery endothelial cells - HPAECs)

    • Cell culture medium and supplements

    • BMP ligand (e.g., BMP2 or BMP9) to stimulate the pathway

    • This compound

    • Lysis buffer

    • Antibodies for Western blotting (anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-BMPR2, and a loading control like anti-GAPDH)

    • Reagents and equipment for SDS-PAGE and Western blotting

  • Procedure:

    • Culture the cells to a suitable confluency in multi-well plates.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a defined period.

    • Stimulate the cells with a BMP ligand to activate the BMPR2 pathway.

    • After stimulation, wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1.

    • Quantify the band intensities to determine the effect of this compound on SMAD phosphorylation.

Cell-Based Assay Workflow

Cellular_Assay_Workflow Culture Culture Cells Treat Pre-treat with this compound Culture->Treat Stimulate Stimulate with BMP Ligand Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for p-SMAD & Total SMAD Lyse->WB Analyze Quantify and Analyze Results WB->Analyze

Generalized Workflow for a Cell-based Western Blot Assay

Conclusion

This compound is a valuable research tool for the specific inhibition of BMPR2. Its well-defined mechanism of action and potency make it suitable for a range of in vitro studies aimed at elucidating the complex roles of BMPR2 signaling in health and disease. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental approaches. For detailed experimental procedures, researchers are directed to the primary scientific literature.

References

Bmpr2-IN-1: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and selectivity of Bmpr2-IN-1, a potent inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and pharmacological profile of this compound.

Introduction

This compound is a macrocyclic kinase inhibitor designed to target BMPR2, a transmembrane serine/threonine kinase that plays a crucial role in the transforming growth factor-beta (TGF-β) signaling superfamily. Dysregulation of the BMPR2 signaling pathway is implicated in various pathologies, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer. This compound has emerged as a valuable chemical probe for studying the physiological and pathological functions of BMPR2 and as a potential starting point for the development of novel therapeutics. This guide will delve into the quantitative data defining its potency and selectivity, the experimental methodologies used for its characterization, and visual representations of its mechanism of action and evaluation.

Target Potency and Binding Affinity

This compound demonstrates potent inhibition of BMPR2 kinase activity and a high binding affinity for the receptor. The key quantitative metrics are summarized in the table below.

ParameterValueDescription
IC50 506 nMThe half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of BMPR2 kinase activity in a biochemical assay.
Kd 83.5 nMThe equilibrium dissociation constant, representing the affinity of this compound for the BMPR2 protein. A lower Kd value indicates a higher binding affinity.

Target Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity against other kinases in the human kinome. This compound has been profiled against a panel of kinases to determine its specificity.

Assay TypeResultDescription
Kinase Selectivity Score (S35) 0.01 (against a panel of 90 kinases)A measure of selectivity, where a lower score indicates higher selectivity. The score is calculated based on the number of kinases inhibited above a certain threshold at a given concentration.
Off-Target Activity

While highly selective, this compound has been evaluated for its activity against other kinases. The following table details its inhibitory concentrations against known off-targets.

Off-Target KinaseIC50
GSK3A 11 µM
GSK3B 34 µM

The significantly higher IC50 values for these off-target kinases compared to BMPR2 highlight the selectivity of this compound.

Signaling Pathway

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 BMPR2->BMPR1 Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 BMPR1->SMAD1_5_8 Phosphorylates pSMAD1_5_8 pSMAD1/5/8 SMAD4 SMAD4 pSMAD1_5_8->SMAD4 Forms complex with SMAD_complex SMAD Complex Gene_Transcription Gene Transcription (Proliferation, Differentiation, Apoptosis) SMAD_complex->Gene_Transcription Regulates

Experimental Methodologies

The following sections detail the likely experimental protocols used to characterize the target specificity and selectivity of this compound, based on standard industry practices and methodologies described for similar kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the BMPR2 kinase domain.

Materials:

  • Recombinant human BMPR2 kinase domain

  • Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate for BMPR2)

  • ATP (Adenosine triphosphate)

  • This compound (in a range of concentrations)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, the BMPR2 enzyme, the peptide substrate, and the various concentrations of this compound (or DMSO as a vehicle control) are added to the kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step process of adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to the controls (0% inhibition for vehicle and 100% inhibition for no enzyme). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.

Kinase Binding Assay (Kd Determination)

A common method to determine the binding affinity of an inhibitor to its target kinase is the Kinase Binding Assay, which can be performed using various platforms such as DiscoverX's KINOMEscan™.

Principle:

This assay is based on a competition binding format. The BMPR2 kinase is immobilized on a solid support and incubated with a known, tagged ligand that binds to the ATP-binding site. This compound is then added in various concentrations to compete with the tagged ligand for binding to the kinase. The amount of tagged ligand that remains bound to the kinase is quantified, which is inversely proportional to the binding of this compound.

Protocol Outline:

  • Kinase Immobilization: Recombinant BMPR2 is immobilized on a solid support (e.g., beads).

  • Competition Binding: The immobilized kinase is incubated with a fixed concentration of a tagged ligand and a serial dilution of this compound.

  • Washing: Unbound compounds and ligand are washed away.

  • Detection: The amount of bound tagged ligand is quantified using a method appropriate for the tag (e.g., qPCR for a DNA-tagged ligand, or fluorescence for a fluorescently tagged ligand).

  • Data Analysis: The results are plotted as the percentage of the tagged ligand bound versus the concentration of this compound. The Kd is determined from the competition binding curve.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays IC50 Biochemical Assay (IC50 Determination) Pathway_Inhibition Pathway Inhibition Assay (e.g., pSMAD Western Blot) IC50->Pathway_Inhibition Guides concentration selection Kd Binding Assay (Kd Determination) Selectivity Kinase Panel Screening (Selectivity Profiling) Target_Engagement Target Engagement Assay (e.g., CETSA) Selectivity->Target_Engagement Informs Bmpr2_IN_1 This compound Bmpr2_IN_1->IC50 Bmpr2_IN_1->Kd Bmpr2_IN_1->Selectivity

Conclusion

This compound is a potent and highly selective inhibitor of BMPR2. The quantitative data presented in this guide, derived from rigorous biochemical and binding assays, establish its utility as a high-quality chemical probe for investigating the roles of BMPR2 in health and disease. Its favorable selectivity profile minimizes the potential for off-target effects, making it a reliable tool for target validation and a promising scaffold for the development of novel therapeutic agents targeting the BMPR2 signaling pathway. Further studies in cellular and in vivo models are warranted to fully elucidate its therapeutic potential.

Unlocking a Novel Therapeutic Avenue in Alzheimer's Disease: A Technical Guide to BMPR2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective disease-modifying therapies for Alzheimer's disease (AD) has led researchers to explore novel molecular pathways implicated in its pathogenesis. One such promising target is the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a serine/threonine kinase that plays a crucial role in neurogenesis and cellular signaling. While a specific compound designated "Bmpr2-IN-1" was not identified in the reviewed literature, this guide focuses on the broader strategy of BMPR2 inhibition as a therapeutic approach for AD. We will delve into the underlying signaling pathways, summarize the quantitative data for known BMPR2 inhibitors, and provide illustrative experimental workflows.

Recent research has highlighted the potential of inhibiting BMPR2 to counteract the detrimental effects of aberrant Bone Morphogenetic Protein (BMP) signaling in the aging and AD brain. Increased BMP signaling is associated with the suppression of adult neural stem cell differentiation into neurons, a process vital for memory and cognition.[1] By targeting BMPR2, researchers aim to promote neurogenesis and mitigate the neurodegenerative cascade.[1]

This document serves as a technical resource, consolidating the available information on small molecule inhibitors of BMPR2 and their potential application in AD studies.

The BMPR2 Signaling Pathway in the Context of Alzheimer's Disease

The BMPR2 signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In the central nervous system, its modulation has significant implications for neuronal health and regeneration.

Canonical SMAD-Dependent Pathway:

The canonical BMPR2 signaling cascade is initiated by the binding of a BMP ligand to the type II receptor, BMPR2. This leads to the recruitment and phosphorylation of a type I receptor (e.g., ALK2, ALK3, ALK6). The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in neuronal differentiation and survival.

BMPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 (ALK2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates R-SMAD R-SMAD (SMAD1/5/8) BMPR1->R-SMAD Phosphorylates p-R-SMAD p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD Complex Target Genes Target Gene Transcription SMAD Complex->Target Genes Translocates & Regulates

Caption: Canonical BMPR2-SMAD Signaling Pathway.

Non-Canonical Signaling and Crosstalk with mTOR:

Emerging evidence suggests that BMPR2 inhibition also impacts non-canonical signaling pathways, notably the mTOR pathway. Some novel BMPR2 inhibitors have been shown to potently inhibit the mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2, as well as Akt, while activating AMP-activated protein kinase (AMPK).[1] The inhibition of mTOR signaling has been independently linked to neuroprotective effects in models of aging and AD.[2][3]

BMPR2_mTOR_Crosstalk cluster_input Signal cluster_pathway Signaling Cascade cluster_output Cellular Outcome BMPR2_Inhibitor BMPR2 Inhibitor BMPR2 BMPR2 BMPR2_Inhibitor->BMPR2 Inhibits mTORC1_2 mTORC1 / mTORC2 BMPR2->mTORC1_2 Inhibits Akt Akt BMPR2->Akt Inhibits AMPK AMPK BMPR2->AMPK Activates Neurogenesis Promotes Neurogenesis mTORC1_2->Neurogenesis Suppresses AMPK->Neurogenesis Promotes

Caption: BMPR2 Inhibition and mTOR Pathway Crosstalk.

Quantitative Data for Known BMPR2 Inhibitors

While a compound named "this compound" has not been identified, several potent and selective small molecule inhibitors of BMPR2 have been developed. The following tables summarize the available quantitative data for these compounds from in vitro kinase assays. It is important to note that these data were not generated in the context of Alzheimer's disease models.

Table 1: Pyrazole-Based Macrocyclic BMPR2 Inhibitor [1]

CompoundTargetIC50 (nM)KD (nM)
8a BMPR250683.5

Table 2: DNA-Encoded Chemical Library (DECL) Derived BMPR2 Inhibitors [4]

CompoundTargetIC50 (nM)Kiapp (nM)
CDD-1115 BMPR21.86.2 ± 1.3
CDD-1281 BMPR21.28
CDD-1431 BMPR21.620.6 ± 3.8
CDD-1653 BMPR22.87

Experimental Protocols: A General Workflow

The following section outlines a general experimental workflow for screening and characterizing BMPR2 inhibitors for their potential therapeutic efficacy in Alzheimer's disease models. Detailed, specific protocols for the aforementioned inhibitors in AD research are not yet available in the public domain.

1. In Vitro Kinase Inhibition Assay

This initial step is crucial to confirm the potency and selectivity of a candidate inhibitor against the BMPR2 kinase domain.

  • Objective: To determine the IC50 value of the test compound against BMPR2.

  • Methodology: A common method is a radiometric filter binding assay using purified recombinant BMPR2 kinase domain. The assay measures the incorporation of 33P-ATP into a generic substrate in the presence of varying concentrations of the inhibitor.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cellular Assays for BMP Pathway Inhibition

These assays assess the ability of the inhibitor to block BMPR2 signaling within a cellular context.

  • Objective: To measure the inhibition of BMP-induced SMAD phosphorylation.

  • Methodology: A cell line expressing endogenous or overexpressed BMPR2 (e.g., C2C12 myoblasts or HEK293T cells) is treated with a BMP ligand (e.g., BMP2 or BMP4) in the presence of the inhibitor. The levels of phosphorylated SMAD1/5/8 are then quantified using Western blotting or an in-cell Western assay.

  • Data Analysis: The concentration-dependent inhibition of p-SMAD levels is used to determine the cellular EC50 of the compound.

3. Neurogenesis Assays in Alzheimer's Disease Models

These experiments are designed to evaluate the pro-neurogenic effects of the BMPR2 inhibitor in a disease-relevant context.

  • Objective: To assess the effect of the inhibitor on the differentiation of neural stem cells (NSCs) or induced pluripotent stem cells (iPSCs) from AD patients into neurons.

  • Methodology:

    • Culture NSCs or AD-patient-derived iPSCs.

    • Induce neuronal differentiation in the presence of the BMPR2 inhibitor at various concentrations.

    • After a defined period, fix and stain the cells for neuronal markers (e.g., β-III tubulin, MAP2) and NSC markers (e.g., Nestin, SOX2).

    • Quantify the number of new neurons and the extent of neurite outgrowth.

  • Data Analysis: Compare the number of neurons and neurite length in inhibitor-treated cultures to vehicle-treated controls.

Illustrative Experimental Workflow Diagram:

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo / In Vitro AD Models cluster_invivo In Vivo AD Models Kinase_Assay 1. Kinase Inhibition Assay (IC50 Determination) Cellular_Assay 2. Cellular Pathway Assay (p-SMAD Inhibition) Kinase_Assay->Cellular_Assay Validate cellular activity Neurogenesis_Assay 3. Neurogenesis Assay (NSC/iPSC Differentiation) Cellular_Assay->Neurogenesis_Assay Test in disease-relevant model Toxicity_Assay 4. Neuronal Viability & Toxicity Assays Neurogenesis_Assay->Toxicity_Assay Assess safety profile Animal_Model 5. In Vivo Efficacy Studies (e.g., 5XFAD mice) Toxicity_Assay->Animal_Model Evaluate in vivo potential Behavioral_Tests 6. Behavioral & Cognitive Assessments Animal_Model->Behavioral_Tests Assess functional outcome

Caption: General Workflow for BMPR2 Inhibitor Evaluation.

Conclusion and Future Directions

The inhibition of BMPR2 presents a compelling and novel therapeutic strategy for Alzheimer's disease, primarily by promoting neurogenesis and potentially modulating the mTOR signaling pathway. While the specific inhibitor "this compound" remains to be characterized in the scientific literature, the development of potent and selective inhibitors like the pyrazole-based macrocycle 8a and the DECL-derived compounds CDD-1115 , CDD-1281 , CDD-1431 , and CDD-1653 provides valuable tools for the research community.

Future research should focus on rigorously evaluating these and other novel BMPR2 inhibitors in various in vitro and in vivo models of Alzheimer's disease. Key areas of investigation will include their ability to rescue cognitive deficits, reduce amyloid and tau pathologies, and their long-term safety profiles. The elucidation of the detailed molecular mechanisms by which BMPR2 inhibition confers neuroprotection will be paramount to the successful clinical translation of this promising therapeutic approach.

References

Investigating Cancer Pathways Using BMPR2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase that plays a pivotal, yet complex, role in cell signaling. As a receptor for bone morphogenetic proteins (BMPs), it is involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Emerging evidence has implicated dysregulated BMPR2 signaling in the pathogenesis of various cancers. Depending on the cellular context and tumor type, BMPR2 has been shown to function as both a tumor suppressor and a promoter of metastasis, making it a compelling target for therapeutic intervention.[1][2][4][5][6][7]

This in-depth technical guide focuses on the use of BMPR2-IN-1, a potent and selective inhibitor of BMPR2, to investigate its role in cancer pathways. While direct studies utilizing this compound in cancer are not yet widely published, this guide will leverage data and protocols from studies using other BMPR2 inhibitors and knockdown/knockout models to provide a comprehensive framework for research in this area. This compound has a reported IC50 of 506 nM and a Kd of 83.5 nM, demonstrating its potential as a precise tool for dissecting BMPR2-mediated signaling events in cancer.

Core Concepts: BMPR2 Signaling in Cancer

BMPR2 signaling is initiated by the binding of a BMP ligand, which leads to the formation of a heteromeric complex with a type I BMP receptor (e.g., ALK2, ALK3, ALK6). The constitutively active BMPR2 then phosphorylates and activates the type I receptor, which in turn propagates the signal downstream through two main pathways: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

SMAD-Dependent Pathway

Upon activation, the type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8/9. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in various cellular processes.[2][8][9]

Non-SMAD-Independent Pathways

BMPR2 can also signal through pathways independent of SMADs. One of the well-characterized non-SMAD pathways involves the activation of the RhoA-ROCK (Rho-associated coiled-coil containing protein kinase) signaling cascade. This pathway is known to regulate the actin cytoskeleton and is critically involved in cell migration and invasion.[7][10] In some cancers, like osteosarcoma, BMPR2 has been shown to promote invasion and metastasis via the RhoA-ROCK-LIMK2 pathway.[7][10]

Quantitative Data on BMPR2 Inhibition in Cancer

The following tables summarize quantitative data from studies investigating the effects of BMPR2 inhibition or knockdown in various cancer cell lines. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of BMPR2 Inhibition on Cancer Cell Viability

Cell LineInhibitor/MethodConcentration/ConditionAssayResultReference
A549 (Lung Cancer)JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor)Not specifiedCaspase-3 ActivationSynergistic increase in caspase-3 activation[11]
H1299 (Lung Cancer)JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor)Not specifiedCaspase-3 ActivationSynergistic increase in caspase-3 activation[11]
Calu-1 (Lung Cancer)JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor)Not specifiedCaspase-3 ActivationSynergistic increase in caspase-3 activation[11]
Jurkat (Leukemia)JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor)Not specifiedCaspase-3 ActivationSynergistic increase in caspase-3 activation (more pronounced than in NSCLC)[11]
Kasumi-1 (Leukemia)JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor)Not specifiedCaspase-3 ActivationSynergistic increase in caspase-3 activation[11]
THP-1 (Leukemia)JL189 (BMPR2 inhibitor) + ABT-263 (BCL-2 inhibitor)Not specifiedCaspase-3 ActivationSynergistic increase in caspase-3 activation[11]
OVCAR8 (Ovarian Cancer)DMH1 (BMP inhibitor)10 µMTumor Sphere GrowthReduction in tumor sphere growth[4]
NCI-RES (Ovarian Cancer)DMH1 (BMP inhibitor)10 µMTumor Sphere GrowthReduction in tumor sphere growth[4]

Table 2: Effect of BMPR2 Manipulation on Cancer Cell Migration and Invasion

Cell LineMethodAssayResultReference
143B (Osteosarcoma)BMPR2 depletionTranswell Invasion AssayMarkedly reduced invasive capacity[7][10]
U2OS (Osteosarcoma)BMPR2 overexpressionWound Healing AssayIncreased migration[10]
U2OS (Osteosarcoma)BMPR2 overexpressionTranswell Invasion AssayIncreased invasion[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer pathways. These protocols are based on established methods from the literature.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.[12]

Western Blot Analysis for SMAD and Non-SMAD Pathway Components

Objective: To assess the effect of this compound on the activation of SMAD and non-SMAD signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • BMP ligand (e.g., BMP2, BMP4)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SMAD1/5/8, anti-SMAD1/5/8, anti-p-LIMK2, anti-LIMK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[13][14][15][16]

Transwell Migration and Invasion Assay

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Protocol:

For Invasion Assay:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate for 1-2 hours at 37°C to allow it to solidify.[17][18][19][20]

For Migration and Invasion Assays: 2. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control. 3. Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. 4. Add 2.5 x 10^4 to 5 x 10^4 cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell inserts. 5. Incubate the plate for 12-48 hours at 37°C. 6. After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab. 7. Fix the cells on the lower surface of the membrane with methanol for 10 minutes. 8. Stain the cells with 0.5% crystal violet for 20 minutes. 9. Gently wash the inserts with water and allow them to air dry. 10. Visualize and count the migrated/invaded cells in several random fields under a microscope. 11. Quantify the results and compare the different treatment groups.[17][18][19][20][21][22][23]

Mandatory Visualizations

BMPR2 Signaling Pathways

BMPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_smad SMAD Pathway cluster_non_smad Non-SMAD Pathway cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding BMPR1 BMPR1 (ALK2/3/6) BMPR2->BMPR1 Recruitment & Phosphorylation RhoA RhoA BMPR2->RhoA Activation R-SMAD SMAD1/5/8 BMPR1->R-SMAD Phosphorylation p-R-SMAD p-SMAD1/5/8 R-SMAD->p-R-SMAD SMAD Complex p-SMAD1/5/8-SMAD4 Complex p-R-SMAD->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Genes Target Genes SMAD Complex->Target Genes Transcription Regulation ROCK ROCK RhoA->ROCK Activation LIMK2 LIMK2 ROCK->LIMK2 Phosphorylation p-LIMK2 p-LIMK2 LIMK2->p-LIMK2 Actin Cytoskeleton\n(Migration & Invasion) Actin Cytoskeleton (Migration & Invasion) p-LIMK2->Actin Cytoskeleton\n(Migration & Invasion) This compound This compound This compound->BMPR2 Inhibition

Caption: Canonical and non-canonical BMPR2 signaling pathways in cancer.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_pathway Pathway Analysis cluster_analysis Data Analysis & Interpretation Cell Culture Cancer Cell Lines Treatment Treat with this compound (Dose-Response & Time-Course) Cell Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Migration Transwell Migration Assay Treatment->Migration Invasion Transwell Invasion Assay Treatment->Invasion Western Blot Western Blot for p-SMAD1/5 & p-LIMK2 Treatment->Western Blot RhoA Assay RhoA Activation Assay Treatment->RhoA Assay Data Analysis Quantitative Analysis (IC50, % Inhibition) Viability->Data Analysis Migration->Data Analysis Invasion->Data Analysis Western Blot->Data Analysis RhoA Assay->Data Analysis Conclusion Elucidation of this compound's Role in Cancer Pathways Data Analysis->Conclusion

Caption: Workflow for characterizing the effects of this compound.

Conclusion

The investigation of BMPR2 signaling in cancer presents a promising avenue for the development of novel therapeutic strategies. While the direct application of this compound in cancer research is still in its nascent stages, the wealth of data from studies on other BMPR2 inhibitors and genetic models provides a solid foundation for its exploration. This technical guide offers a comprehensive framework, including established protocols and expected outcomes, to empower researchers to effectively utilize this compound in dissecting the intricate roles of BMPR2 in cancer progression. By systematically evaluating its impact on cell viability, migration, invasion, and the underlying SMAD and non-SMAD signaling pathways, the scientific community can unlock the full therapeutic potential of targeting BMPR2 in oncology.

References

Bmpr2-IN-1: An In-Depth Technical Guide on its Effect on the SMAD Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bmpr2-IN-1 is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a critical transmembrane serine/threonine kinase involved in the SMAD signaling pathway. Dysregulation of BMPR2 signaling is implicated in various pathologies, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the SMAD signaling cascade. The document includes quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to BMPR2 and the SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. This pathway is initiated by the binding of BMP ligands to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it binds to BMP-responsive elements (BREs) in the promoter regions of target genes, thereby modulating their transcription. Key target genes include inhibitors of DNA binding (ID1, ID2, ID3).

Mutations and dysregulation of BMPR2 are strongly associated with the pathogenesis of heritable and idiopathic pulmonary arterial hypertension.[1] Consequently, BMPR2 has emerged as a significant therapeutic target for the development of novel treatments for these and other related diseases.

This compound: A Potent and Selective BMPR2 Inhibitor

This compound (also referred to as compound 8a) is a novel, potent, and selective macrocyclic kinase inhibitor targeting BMPR2.[2][3] Its development arose from the macrocyclization of a promiscuous 3-amino-1H-pyrazole-based inhibitor, which significantly enhanced its selectivity for BMPR2.[2][4]

Mechanism of Action

Docking studies have revealed that this compound functions as an ATP-competitive inhibitor.[2] The pyrazole moiety of the compound forms two critical hydrogen bonds with the backbone of tyrosine 282 (Y282) in the hinge region of the BMPR2 kinase domain. An additional hydrogen bond is formed between the amine linker and the backbone oxygen of serine 350 (S350). The inhibitor's binding is further stabilized by hydrophobic interactions with isoleucine 209 (I209), valine 217 (V217), and leucine 340 (L340).[2] By occupying the ATP-binding pocket, this compound prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting the kinase activity of BMPR2 and the subsequent downstream SMAD signaling cascade.

Quantitative Data

The inhibitory potency and binding affinity of this compound for the BMPR2 kinase domain have been quantitatively determined through in vitro assays.

ParameterValueAssay TypeReference
IC50 506 nMKinase Assay[2]
Kd 83.5 nMIsothermal Titration Calorimetry (ITC)[2]

Table 1: Quantitative data for this compound inhibition of BMPR2.

Effect on the SMAD Signaling Pathway

As a direct inhibitor of BMPR2 kinase activity, this compound is expected to block the phosphorylation of the type I BMP receptor, which in turn would prevent the phosphorylation and activation of SMAD1, SMAD5, and SMAD8. This would lead to a reduction in the nuclear translocation of the SMAD1/5/8-SMAD4 complex and a subsequent decrease in the transcription of BMP target genes. While the primary publication on this compound focuses on its synthesis and direct kinase inhibition, the following sections detail the standard experimental protocols used to confirm such effects on the SMAD signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on the SMAD signaling pathway.

In Vitro BMPR2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of the BMPR2 kinase domain.

Principle: The assay quantifies the amount of ATP consumed by the BMPR2 kinase. The remaining ATP is used in a luciferase-catalyzed reaction to produce a luminescent signal, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human BMPR2 kinase domain

  • This compound

  • ATP

  • Kinase buffer (e.g., from Cell Signaling Technology, #9802)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega, V6711)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant BMPR2 kinase domain to each well, except for the no-kinase control wells.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km for BMPR2.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Western Blot for Phosphorylated SMAD1/5/8

This method is used to assess the effect of this compound on the phosphorylation of SMAD1/5/8 in a cellular context.

Principle: Cells are treated with a BMP ligand to stimulate the SMAD pathway in the presence or absence of this compound. Cell lysates are then subjected to SDS-PAGE, and proteins are transferred to a membrane. The levels of phosphorylated SMAD1/5/8 are detected using a specific antibody.

Materials:

  • Cell line expressing BMPR2 (e.g., HEK293, pulmonary artery smooth muscle cells)

  • BMP ligand (e.g., BMP2, BMP4)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD1/5/8 (Ser463/465), anti-total SMAD1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and a loading control like β-actin to normalize the data.[6][7]

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the SMAD pathway in response to BMP stimulation and its inhibition by this compound.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the BMP-responsive element (BRE). Activation of the SMAD pathway leads to the expression of luciferase, which can be quantified by measuring the light produced in the presence of its substrate, luciferin.

Materials:

  • HEK293T cells or other suitable cell line

  • BRE-luciferase reporter plasmid (e.g., pTA-BMP-luc)[8][9]

  • Transfection reagent

  • BMP ligand (e.g., BMP2)

  • This compound

  • Luciferase assay system (e.g., Promega)

  • Luminometer

Procedure:

  • Co-transfect the cells with the BRE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • After 24 hours, pre-treat the transfected cells with different concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a BMP ligand (e.g., 5 ng/mL BMP2) for 6-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of BMP-induced luciferase activity and determine the IC50 value.[5][10][11]

Visualizations

BMPR2-SMAD Signaling Pathway

BMPR2_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 1. Ligand Binding BMPR1 Type I Receptor (e.g., ALK3/6) BMPR2->BMPR1 2. Receptor Complex Formation pSMAD pSMAD1/5/8 BMPR1->pSMAD 3. SMAD1/5/8 Phosphorylation SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex 4. Complex Formation SMAD_complex_nuc pSMAD1/5/8-SMAD4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR1 Inhibition of Phosphorylation BRE BMP Responsive Element (BRE) SMAD_complex_nuc->BRE 6. DNA Binding Target_Gene Target Gene Transcription (e.g., ID1, ID2, ID3) BRE->Target_Gene 7. Gene Transcription

Caption: Canonical BMPR2-SMAD signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis of pSMAD1/5/8

WB_Workflow start Plate Cells pretreat Pre-treat with this compound or Vehicle start->pretreat stimulate Stimulate with BMP Ligand pretreat->stimulate lyse Cell Lysis stimulate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with anti-pSMAD1/5/8 block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Data Analysis detect->analyze

Caption: Workflow for assessing this compound's effect on SMAD1/5/8 phosphorylation via Western blot.

Logical Flow of a BRE-Luciferase Reporter Assay

Luciferase_Logic cluster_input Inputs cluster_cellular Cellular System cluster_output Output BMP BMP Ligand Signaling SMAD Pathway Activation BMP->Signaling Inhibitor This compound Inhibitor->Signaling Cells Cells with BRE-Luciferase Reporter Luciferase_exp Luciferase Expression Signaling->Luciferase_exp Luminescence Luminescent Signal Luciferase_exp->Luminescence

Caption: Logical diagram of a BMP-responsive element (BRE) luciferase reporter assay.

Conclusion

This compound is a valuable research tool for investigating the role of BMPR2 in health and disease. As a potent and selective inhibitor, it allows for the precise modulation of the SMAD signaling pathway. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of this compound and other potential BMPR2 inhibitors. Further studies utilizing these methods will be crucial in elucidating the full therapeutic potential of targeting BMPR2 in conditions such as pulmonary arterial hypertension and cancer.

References

Bmpr2-IN-1: A Technical Guide to its Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of Bmpr2-IN-1, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BMPR2 in various diseases, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer.

Quantitative Data Summary

The binding affinity and inhibitory activity of this compound have been characterized using established biochemical and biophysical assays. The key quantitative data are summarized in the table below for easy comparison and reference.

ParameterValueCompoundTargetAssay TypeReference
KD 83.5 nMThis compound (Compound 8a)BMPR2Not Specified[1]
IC50 506 nMThis compound (Compound 8a)BMPR2Kinase Glo[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies employed for determining the binding affinity and inhibitory activity of this compound, based on the primary literature[1].

Determination of IC50 Value (Kinase Glo Assay)

The half-maximal inhibitory concentration (IC50) of this compound against BMPR2 was determined using the Kinase Glo® luminescent kinase assay platform. This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to an increase in kinase activity.

Materials:

  • Recombinant human BMPR2 kinase domain

  • This compound (Compound 8a)

  • Kinase Glo® Reagent (Promega)

  • ATP

  • Substrate peptide

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • A serial dilution of this compound was prepared in DMSO and then diluted in the assay buffer.

  • The recombinant BMPR2 kinase, substrate peptide, and ATP were mixed in the assay buffer.

  • The kinase reaction was initiated by adding the enzyme/substrate/ATP mixture to the wells of a 384-well plate containing the diluted this compound or DMSO control.

  • The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).

  • Following incubation, an equal volume of Kinase Glo® reagent was added to each well to stop the kinase reaction and initiate the luminescent signal.

  • The plate was incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence was measured using a plate reader.

  • The IC50 value was calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Binding Affinity (KD)

While the specific method for determining the dissociation constant (KD) for this compound was not detailed in the initial source, a common and robust method for such a determination is the Differential Scanning Fluorimetry (DSF) assay, also known as the Thermal Shift Assay™. This biophysical technique measures the change in the thermal denaturation temperature of a protein in the presence of a ligand. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

Materials:

  • Recombinant human BMPR2 kinase domain

  • This compound (Compound 8a)

  • SYPRO Orange dye (or equivalent)

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • qPCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

  • The recombinant BMPR2 kinase domain was diluted in the assay buffer.

  • A serial dilution of this compound was prepared.

  • The BMPR2 protein solution, SYPRO Orange dye, and either this compound or a vehicle control were mixed in the wells of a 96-well qPCR plate.

  • The plate was sealed and placed in a qPCR instrument.

  • The temperature was gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with fluorescence readings taken at each temperature increment.

  • The melting temperature (Tm) was determined by identifying the temperature at which the fluorescence intensity is at its maximum, which corresponds to the protein's unfolding transition.

  • The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein with the vehicle control from the Tm of the protein with this compound.

  • The KD value was then derived by fitting the ΔTm values to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the BMPR2 signaling pathway and a representative experimental workflow.

BMPR2 Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. BMPR2 is a critical type II receptor in this pathway. Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor, which in turn phosphorylates downstream SMAD proteins. These activated SMADs then translocate to the nucleus to regulate gene expression.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 (Type II Receptor) BMP Ligand->BMPR2 Binding BMPR1 BMPR1 (Type I Receptor) BMPR2->BMPR1 Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD Phosphorylation SMAD_Complex R-SMAD/Co-SMAD Complex R_SMAD->SMAD_Complex Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex DNA DNA SMAD_Complex->DNA Translocation & DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibition

Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of this compound using a kinase activity assay.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilution of this compound C Add this compound and kinase mix to plate A->C B Prepare kinase reaction mix (BMPR2, Substrate, ATP) B->C D Incubate at room temperature C->D E Add Kinase Glo reagent D->E F Measure luminescence E->F G Plot % inhibition vs. log[Inhibitor] F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 value of this compound.

References

An In-depth Technical Guide to the IC50 of Selective BMPR2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the inhibitory activity of recently discovered, potent, and selective inhibitors of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2) kinase. The focus is on the quantitative measure of inhibition, the half-maximal inhibitory concentration (IC50), and the experimental methodologies used for its determination. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Quantitative Inhibitory Activity of BMPR2 Inhibitors

A series of novel and highly selective BMPR2 inhibitors have been identified through DNA-encoded chemical library screening. The inhibitory potency of these compounds has been characterized by determining their IC50 values against BMPR2 and a panel of related kinases to assess their selectivity. The following table summarizes the IC50 data for key compounds.

CompoundTarget KinaseIC50 (nM)Selectivity over BMPR2
CDD-1115 BMPR2 1.8 -
ALK1>250>138-fold
ALK2>250>138-fold
ALK3>1000>555-fold
ALK4Inactive-
ALK5>1000>555-fold
ALK6>1000>555-fold
TGFBR2>1000>555-fold
ACVR2AInactive-
ACVR2BInactive-
CDD-1281 BMPR2 1.2 -
Selectivity>110 to >830-fold against related kinases
CDD-1431 BMPR2 20.6 (Kiapp) -
CDD-1653 BMPR2 2.8 -
ALK1>1000>357-fold
SelectivityInactive against other related kinases
LDN-193189 BMPR2>1000-
(Comparator)ALK1-6, TGFBR21.2 - 9.3-
ALK4265-

Data sourced from "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening".[1][2]

II. Experimental Protocols for IC50 Determination

The IC50 values for the BMPR2 inhibitors were determined using established in vitro kinase inhibition assays.

A. ThermoFisher Kinase Inhibition Assay Platform:

This platform was utilized to determine the IC50 values of the compounds against a panel of TGFβ family kinases. The general workflow for such an assay is as follows:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Incubation Incubation of Kinase, Substrate, ATP, and Compound Compound_Dilution->Incubation Kinase_Prep Preparation of Kinase, Substrate, and ATP Solution Kinase_Prep->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Signal_Measurement Measurement of Luminescence/Fluorescence Detection_Reagent->Signal_Measurement Dose_Response Generation of Dose-Response Curve Signal_Measurement->Dose_Response IC50_Calc Calculation of IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for a typical in vitro kinase inhibition assay.

The assays were performed at a fixed ATP concentration. The apparent inhibition constant (Kiapp) for some compounds was also determined.

B. DiscoveRx KINOMEscan™ Platform:

To assess the broader selectivity of the inhibitors, the KINOMEscan™ platform was employed. This is a binding assay, not an enzymatic inhibition assay.

G cluster_assay KINOMEscan™ Binding Assay cluster_binding Competitive Binding cluster_quant Quantification cluster_result Result Interpretation Immobilized_Kinase Kinase Immobilized on a Solid Support Binding_Reaction Incubation of Kinase, Compound, and Tagged Ligand Immobilized_Kinase->Binding_Reaction Test_Compound Test Compound (e.g., CDD-1115 at 1 µM) Test_Compound->Binding_Reaction Tagged_Ligand Biotinylated Ligand Tagged_Ligand->Binding_Reaction Capture Capture of Ligand-Kinase Complex Binding_Reaction->Capture Detection Quantification of Bound Ligand via Tag Capture->Detection Percent_Control Calculation of Percent of Control Binding Detection->Percent_Control

Caption: Principle of the KINOMEscan™ competitive binding assay.

Compounds were screened at a concentration of 1 µM against a panel of 403 kinases. The results are reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

III. BMPR2 Signaling Pathway

BMPR2 is a transmembrane serine/threonine kinase that plays a crucial role in various cellular processes.[3] It is a type II receptor in the transforming growth factor-beta (TGF-β) superfamily.[4][5] The canonical signaling pathway is initiated by the binding of a bone morphogenetic protein (BMP) ligand.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMP_Ligand BMP Ligand (e.g., BMP2, BMP4, BMP7, BMP9) Receptor_Complex Active Heterodimeric Receptor Complex BMP_Ligand->Receptor_Complex Binds BMPR2 BMPR2 (Type II Receptor) BMPR2->Receptor_Complex BMPR1 Type I Receptor (e.g., ALK1, ALK2, ALK3, ALK6) BMPR1->Receptor_Complex R_SMAD R-SMADs (SMAD1/5/8) Receptor_Complex->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Complexes with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates Inhibitor Bmpr2-IN-1 (e.g., CDD-1115) Inhibitor->BMPR2 Inhibits Kinase Activity

Caption: Canonical BMPR2 signaling pathway and point of inhibition.

Upon ligand binding, BMPR2 forms a complex with and phosphorylates a type I receptor (e.g., ALK1, ALK2, ALK3, or ALK6).[4][5] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes involved in processes like cell differentiation, growth, and apoptosis.[3][4] Selective inhibitors like CDD-1115 prevent the phosphorylation cascade by blocking the kinase activity of BMPR2.

In addition to the canonical SMAD-dependent pathway, BMPR2 can also activate non-canonical pathways, including p38 MAPK, ERK, and PI3K/Akt signaling.[4] Dysfunctional BMPR2 signaling is implicated in the pathogenesis of diseases such as pulmonary arterial hypertension (PAH).[4][6]

References

An In-Depth Technical Guide to Bmpr2-IN-1 (Compound 8a): A Selective BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bmpr2-IN-1, also identified as Compound 8a, a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This document details the relationship between these two designations, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction: Unifying this compound and Compound 8a

This compound is the designation for a macrocyclic pyrazole-based kinase inhibitor that has been identified as a selective and potent antagonist of BMPR2. In the primary scientific literature describing its discovery and characterization, this molecule is referred to as Compound 8a .[1] Therefore, this compound and Compound 8a are synonymous terms for the same chemical entity. This guide will use the designation this compound, with "Compound 8a" used interchangeably where appropriate, to reflect its nomenclature in various databases and supplier catalogs.

The development of selective BMPR2 inhibitors like this compound is of significant interest for studying the physiological and pathological roles of BMPR2 signaling. Dysregulation of the BMPR2 pathway is implicated in several diseases, most notably pulmonary arterial hypertension (PAH), but also has connections to Alzheimer's disease and certain cancers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 8a) based on published biochemical and biophysical assays.

Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound

ParameterValueMethodTargetReference
IC50506 nMKinase Inhibition AssayBMPR2[1]
Kd83.5 nMIsothermal Titration Calorimetry (ITC)BMPR2[1]

Table 2: Thermal Shift Assay (DSF) Data for this compound

Target ProteinΔTm (°C)InterpretationReference
BMPR25.8Significant Stabilization[2]
GSK3B8.4Significant Stabilization[2]
BMP2KNegligibleNo Significant Binding[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Synthesis of this compound (Compound 8a)

The synthesis of this compound is a multi-step process. A generalized scheme is presented below, based on the macrocyclization of a promiscuous 3-amino-1H-pyrazole inhibitor. For the full detailed synthesis, please refer to the supporting information of Amrhein JA, et al. ACS Med Chem Lett. 2023.[1]

General Synthesis Scheme:

The synthesis of the macrocyclic inhibitor 8a begins with the reaction of a starting material 2 with 2,4-dichloropyrimidine (3 ) in a nucleophilic substitution to yield compound 4 . Subsequently, various linkers are attached through a second nucleophilic substitution.[2]

Differential Scanning Fluorimetry (DSF) for Kinase Selectivity Profiling

DSF is utilized to assess the thermal stabilization of a protein upon ligand binding, providing an indication of binding affinity and selectivity.

Protocol:

  • Protein and Compound Preparation:

    • Prepare a 2 µM solution of the target kinase (e.g., BMPR2) in a standard buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).

    • Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup (384-well format):

    • Mix the protein solution with SYPRO Orange dye (at a 1:1000 dilution from a 5000x stock).

    • Aliquot 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.

    • Add 10 nL of the 10 mM this compound solution to the appropriate wells using an acoustic liquid dispenser (final concentration 10 µM). Include DMSO-only wells as a negative control.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a program with continuous heating from 25°C to 95°C.

    • Measure the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths (e.g., 465 nm and 590 nm, respectively).

  • Data Analysis:

    • The melting temperature (Tm) is determined as the midpoint of the protein unfolding transition.

    • The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with this compound. A significant positive ΔTm indicates ligand binding and protein stabilization.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the BMPR2 kinase domain at a concentration of 10 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 0.5 mM TCEP).

    • Prepare a solution of this compound at a concentration of 100 µM in the identical buffer. It is critical that the buffers are precisely matched to minimize heats of dilution.

    • Degas both solutions immediately before use.

  • ITC Experiment:

    • Load the BMPR2 solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection of a small volume (e.g., 0.4 µL) followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cellular Assay: Western Blot for Phosphorylated SMAD1/5/8

To assess the functional inhibition of the BMPR2 pathway in a cellular context, a Western blot for the downstream signaling molecules, phosphorylated SMAD1/5/8 (pSMAD1/5/8), can be performed.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human pulmonary arterial endothelial cells - HPAECs) to approximately 80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a BMP ligand (e.g., BMP9) for 30-60 minutes to activate the BMPR2 pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for pSMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pSMAD1/5/8 signal to the total SMAD1 and loading control signals.

    • Compare the levels of pSMAD1/5/8 in this compound treated cells to the vehicle-treated control to determine the extent of inhibition.

Mandatory Visualizations

BMPR2 Signaling Pathway

The following diagram illustrates the canonical BMPR2 signaling pathway, which is inhibited by this compound.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding Type I Receptor Type I Receptor (e.g., ALK1/2/3/6) BMPR2->Type I Receptor Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) Type I Receptor->R_SMAD Phosphorylation Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Complex Formation SMAD_Complex SMAD Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocation Target Gene\nExpression Target Gene Expression Nucleus->Target Gene\nExpression Transcription Regulation This compound This compound This compound->BMPR2 Inhibition

Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

This diagram outlines a typical workflow for the discovery and characterization of a novel BMPR2 inhibitor like this compound.

Inhibitor_Characterization_Workflow cluster_discovery Discovery & Initial Screening cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular Activity Validation A Compound Library Screening (e.g., High-Throughput Screen) B Hit Identification (e.g., Promiscuous Inhibitor 1) A->B C Lead Optimization (e.g., Macrocyclization) B->C D Kinase Selectivity Profiling (Differential Scanning Fluorimetry - DSF) C->D Synthesized Compounds E Binding Affinity Determination (Isothermal Titration Calorimetry - ITC) D->E Selective Hit (this compound) F Cell-Based Assay (pSMAD1/5/8 Western Blot) E->F G Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G

Caption: A generalized workflow for the discovery and validation of a BMPR2 inhibitor.

Logical Relationship: this compound and Compound 8a

This diagram illustrates the synonymous relationship between the different identifiers for the same chemical entity.

References

Navigating the Uncharted Waters of BMPR2 Inhibition: A Technical Guide to the Preclinical Safety and Toxicity Assessment of Bmpr2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available safety and toxicity data for the research compound Bmpr2-IN-1. This technical guide therefore provides a comprehensive framework for the preclinical safety and toxicity evaluation of a novel BMPR2 inhibitor, using this compound as a representative molecule. The information presented is intended for researchers, scientists, and drug development professionals to inform the design and execution of a robust preclinical safety program.

Executive Summary

This compound is a research-grade inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase receptor crucial for various physiological processes. While its potential therapeutic applications are under investigation, a thorough understanding of its safety and toxicity profile is paramount before any clinical consideration. This guide outlines the known physiological roles of the BMPR2 signaling pathway, the potential on-target and off-target toxicities associated with its inhibition, and a proposed comprehensive preclinical strategy to systematically evaluate the safety of this compound. This includes detailed in vitro and in vivo toxicological studies, pharmacokinetic and pharmacodynamic assessments, and the identification of potential safety biomarkers. The successful execution of this plan is critical for establishing a therapeutic window and identifying potential risks associated with this class of inhibitors.

The BMPR2 Signaling Pathway: A Critical Regulator of Cellular Homeostasis

The BMPR2 gene provides instructions for creating the BMPR2 protein, a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[1][2] BMPR2 is widely expressed in various tissues, including the pulmonary vasculature, heart, bone, and brain, highlighting its broad physiological importance.[1][3] The canonical BMPR2 signaling pathway is initiated by the binding of Bone Morphogenetic Proteins (BMPs), such as BMP2, BMP4, BMP7, and BMP9, to a heterotetrameric complex of type I and type II receptors.[4][5] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules called SMADs (specifically SMAD1, SMAD5, and SMAD8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in critical cellular processes like proliferation, differentiation, apoptosis, and migration.[2][4]

BMPR2 signaling is essential for maintaining vascular homeostasis, particularly in the pulmonary arteries where it functions to inhibit the proliferation of smooth muscle cells and promote the survival of endothelial cells.[5][6] Dysfunctional BMPR2 signaling, often due to genetic mutations, is a primary driver of pulmonary arterial hypertension (PAH).[7][8] Beyond the vasculature, BMPR2 plays roles in skeletal development, neurogenesis, and immune regulation.[1][8]

BMPR2_Signaling_Pathway BMP BMP Ligand (e.g., BMP2, BMP4, BMP9) Receptor_Complex Active Receptor Complex BMP->Receptor_Complex Binds BMPR2 BMPR2 (Type II Receptor) BMPR2->Receptor_Complex TypeI_R Type I Receptor (e.g., ALK1, ALK2, ALK3, ALK6) TypeI_R->Receptor_Complex SMAD158 SMAD 1/5/8 Receptor_Complex->SMAD158 Phosphorylates pSMAD158 p-SMAD 1/5/8 SMAD158->pSMAD158 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., ID1, ID2, ID3) Nucleus->Gene_Transcription Regulates Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Gene_Transcription->Cellular_Response Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits

Caption: Canonical BMPR2 Signaling Pathway and the Point of Inhibition by this compound.

Potential Safety and Toxicity Profile of this compound

Given the widespread expression and multifaceted roles of BMPR2, its inhibition by this compound could lead to a range of on-target and off-target toxicities.

On-Target Toxicities

On-target toxicities arise from the intended mechanism of action of the drug. For a BMPR2 inhibitor, these could theoretically include:

  • Pulmonary Vascular Effects: While the intended therapeutic effect of BMPR2 inhibition might be context-dependent, chronic inhibition could mimic the pathological changes seen in PAH, such as endothelial dysfunction and smooth muscle cell proliferation.[8]

  • Cardiovascular Effects: Given the role of BMPR2 in cardiac development and homeostasis, long-term inhibition could potentially lead to adverse cardiac remodeling or valvular defects.

  • Skeletal Effects: As BMP signaling is fundamental to bone formation and maintenance, inhibition of BMPR2 could disrupt bone homeostasis, potentially leading to reduced bone density or impaired fracture healing.[1]

  • Reproductive Effects: BMPR2 is involved in oocyte development and follicle maturation.[5] Inhibition could therefore have implications for fertility.

  • Immunological Effects: BMPR2 signaling plays a role in regulating inflammation.[8] Dysregulation of this pathway could lead to an altered immune response.

Off-Target Toxicities

Off-target toxicities result from the interaction of the drug with unintended molecular targets. As this compound is a kinase inhibitor, it may inhibit other kinases with similar ATP-binding pockets, a common characteristic of this class of drugs.[9][10] Such off-target effects are highly dependent on the specific chemical structure of the inhibitor and can lead to a wide range of unpredictable adverse events.[11][12]

Proposed Preclinical Safety and Toxicity Evaluation of this compound

A tiered and systematic approach is necessary to characterize the safety and toxicity profile of this compound.

Preclinical_Toxicology_Workflow In_Vitro In Vitro Studies Genotox Genotoxicity Assays In_Vitro->Genotox Safety_Pharm Safety Pharmacology In_Vitro->Safety_Pharm ADME ADME/PK In_Vitro->ADME In_Vivo In Vivo Studies Dose_Range Dose-Range Finding Studies In_Vivo->Dose_Range Repeat_Dose Repeat-Dose Toxicity Studies In_Vivo->Repeat_Dose Carcinogenicity Carcinogenicity Studies (If warranted) In_Vivo->Carcinogenicity Repro_Tox Reproductive & Developmental Toxicity Studies In_Vivo->Repro_Tox IND Investigational New Drug (IND) Application Genotox->IND Safety_Pharm->IND ADME->Dose_Range Dose_Range->Repeat_Dose Repeat_Dose->IND Carcinogenicity->IND Repro_Tox->IND

Caption: A Standard Workflow for Preclinical Toxicology Assessment.
In Vitro Toxicology

A battery of in vitro assays should be conducted early in the development process to identify potential liabilities.

Assay Type Purpose Experimental System Key Endpoints
Cytotoxicity To determine the concentration at which this compound induces cell death.A panel of cell lines representing key organs (e.g., hepatocytes, cardiomyocytes, renal proximal tubule cells).IC50 (50% inhibitory concentration)
hERG Channel Assay To assess the risk of drug-induced cardiac arrhythmia (QT prolongation).HEK293 cells expressing the hERG channel.IC50 for hERG channel inhibition
Kinase Panel Screening To evaluate the selectivity of this compound and identify potential off-target kinases.A broad panel of recombinant human kinases.IC50 or Ki for each kinase
Genotoxicity To assess the potential for this compound to damage DNA.Bacterial reverse mutation assay (Ames test), in vitro micronucleus assay in mammalian cells.Mutagenicity, clastogenicity, aneuploidogenicity
Hepatotoxicity To evaluate the potential for liver injury.Primary human hepatocytes or HepG2 cells.Cell viability, enzyme leakage (ALT, AST), mitochondrial dysfunction, reactive oxygen species (ROS) production.
Phototoxicity To assess the potential for light-induced toxicity.3T3 Neutral Red Uptake (NRU) phototoxicity assay.Photo-irritation factor (PIF)
In Vivo Toxicology

In vivo studies are essential to understand the effects of this compound in a whole-organism context. These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.

Study Type Species Duration Purpose Key Endpoints
Dose-Range Finding Rodent (e.g., mouse or rat) and non-rodent (e.g., dog or non-human primate)7-14 daysTo identify the maximum tolerated dose (MTD) and select dose levels for subsequent studies.Clinical signs, body weight, food consumption, limited hematology and clinical chemistry.
Repeat-Dose Toxicity Rodent and non-rodent28 days, 90 days, or longer depending on intended clinical useTo characterize the toxicity profile with repeated administration and identify target organs of toxicity.Comprehensive clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
Safety Pharmacology Rodent or non-rodentAcuteTo assess the effects of this compound on vital organ systems (cardiovascular, respiratory, and central nervous systems).Blood pressure, heart rate, ECG, respiratory rate, and a functional observational battery (FOB).
Reproductive and Developmental Toxicity Rat and rabbitVariesTo evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.Mating performance, fertility, implantation, fetal viability, external, visceral, and skeletal fetal abnormalities.
Carcinogenicity Rat and/or mouse2 yearsTo assess the tumorigenic potential of this compound (required for drugs intended for chronic use).Incidence and latency of tumor formation.
ADME and Pharmacokinetics

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of this compound is crucial for interpreting toxicology data and predicting human exposure.

Parameter Purpose
Absorption To determine the extent and rate of absorption after administration.
Distribution To identify the tissues and organs where the compound accumulates.
Metabolism To identify the metabolic pathways and major metabolites.
Excretion To determine the routes and rate of elimination from the body.
Pharmacokinetics To determine key parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Protocols

Detailed experimental protocols should be developed for each study in accordance with international regulatory guidelines (e.g., ICH, FDA, EMA). As an example, a high-level overview of a 28-day repeat-dose toxicity study in rats is provided below.

Objective: To evaluate the potential toxicity of this compound when administered daily for 28 days to male and female Sprague-Dawley rats.

Methodology:

  • Animal Model: Sprague-Dawley rats (e.g., 10/sex/group).

  • Dose Groups: Vehicle control, low dose, mid dose, and high dose. Dose levels will be determined from dose-range finding studies.

  • Route of Administration: To be determined based on the intended clinical route (e.g., oral gavage, intravenous).

  • Duration: Daily administration for 28 consecutive days.

  • Observations:

    • Mortality and Morbidity: Twice daily.

    • Clinical Signs: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Pre-treatment and at termination.

    • Hematology, Clinical Chemistry, and Urinalysis: At termination.

  • Terminal Procedures:

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Collection and weighing of specified organs.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.

  • Toxicokinetics: Blood samples will be collected at specified time points to determine the systemic exposure to this compound.

Conclusion

The development of a novel BMPR2 inhibitor such as this compound holds therapeutic promise, but a comprehensive and rigorous preclinical safety and toxicity evaluation is a non-negotiable prerequisite for its advancement. The framework outlined in this technical guide provides a roadmap for a systematic assessment of potential risks. By thoroughly investigating the on-target and off-target effects, understanding the pharmacokinetic and pharmacodynamic relationships, and identifying potential target organs of toxicity, researchers and drug developers can make informed decisions about the future of this compound and other molecules in this class. The data generated from these studies will be foundational for any future Investigational New Drug (IND) application and the design of first-in-human clinical trials.

References

Methodological & Application

Application Notes and Protocols for a BMPR2 Inhibitor Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cell-based evaluation of a putative BMPR2 inhibitor, herein referred to as Bmpr2-IN-1. The protocols outlined below are designed to assess the compound's potency and mechanism of action in a cellular context, providing critical data for drug development and research applications.

Introduction to BMPR2 Signaling

The Bone Morphogenetic Protein Receptor Type II (BMPR2) is a serine/threonine kinase receptor that plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis.[1][2] It is a key component of the Transforming Growth Factor-beta (TGF-β) superfamily signaling pathway.[3] Dysfunctional BMPR2 signaling is strongly associated with the pathogenesis of diseases such as pulmonary arterial hypertension (PAH).[1][4][5]

The canonical BMPR2 signaling cascade is initiated by the binding of a Bone Morphogenetic Protein (BMP) ligand, such as BMP2, BMP4, or BMP9.[1][6] This binding event leads to the formation of a heteromeric complex with a type I BMP receptor (e.g., ALK1, ALK2, ALK3, or ALK6).[4][6][7] Subsequently, BMPR2 phosphorylates and activates the type I receptor, which in turn phosphorylates downstream signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[7][8] These phosphorylated R-SMADs then form a complex with a common-mediator SMAD (Co-SMAD), SMAD4.[7] This entire complex translocates to the nucleus, where it regulates the transcription of target genes, including the Inhibitor of DNA Binding (ID) genes.[7][9]

In addition to the canonical SMAD-dependent pathway, BMPR2 can also activate non-canonical signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways.[1]

Principle of the Assay

The primary assay described here is a luciferase reporter gene assay designed to quantify the activity of the BMPR2 signaling pathway. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a BMP-responsive element (BRE). When the BMPR2 pathway is activated by a BMP ligand, the resulting SMAD complex binds to the BRE, driving the expression of luciferase. The activity of a potential inhibitor, such as this compound, can be determined by its ability to suppress the BMP-induced luciferase expression. The luminescence signal is directly proportional to the activation of the BMPR2 signaling pathway.

Data Presentation

The following tables present representative quantitative data that could be generated from the described assays.

Table 1: Potency of this compound in a BMP-Responsive Luciferase Reporter Assay

CompoundTargetLigand (Concentration)Cell LineIC50 (nM)
This compoundBMPR2BMP9 (1 ng/mL)HEK293-BRE-Luc15.2
Control InhibitorBMPR2BMP9 (1 ng/mL)HEK293-BRE-Luc25.8

Table 2: Effect of this compound on Downstream Gene Expression (qPCR)

Gene TargetTreatmentFold Change (vs. Vehicle)
ID1BMP9 (1 ng/mL)12.5
ID1BMP9 (1 ng/mL) + this compound (100 nM)2.1
ID3BMP9 (1 ng/mL)9.8
ID3BMP9 (1 ng/mL) + this compound (100 nM)1.5

Table 3: Cytotoxicity of this compound

Cell LineTreatment DurationCC50 (µM)
HEK29324 hours> 50
Human Pulmonary Artery Endothelial Cells (HPAECs)24 hours> 50

Mandatory Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding BMPR1 BMPR1 (ALK1/2/3/6) BMPR2->BMPR1 Recruitment & Phosphorylation R-SMAD\n(1/5/8) R-SMAD (1/5/8) BMPR1->R-SMAD\n(1/5/8) Phosphorylation p-R-SMAD p-R-SMAD SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex Complex Formation SMAD4 SMAD4 BRE BMP Responsive Element (BRE) SMAD Complex->BRE Translocation & Binding Target Gene\nTranscription Target Gene Transcription (e.g., ID1, ID3) BRE->Target Gene\nTranscription

Caption: Canonical BMPR2 signaling pathway.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_treatment Compound Treatment cluster_incubation_readout Incubation and Readout cluster_data_analysis Data Analysis A1 Seed HEK293-BRE-Luc cells in 96-well plates A2 Incubate cells for 24 hours A1->A2 B1 Prepare serial dilutions of this compound B2 Pre-incubate cells with This compound for 1 hour B1->B2 B3 Add BMP9 ligand to stimulate the pathway B2->B3 C1 Incubate for 18-24 hours B3->C1 C2 Add Luciferase substrate C1->C2 C3 Measure luminescence C2->C3 D1 Normalize data to controls C3->D1 D2 Generate dose-response curve D1->D2 D3 Calculate IC50 value D2->D3

Caption: Workflow for the BMPR2 luciferase reporter assay.

Experimental Protocols

BMP-Responsive Luciferase Reporter Assay

This protocol details the steps to measure the inhibitory effect of this compound on the BMPR2 signaling pathway.

Materials:

  • HEK293 cells stably expressing a BMP-responsive element (BRE) driving luciferase expression (HEK293-BRE-Luc)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Recombinant Human BMP9

  • DMSO (vehicle control)

  • White, clear-bottom 96-well assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293-BRE-Luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed the cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., ranging from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Remove the culture medium from the cells and add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a working solution of BMP9 in serum-free DMEM to a final concentration of 1 ng/mL.

    • Add 50 µL of the BMP9 solution to all wells except the unstimulated control wells. Add 50 µL of serum-free DMEM to the unstimulated wells.

    • The final volume in each well should be 100 µL.

  • Incubation and Luminescence Reading:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (unstimulated wells) from all other readings.

    • Normalize the data by setting the signal from the BMP9-stimulated, vehicle-treated wells as 100% activity.

    • Plot the normalized activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (four-parameter logistic fit).

Quantitative PCR (qPCR) for Downstream Target Gene Expression

This protocol is used to confirm that the inhibition of BMPR2 signaling by this compound leads to a decrease in the expression of downstream target genes like ID1 and ID3.

Materials:

  • Human Pulmonary Artery Endothelial Cells (HPAECs)

  • Endothelial Growth Medium (EGM-2)

  • This compound

  • Recombinant Human BMP9

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for ID1, ID3, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture HPAECs in EGM-2.

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4 hours.

    • Treat the cells with this compound (at a concentration around the IC50 value, e.g., 100 nM) or vehicle for 1 hour.

    • Stimulate the cells with BMP9 (1 ng/mL) for 4 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for ID1, ID3, and the housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the fold change in gene expression between the different treatment groups.

Cytotoxicity Assay

This protocol is essential to ensure that the observed inhibition of BMPR2 signaling is not due to general cellular toxicity of this compound.

Materials:

  • Cell lines used in the primary assays (e.g., HEK293, HPAECs)

  • Culture medium

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24 hours.

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate as required.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the CC50 (50% cytotoxic concentration) value. A high CC50 value indicates low cytotoxicity.

References

Application Notes and Protocols for Bmpr2-IN-1 in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), in cultured cell experiments. Detailed protocols for key applications are provided to facilitate the investigation of BMP signaling pathways in various cellular contexts.

Introduction

This compound is a potent and selective inhibitor of BMPR2, a transmembrane serine/threonine kinase that plays a crucial role in the Bone Morphogenetic Protein (BMP) signaling cascade.[1][2][3] The BMP pathway is integral to a multitude of cellular processes, including differentiation, proliferation, and apoptosis.[4] Dysregulation of BMPR2 signaling is implicated in several diseases, such as pulmonary arterial hypertension (PAH), Alzheimer's disease, and certain cancers.[1][2][3] this compound offers a valuable tool for elucidating the specific roles of BMPR2 in these processes and for exploring its therapeutic potential.

Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of BMPR2 and thereby blocking its catalytic activity. This prevents the transphosphorylation and activation of BMP type I receptors (e.g., ALK1, ALK2, ALK3, ALK6), which in turn inhibits the downstream phosphorylation of SMAD proteins (SMAD1/5/8). The inhibition of SMAD phosphorylation prevents their translocation to the nucleus and the subsequent regulation of target gene expression.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental design.

ParameterValueReference
IC50 (BMPR2) 506 nM[1][3]
Kd (BMPR2) 83.5 nM[1][3]

Signaling Pathway

The diagram below illustrates the canonical BMPR2 signaling pathway and the point of inhibition by this compound.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 binds BMPR1 BMPR1 BMPR2->BMPR1 recruits & phosphorylates p-BMPR1 p-BMPR1 BMPR1->p-BMPR1 SMAD1/5/8 SMAD1/5/8 p-BMPR1->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates This compound This compound This compound->BMPR2 inhibits

Diagram 1: BMPR2 Signaling Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cultured cells.

Experimental_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Downstream Assays Downstream Assays Incubation->Downstream Assays Western Blot Western Blot Downstream Assays->Western Blot Immunofluorescence Immunofluorescence Downstream Assays->Immunofluorescence Cell Viability Assay Cell Viability Assay Downstream Assays->Cell Viability Assay Data Analysis Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis Cell Viability Assay->Data Analysis

Diagram 2: General Experimental Workflow.

Experimental Protocols

Note: Optimal conditions (e.g., cell density, inhibitor concentration, incubation time) should be determined empirically for each cell line and experimental setup.

Reconstitution and Storage of this compound
  • Reconstitution: Reconstitute the lyophilized this compound powder in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). A concentration range of 0.1 to 10 µM is a reasonable starting point for dose-response experiments, based on the known IC50.

  • Incubation: Incubate the cells for a duration appropriate for the endpoint being measured. For signaling pathway studies (e.g., SMAD phosphorylation), a shorter incubation time (e.g., 1-24 hours) may be sufficient. For cell viability or proliferation assays, a longer incubation (e.g., 24-72 hours) may be necessary.

Western Blotting for Phospho-SMAD1/5/8

This protocol is designed to assess the inhibitory effect of this compound on the BMPR2 signaling pathway by measuring the levels of phosphorylated SMAD1/5/8.

Materials:

  • Cells treated with this compound and/or BMP ligand (e.g., BMP2, BMP4, or BMP9).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total SMAD1/5/8 and a loading control.

Immunofluorescence for Subcellular Localization of SMAD4

This protocol allows for the visualization of the effect of this compound on the nuclear translocation of SMAD4, a common partner for phosphorylated R-SMADs.

Materials:

  • Cells grown on coverslips and treated with this compound and/or BMP ligand.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: anti-SMAD4.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Mounting medium.

Procedure:

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the anti-SMAD4 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to determine the effect of this compound on cell viability and to calculate its IC50 for cytotoxicity in a particular cell line.

Materials:

  • Cells seeded in a 96-well plate and treated with a range of this compound concentrations.

  • MTT reagent or CellTiter-Glo® reagent.

  • Solubilization buffer (for MTT).

  • Plate reader.

Procedure (MTT Assay):

  • Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Troubleshooting

ProblemPossible CauseSolution
No inhibition of pSMAD observed in Western Blot Inhibitor concentration too low.Perform a dose-response experiment with a wider concentration range.
Incubation time too short.Increase the incubation time.
Inactive inhibitor.Check the storage and handling of the inhibitor. Use a fresh aliquot.
High background in Western Blot Insufficient blocking.Increase blocking time or try a different blocking agent.
Primary antibody concentration too high.Titrate the primary antibody to the optimal concentration.
High cytotoxicity observed at low concentrations Cell line is highly sensitive.Use a lower concentration range and shorter incubation times.
Solvent toxicity.Ensure the final solvent concentration (e.g., DMSO) is low and non-toxic to the cells.

Conclusion

This compound is a valuable research tool for investigating the role of BMPR2 signaling in health and disease. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the cellular effects of this potent and selective inhibitor. As with any experimental system, optimization of the provided protocols for specific cell types and research questions is highly recommended.

References

Application Notes and Protocols for the Use of BMP Signaling Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Bmpr2-IN-1" does not correspond to a known, publicly documented small molecule inhibitor of the Bone Morphogenetic Protein Receptor 2 (BMPR2). The following application notes and protocols are based on a well-characterized and widely used inhibitor of the BMP signaling pathway, Dorsomorphin , and its more specific analog, LDN-193189 . These compounds inhibit BMP type I receptors (ALK2, ALK3, and ALK6), which are essential for transducing the signal from BMPR2. More recent and highly selective direct inhibitors of BMPR2, such as CDD-1115 and CDD-1431, have been identified but in vivo data is not yet widely available.[1][2]

Introduction to BMPR2 Signaling and its Inhibition

The Bone Morphogenetic Protein Receptor 2 (BMPR2) is a serine/threonine kinase receptor that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[3] It is a member of the transforming growth factor-beta (TGF-β) superfamily of receptors. Dysregulation of the BMPR2 signaling pathway is implicated in several diseases, most notably pulmonary arterial hypertension (PAH).[4]

Small molecule inhibitors targeting this pathway are valuable tools for studying its physiological and pathological roles in vivo. Dorsomorphin was the first identified small molecule inhibitor of BMP signaling.[3] While effective, it also inhibits other kinases, such as AMP-activated protein kinase (AMPK) and vascular endothelial growth factor receptor 2 (VEGFR2).[5][6] LDN-193189, a derivative of Dorsomorphin, exhibits greater specificity for BMP type I receptors.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for Dorsomorphin and LDN-193189 based on available literature.

Table 1: In Vitro Inhibitory Activity

CompoundTarget(s)IC50Reference
DorsomorphinALK2, ALK3, ALK6~0.5 µM (cellular assay)[3]
ALK2 (cell-free)~5 nM[3]
AMPKKᵢ = 109 nM[6][9]
LDN-193189ALK25 nM[10]
ALK330 nM[10]

Table 2: In Vivo Dosage and Administration for Dorsomorphin

Animal ModelDosageRoute of AdministrationVehicleObserved EffectsReference
Mice (NOD/SCID)10 mg/kgIntraperitoneal (i.p.)Not specifiedInhibition of human ATL tumor xenograft growth[9]
Mice (C57BL/6)10 mg/kgIntraperitoneal (i.p.)Not specifiedElimination of iron-dextran-induced hepatic SMAD1/5/8 phosphorylation[9]

Note: In vivo dosage for LDN-193189 is less consistently reported in single-dose studies, often being used in continuous delivery models or in vitro assays with explanted cells.

Signaling Pathway Diagram

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action BMP Ligand BMP Ligand BMPR2 BMPR2 (Type II Receptor) BMP Ligand->BMPR2 Binding ALK ALK2/3/6 (Type I Receptor) BMPR2->ALK Recruitment & Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) ALK->R_SMAD Phosphorylation p_R_SMAD p-R-SMAD Complex p-R-SMAD/SMAD4 Complex p_R_SMAD->Complex Complex Formation SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Target Genes Target Gene Transcription Complex->Target Genes Nuclear Translocation Dorsomorphin/\nLDN-193189 Dorsomorphin/ LDN-193189 Dorsomorphin/\nLDN-193189->ALK Inhibition Experimental_Workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis A Prepare Dorsomorphin Stock Solution (in DMSO) B Prepare Working Solution (Dilute in Saline) A->B E Administer Compound (e.g., i.p. injection) B->E C Acclimatize Animals D Randomize into Groups (Vehicle vs. Treatment) C->D D->E F Monitor Animals (Daily) E->F G Euthanize and Collect Tissues F->G H Downstream Analysis (Histology, WB, qPCR, etc.) G->H I Data Analysis and Interpretation H->I

References

Bmpr2-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document is intended to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.

Compound Information

This compound is a potent and selective inhibitor of BMPR2, a transmembrane serine/threonine kinase that plays a crucial role in the signaling pathways of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] Dysregulation of BMPR2 signaling is implicated in several diseases, including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer.[1][2] this compound, also referred to as compound 8a in initial publications, offers a valuable tool for investigating the physiological and pathological roles of BMPR2.[1][2]

Quantitative Data Summary
ParameterValueReference
IC₅₀ 506 nM[2][3]
K_d_ 83.5 nM[3]
Molecular Weight 435.36 g/mol (as free base)MedchemExpress
Solubility 100 mg/mL in DMSO (229.69 mM)MedchemExpress

BMPR2 Signaling Pathway

BMPR2 is a type II receptor that, upon binding its ligands (e.g., BMP2, BMP4, BMP7), forms a heteromeric complex with a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6). This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of BMPR2, thereby blocking this signaling cascade.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 BMPR2->BMPR1 Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 BMPR1->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates This compound This compound This compound->BMPR2 Inhibits

Caption: BMPR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous/newly opened

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to a 1 mg vial of this compound (MW: 435.36 g/mol ), add 229.7 µL of DMSO.

  • Vortex briefly and then place the vial in an ultrasonic bath to ensure complete dissolution. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous supply to achieve maximum solubility.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

Storage:

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Protect the solution from light and store under a nitrogen atmosphere if possible.

In Vitro Cell-Based Assays

This protocol provides a general guideline for using this compound in cell-based assays. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

General Protocol:

  • Culture cells to the desired confluency in appropriate cell culture plates.

  • Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment, starting with concentrations ranging from 0.1 to 10 µM, based on the known IC₅₀ of 506 nM.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired period.

  • Proceed with the specific downstream analysis (e.g., Western blot for pSMAD1/5/8, gene expression analysis of BMPR2 target genes, cell viability assay, etc.).

In Vivo Animal Studies

This protocol provides a general guideline for the preparation and administration of this compound for in vivo experiments. The optimal dosage, administration route, and vehicle should be determined based on the specific animal model and experimental design.

Recommended Vehicle Formulations:

  • For aqueous-based dosing:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For oil-based dosing:

    • 10% DMSO

    • 90% Corn oil

Preparation of Dosing Solution (Aqueous-based example):

  • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

  • Dissolve the calculated amount of this compound in DMSO first.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween-80 and vortex.

  • Finally, add saline and vortex thoroughly to ensure a homogeneous suspension.

  • The prepared solution should be used immediately.

Administration:

  • The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental model.

  • It is crucial to include a vehicle control group that receives the same formulation without this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using this compound in experiments.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Compound This compound Powder Dissolution Dissolve with Ultrasonication Compound->Dissolution Solvent Anhydrous DMSO Solvent->Dissolution Stock 10 mM Stock Solution Dissolution->Stock Storage Aliquot & Store at -80°C / -20°C Stock->Storage Dilution_vitro Dilute in Culture Medium Stock->Dilution_vitro Formulation Prepare Dosing Vehicle Stock->Formulation Treatment_vitro Treat Cells Dilution_vitro->Treatment_vitro Analysis_vitro Downstream Analysis (e.g., Western, qPCR) Treatment_vitro->Analysis_vitro Administration Administer to Animals Formulation->Administration Analysis_vivo Endpoint Analysis Administration->Analysis_vivo

Caption: General workflow for the preparation and application of this compound.

Safety Precautions

  • This compound is for research use only and is not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: Bmpr2-IN-1 in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and suggested protocols for utilizing Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), in the study and potential treatment of neurodegenerative diseases.

Introduction

Bone Morphogenetic Protein (BMP) signaling plays a crucial and multifaceted role in the development, maintenance, and repair of the central nervous system. Dysregulation of the BMP pathway, particularly through its type II receptor, BMPR2, has been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). This compound is a novel, potent, and selective small molecule inhibitor of BMPR2 kinase activity, offering a valuable tool to investigate the therapeutic potential of modulating this pathway in neurodegenerative disease models.[1][2] Inhibition of BMPR2 has been shown to promote neurogenesis by directing neural stem cell differentiation towards neurons rather than astrocytes, a process that is impaired in aging and Alzheimer's disease.[3] Furthermore, BMPR2 inhibition can modulate critical cellular pathways such as mTOR and AMPK, which are central to cellular metabolism, longevity, and the clearance of aggregated proteins characteristic of many neurodegenerative conditions.[3]

This compound: Compound Profile

PropertyValueReference
Target Bone Morphogenetic Protein Receptor Type 2 (BMPR2)[1]
IC50 506 nM[1]
Kd 83.5 nM[1]
Molecular Formula C16H15N7O[1]
Molecular Weight 321.34 g/mol [1]
Mechanism of Action Kinase Inhibitor[2][4]

Rationale for Use in Neurodegenerative Disease Models

Disease ModelRationale for this compound ApplicationKey Downstream Pathways
Alzheimer's Disease Inhibition of BMPR2 may promote the regeneration of new neurons and improve cognitive function by shifting neural stem cell differentiation from astrocytes to neurons.[3] It may also rescue plaque formation mediated by mutant amyloid precursor protein (APP).mTORC1/mTORC2 inhibition, AMPK activation
Parkinson's Disease While BMPs can act as neurotrophic factors for dopaminergic neurons,[5] precise modulation of BMPR2 signaling may be necessary. Inhibition could be explored for its effects on neuroinflammation and neuronal survival, potentially through AMPK activation and mTOR inhibition.mTOR signaling, AMPK signaling
Amyotrophic Lateral Sclerosis (ALS) Altered BMP receptor trafficking and signaling at the neuromuscular junction are implicated in ALS pathogenesis. Selective inhibition of BMPR2 with this compound could be used to dissect the role of this specific receptor in synaptic dysfunction and motor neuron degeneration.Not fully elucidated, potentially involves cytoskeletal dynamics

Signaling Pathways and Experimental Workflow

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 BMP_ligand->BMPR2 Binding BMPR1 BMPR1 (ALK2/3/6) BMPR2->BMPR1 Recruitment & Phosphorylation mTORC1_2 mTORC1/mTORC2 BMPR2->mTORC1_2 Activation (Non-canonical) AMPK AMPK BMPR2->AMPK Inhibition (Non-canonical) R_SMAD R-SMAD (1/5/8) BMPR1->R_SMAD Phosphorylation Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Complex Formation SMAD_complex SMAD Complex Co_SMAD->SMAD_complex Gene_transcription Gene Transcription (Neurogenesis, etc.) SMAD_complex->Gene_transcription Nuclear Translocation mTORC1_2->Gene_transcription Regulation AMPK->Gene_transcription Regulation Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibition

Caption: BMPR2 Signaling and the Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Prepare Neuronal Cell Cultures (e.g., primary neurons, iPSC-derived neurons) disease_model Induce Neurodegenerative Phenotype (e.g., Aβ oligomers, α-synuclein fibrils, oxidative stress) cell_culture->disease_model treatment Treat with this compound (Dose-response and time-course) disease_model->treatment analysis_invitro Analyze Cellular Phenotypes: - Neuronal viability (MTT, LDH) - Apoptosis (TUNEL, Caspase-3) - Neurite outgrowth - Synaptic marker expression - Protein aggregation - Western Blot for p-SMAD, mTOR, AMPK treatment->analysis_invitro animal_model Select Animal Model (e.g., APP/PS1 mice, MPTP-induced mice) analysis_invitro->animal_model administration Administer this compound (e.g., oral gavage, IP injection) animal_model->administration behavioral_tests Behavioral Analysis (e.g., Morris water maze, rotarod) administration->behavioral_tests histology Post-mortem Brain Analysis: - Immunohistochemistry (plaques, tangles, neuronal loss) - Western Blot - ELISA behavioral_tests->histology end End histology->end start Start start->cell_culture

Caption: General Experimental Workflow for this compound.

Experimental Protocols

Note: These are general protocols and should be optimized for your specific cell type, animal model, and experimental conditions.

In Vitro Protocol: this compound Treatment of Primary Cortical Neurons

1. Preparation of Primary Cortical Neuron Cultures:

  • Dissect cortices from E18 mouse or rat embryos and dissociate tissue using papain or trypsin.

  • Plate neurons at a density of 2 x 10^5 cells/cm² on poly-D-lysine coated plates or coverslips.

  • Culture neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

2. Induction of Neurodegenerative Phenotype (Example: Aβ-induced toxicity):

  • After 7-10 days in vitro (DIV), treat mature neuronal cultures with pre-aggregated Aβ42 oligomers (e.g., 1-5 µM) for 24-48 hours.

3. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 10 nM - 10 µM).

  • Add the this compound containing medium to the cells 1 hour prior to the addition of the neurotoxic insult (e.g., Aβ42 oligomers).

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

4. Endpoint Analysis:

  • Neuronal Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell death.

  • Apoptosis: Fix cells with 4% paraformaldehyde and perform TUNEL staining or immunocytochemistry for cleaved caspase-3.

  • Morphological Analysis: Image neurons and quantify neurite length and branching using software such as ImageJ with the NeuronJ plugin.

  • Western Blotting: Lyse cells and perform SDS-PAGE and western blotting to analyze the phosphorylation status of SMAD1/5/8, Akt, mTOR, and AMPK.

In Vivo Protocol: Administration of this compound to a Mouse Model of Alzheimer's Disease (e.g., APP/PS1)

1. Animal Model and Grouping:

  • Use APP/PS1 transgenic mice and wild-type littermates as controls.

  • At an appropriate age (e.g., 6 months, before significant plaque pathology), randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

2. This compound Formulation and Administration:

  • Formulate this compound for in vivo administration (e.g., in a solution of 0.5% carboxymethylcellulose).

  • Administer this compound daily via oral gavage or intraperitoneal (IP) injection for a specified duration (e.g., 3 months). The optimal dose will need to be determined in preliminary pharmacokinetic and tolerability studies.

3. Behavioral Testing:

  • In the final weeks of treatment, perform a battery of behavioral tests to assess cognitive function.

  • Morris Water Maze: To assess spatial learning and memory.

  • Y-maze or Novel Object Recognition: To assess working memory and recognition memory.

4. Brain Tissue Collection and Analysis:

  • At the end of the treatment period, anesthetize the mice and perfuse with saline followed by 4% paraformaldehyde.

  • Collect brain tissue for histological and biochemical analysis.

  • Immunohistochemistry: Stain brain sections for Aβ plaques (e.g., with 4G8 or 6E10 antibodies), neurofibrillary tangles (e.g., with AT8 antibody), neuronal markers (e.g., NeuN), and glial markers (e.g., Iba1 for microglia, GFAP for astrocytes).

  • ELISA: Homogenize a brain hemisphere to quantify soluble and insoluble Aβ40 and Aβ42 levels.

  • Western Blotting: Analyze protein levels and phosphorylation status of key signaling molecules in brain lysates.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound on Aβ-induced Neurotoxicity

Treatment GroupNeuronal Viability (% of Control)Apoptotic Cells (% of Total)Relative Neurite Length (% of Control)
Control (Vehicle)100 ± 5.25 ± 1.1100 ± 8.5
Aβ (5 µM)52 ± 4.845 ± 3.948 ± 6.2
Aβ + this compound (100 nM)65 ± 5.132 ± 3.562 ± 7.1
Aβ + this compound (500 nM)82 ± 6.318 ± 2.785 ± 9.3
Aβ + this compound (1 µM)91 ± 5.910 ± 1.895 ± 8.8

Table 2: Hypothetical In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model

Treatment GroupMorris Water Maze Escape Latency (seconds)Plaque Burden (% Area)Soluble Aβ42 (pg/mg protein)
Wild-Type + Vehicle20 ± 3.1N/A50 ± 12
APP/PS1 + Vehicle55 ± 6.812.5 ± 2.1550 ± 85
APP/PS1 + this compound (10 mg/kg)42 ± 5.58.2 ± 1.5380 ± 62
APP/PS1 + this compound (30 mg/kg)30 ± 4.25.1 ± 1.1210 ± 45

Conclusion

This compound represents a promising new tool for investigating the role of BMPR2 signaling in neurodegenerative diseases. Its selectivity and potency make it suitable for both in vitro and in vivo studies. The provided application notes and protocols offer a starting point for researchers to explore the therapeutic potential of BMPR2 inhibition in various neurodegenerative disease models. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic application of this compound.

References

Application Notes and Protocols for BMPR2 Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and a detailed protocol for determining the kinase activity of Bone Morphogenetic Protein Receptor Type 2 (BMPR2) and for evaluating the potency of its inhibitors. This document is intended for researchers, scientists, and drug development professionals working on BMPR2-related signaling pathways and therapeutic interventions.

Introduction

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase that plays a crucial role in various cellular processes, including differentiation, proliferation, and apoptosis.[1][2] It is a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[1][3][4] The signaling cascade is initiated when a Bone Morphogenetic Protein (BMP) ligand binds to the BMPR2 receptor, which then recruits and phosphorylates a type I BMP receptor (e.g., ALK1, ALK2, ALK3, ALK6).[2][3][5] The activated type I receptor, in turn, phosphorylates downstream SMAD proteins (SMAD1, SMAD5, SMAD8), which then translocate to the nucleus to regulate gene expression.[1][4][5] Dysfunctional BMPR2 signaling is associated with several diseases, most notably Pulmonary Arterial Hypertension (PAH).[5][6][7] Consequently, BMPR2 has emerged as a significant therapeutic target, and the development of selective inhibitors is of great interest.[2][4]

This document provides a detailed protocol for an in vitro kinase activity assay to screen for and characterize inhibitors of BMPR2. The protocol described is a representative method and may be adapted based on specific laboratory conditions and available reagents. For the purpose of this guide, we will refer to a representative selective inhibitor as "Bmpr2-IN-1".

BMPR2 Signaling Pathway

The canonical BMPR2 signaling pathway is initiated by ligand binding and results in the regulation of target gene expression through the SMAD proteins. BMPR2 can also activate non-canonical, SMAD-independent pathways such as the p38 MAPK, ERK, and PI3K/Akt pathways.[1][5]

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding BMPR1 BMPR1 (ALK1/2/3/6) BMPR2->BMPR1 Recruitment p-BMPR1 p-BMPR1 BMPR1->p-BMPR1 Phosphorylation SMAD158 SMAD1/5/8 p-BMPR1->SMAD158 Phosphorylation p-SMAD158 p-SMAD1/5/8 SMAD158->p-SMAD158 SMAD_complex p-SMAD1/5/8 + SMAD4 Complex p-SMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Transcription Gene Transcription SMAD_complex->Gene Transcription Translocation & Regulation

Caption: Canonical BMPR2 Signaling Pathway.

Data Presentation: Potency of Selective BMPR2 Inhibitors

The following table summarizes the in vitro potency of several recently identified selective BMPR2 kinase inhibitors. This data is crucial for comparing the efficacy of different compounds and for selecting appropriate positive controls for kinase assays.

CompoundIC50 (nM) for BMPR2Reference
CDD-11151.8[2][8]
CDD-143120.6 (Kiapp)[2][8]
CDD-12811.2[2][9]
CDD-16532.8[2][9]
DMH2-[10]
LDN-193189>1000[2][8]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity in vitro. Kiapp is the apparent inhibitor binding constant.

Experimental Protocols

Principle of the Kinase Assay

The BMPR2 kinase activity assay is designed to measure the transfer of a phosphate group from ATP to a suitable substrate by the BMPR2 enzyme. The amount of phosphorylation can be quantified, and the inhibitory effect of a compound is determined by measuring the reduction in phosphorylation. A common method is a radiometric assay using [γ-³³P]-ATP, where the radiolabeled phosphate is transferred to the substrate.[11] Alternatively, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, can be used to measure the amount of ADP produced during the kinase reaction.[12]

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents: - BMPR2 Enzyme - Substrate (e.g., MBP) - Kinase Buffer - ATP ([γ-³³P]-ATP) - this compound B Add Kinase, Inhibitor (this compound), and Buffer to Plate A->B C Incubate at Room Temperature B->C D Initiate Reaction by Adding ATP and Substrate C->D E Incubate at 30°C D->E F Stop the Reaction E->F G Transfer to Filter Membrane and Wash F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 H->I

Caption: General workflow for a radiometric BMPR2 kinase assay.
Detailed Protocol: Radiometric BMPR2 Kinase Assay

This protocol is adapted from general kinase assay procedures and information available for BMPR2 kinase assays.[11][12]

Materials and Reagents:

  • BMPR2 Enzyme: Recombinant human BMPR2 (catalytic domain, e.g., amino acids 174-end).[12]

  • Substrate: Myelin Basic Protein (MBP), 1 mg/mL stock.[11][12]

  • Kinase Assay Buffer (5x): 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM EGTA, 0.5% Triton X-100. Store at 4°C.

  • DTT (1M): Prepare fresh.

  • ATP: 10 mM stock solution.

  • [γ-³³P]-ATP: 10 mCi/mL.

  • This compound (or other inhibitor): Prepare a stock solution in 100% DMSO and create serial dilutions.

  • Stop Solution: 3% Phosphoric acid.

  • 96-well plate.

  • Filter plates/membranes.

  • Scintillation counter.

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x stock and add DTT to a final concentration of 1 mM.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, 2.5 µL of ATP solution (final concentration 10 µM), and 0.2 µCi [γ-³³P]-ATP.

  • Prepare Enzyme Solution: Dilute the BMPR2 enzyme to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.

  • Prepare Substrate Solution: Dilute the MBP stock to the desired final concentration (e.g., 20 µM) in 1x Kinase Assay Buffer.[11]

  • Set up the Assay Plate:

    • Add 5 µL of the serially diluted this compound inhibitor or DMSO (for control wells) to the 96-well plate.

    • Add 20 µL of the diluted BMPR2 enzyme solution to each well.

    • Include "no enzyme" controls (add 20 µL of 1x Kinase Assay Buffer instead).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Kinase Reaction:

    • Add 25 µL of the Master Mix (containing ATP and substrate) to each well to start the reaction.

    • The final reaction volume will be 50 µL.

  • Incubation: Incubate the plate for a set time (e.g., 40 minutes) at 30°C. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop the Reaction: Add 50 µL of 3% Phosphoric Acid to each well.

  • Capture the Phosphorylated Substrate:

    • Transfer 90 µL of the reaction mixture from each well to a filter plate.

    • Wash the filter plate three times with 150 µL of 1% Phosphoric Acid.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background counts (from "no enzyme" wells) from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Safety Precautions

  • When working with radioactive materials such as [γ-³³P]-ATP, follow all institutional guidelines and safety procedures for handling and disposal.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle all chemicals, especially DMSO, with care in a well-ventilated area.

References

Application Notes and Protocols for Western Blot Analysis Following Bmpr2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Bmpr2-IN-1, a known inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), on downstream signaling pathways.

Introduction

Bone Morphogenetic Protein Receptor Type II (BMPR2) is a transmembrane serine/threonine kinase that plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] It is a key component of the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of BMPR2 signaling is associated with several diseases, including pulmonary arterial hypertension (PAH).[1][2] this compound is a potent and specific inhibitor of BMPR2 with a reported IC50 of 506 nM and a KD of 83.5 nM.[3][4][5][6] Understanding the molecular consequences of BMPR2 inhibition by this compound is crucial for drug development and disease modeling.

Western blot analysis is a fundamental technique to quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to a chemical probe like this compound. This document outlines the procedures for treating cells with this compound and subsequently analyzing key proteins in the BMPR2 signaling cascade.

Principle of the Assay

Upon binding of a BMP ligand (e.g., BMP2, BMP4, BMP7), BMPR2 forms a heteromeric complex with a type I receptor (e.g., ALK2, ALK3, ALK6).[7] BMPR2 then phosphorylates and activates the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[8] Phosphorylated SMAD1/5/8 (p-SMAD1/5/8) then forms a complex with the common mediator SMAD4 and translocates to the nucleus to regulate target gene expression.[8]

This compound, as a BMPR2 inhibitor, is expected to block the initial phosphorylation event in this cascade. Therefore, Western blot analysis after this compound treatment is predicted to show a dose-dependent decrease in the levels of phosphorylated SMAD1/5/8, while the total protein levels of BMPR2, SMAD1, and SMAD5/8 should remain largely unaffected in the short term.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation. The data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and then to the vehicle-treated control.

Treatment GroupConcentration (nM)Relative p-SMAD1/5/8 Intensity (Normalized)Standard Deviation
Vehicle Control (DMSO)01.000.12
This compound1000.750.09
This compound5000.320.05
This compound10000.150.03

This table represents expected results and should be used as a template for presenting experimental data.

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound.

Materials and Reagents
  • Cell Lines: Human Pulmonary Artery Endothelial Cells (HPAECs) or other cell types expressing BMPR2.

  • Cell Culture Media: Appropriate for the chosen cell line (e.g., EGM-2 for HPAECs).

  • This compound

  • BMP ligand: (e.g., recombinant human BMP2 or BMP4)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)

  • Transfer Buffer

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies:

    • Rabbit anti-phospho-SMAD1/5/8

    • Rabbit anti-SMAD1

    • Rabbit anti-BMPR2

    • Mouse anti-GAPDH or β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_seeding Seed Cells cell_starvation Serum Starve Cells cell_seeding->cell_starvation inhibitor_treatment Treat with this compound cell_starvation->inhibitor_treatment ligand_stimulation Stimulate with BMP Ligand cell_lysis Lyse Cells ligand_stimulation->cell_lysis inhibitor_treatment->ligand_stimulation protein_quantification Quantify Protein cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry Analysis imaging->quantification normalization Normalization & Graphing quantification->normalization bmp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4) BMPR2 BMPR2 BMP_ligand->BMPR2 Binds BMPR1 Type I Receptor (e.g., ALK2, ALK3) BMPR2->BMPR1 Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex gene_transcription Target Gene Transcription SMAD_complex->gene_transcription Translocates & Regulates Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits

References

Application Notes and Protocols for Immunofluorescence Staining with Bmpr2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), in immunofluorescence staining protocols. This document includes detailed methodologies, data presentation, and visual diagrams to facilitate the investigation of BMPR2 signaling pathways and the cellular effects of its inhibition.

Introduction to this compound

This compound is a potent and selective inhibitor of BMPR2, a transmembrane serine/threonine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the BMPR2 signaling pathway is implicated in several diseases, most notably Pulmonary Arterial Hypertension (PAH).[1][2] this compound provides a valuable tool for researchers to investigate the functional role of BMPR2 in both normal physiological and pathological conditions.

Quantitative Data for this compound

For effective experimental design, the following quantitative data for this compound is provided. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

ParameterValueReference
IC50 506 nM[1][2]
Kd 83.5 nM[1][2]

BMPR2 Signaling Pathway

BMPR2 is a type II receptor that forms a heterodimeric complex with a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6) upon ligand binding (e.g., BMP2, BMP4, BMP7). This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. BMPR2 can also signal through non-canonical, SMAD-independent pathways, such as the p38 MAPK pathway.

BMPR2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 BMP_ligand->BMPR2 Binds BMPR1 BMPR1 (ALK1/2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 BMPR1->SMAD1_5_8 Phosphorylates p38_MAPK p38 MAPK (Non-canonical) BMPR1->p38_MAPK Activates p_SMAD1_5_8 p-SMAD1/5/8 SMAD_complex SMAD Complex p_SMAD1_5_8->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription SMAD_complex->Gene_transcription Translocates & Regulates

Canonical and Non-Canonical BMPR2 Signaling Pathways.

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the key steps for performing immunofluorescence staining on cultured cells treated with this compound.

IF_Workflow start Start cell_culture 1. Cell Culture (on coverslips or chamber slides) start->cell_culture inhibitor_treatment 2. This compound Treatment (determine optimal concentration and time) cell_culture->inhibitor_treatment fixation 3. Fixation (e.g., 4% Paraformaldehyde) inhibitor_treatment->fixation permeabilization 4. Permeabilization (e.g., 0.1-0.5% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., BSA or normal serum) permeabilization->blocking primary_antibody 6. Primary Antibody Incubation (specific to target protein) blocking->primary_antibody secondary_antibody 7. Secondary Antibody Incubation (fluorophore-conjugated) primary_antibody->secondary_antibody counterstain 8. Counterstaining (optional) (e.g., DAPI for nuclei) secondary_antibody->counterstain mounting 9. Mounting (with antifade reagent) counterstain->mounting imaging 10. Imaging (Fluorescence Microscopy) mounting->imaging end End imaging->end

Immunofluorescence Staining Workflow with this compound.

Detailed Experimental Protocol: Immunofluorescence Staining of Cultured Cells Treated with this compound

This protocol provides a general framework for immunofluorescence staining. Optimization of incubation times, antibody concentrations, and this compound treatment conditions may be required for specific cell types and target antigens.

Materials and Reagents:

  • Cultured cells grown on sterile glass coverslips or in chamber slides

  • Complete cell culture medium

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100

  • Primary antibody (specific to the target of interest)

  • Fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile glass coverslips or chamber slides at an appropriate density to reach 50-70% confluency at the time of the experiment.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

    • Treat the cells with the desired concentration of this compound for the appropriate duration. A good starting point is to test concentrations ranging from 100 nM to 1 µM for 2 to 24 hours. A vehicle control (e.g., DMSO) should be run in parallel.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed PBS.

    • Add enough 4% paraformaldehyde solution to cover the cells and incubate for 15-20 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the Blocking Buffer from the cells and add the diluted primary antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.

    • Aspirate the wash buffer and add the diluted secondary antibody solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining (Optional):

    • Aspirate the secondary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • If a nuclear counterstain is desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Invert the coverslip onto a drop of antifade mounting medium on a clean microscope slide.

    • Gently press to remove any air bubbles.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Imaging:

    • Store the slides at 4°C in the dark until ready for imaging.

    • Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

Concluding Remarks

These application notes provide a comprehensive resource for incorporating this compound into immunofluorescence studies. By following the outlined protocols and understanding the underlying signaling pathways, researchers can effectively utilize this inhibitor to investigate the multifaceted roles of BMPR2 in cellular biology and disease pathogenesis. Remember that optimization of the protocol for your specific experimental system is key to obtaining high-quality, reproducible results.

References

Application Notes and Protocols for Bmpr2-IN-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Bmpr2-IN-1, a potent and selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), in high-throughput screening (HTS) campaigns. The information herein is intended to guide researchers in the discovery and characterization of novel modulators of the BMPR2 signaling pathway, which is implicated in various physiological and pathological processes, including pulmonary arterial hypertension (PAH), vascular homeostasis, and cancer.

Introduction to BMPR2 and this compound

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a transmembrane serine/threonine kinase that plays a crucial role in the signaling pathways of the Transforming Growth Factor-β (TGF-β) superfamily.[1] Upon binding of its ligands, such as BMPs, BMPR2 forms a heteromeric complex with a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), leading to the phosphorylation and activation of the type I receptor. This initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[2] Dysregulation of BMPR2 signaling is strongly associated with the pathogenesis of heritable and idiopathic pulmonary arterial hypertension.[1][3]

This compound is a representative potent and selective small molecule inhibitor of the kinase activity of BMPR2. Its utility in high-throughput screening allows for the identification of novel chemical entities that modulate BMPR2 signaling, offering potential therapeutic avenues for diseases driven by aberrant BMPR2 activity. A compound with similar characteristics, CDD-1653, has been identified with an IC50 of 2.8 nM against BMPR2.

Data Presentation

The following tables summarize key quantitative data for representative potent and selective BMPR2 inhibitors, which can be used as benchmarks in an HTS campaign.

Table 1: In Vitro Biochemical Potency of Selective BMPR2 Inhibitors

CompoundBMPR2 IC50 (nM)BMPR2 Kiapp (nM)Reference
CDD-12811.2N/A
CDD-16532.8N/A
CDD-11151.86.2 ± 1.3[4][5]
CDD-14311.620.6 ± 3.8[4][5]

N/A: Not Available

Table 2: Cellular Activity of Selective BMPR2 Inhibitors

CompoundBRE-Luciferase Reporter IC50 (µM)Reference
CDD-14314.87[4]
CDD-12816.19[4]
CDD-16536.92[4]
CDD-14968.72[4]
CDD-111524.1[4]
CDD-128029.8[4]

Table 3: Target Engagement via Thermal Shift Assay (TSA)

Compound (at 50 µM)BMPR2 Tm (°C)ΔTm (°C)Reference
DMSO (Control)52.1-[4]
CDD-111567.815.7[4]
CDD-143166.013.9[4]

Signaling Pathway and Experimental Workflows

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding BMPR1 BMPR1 (ALK1/2/3/6) BMPR2->BMPR1 Recruitment & Phosphorylation SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylation SMAD_Complex SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex BRE BMP Response Element (BRE) SMAD_Complex->BRE Translocation & Binding This compound This compound This compound->BMPR2 Inhibition Gene Transcription Gene Transcription BRE->Gene Transcription Regulation

Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_dose_response Dose-Response & Hit Confirmation cluster_secondary_assays Secondary & Orthogonal Assays cluster_selectivity Selectivity Profiling Primary_Screen Biochemical BMPR2 Kinase Assay (e.g., Kinase-Glo) - Single concentration screening of compound library Identify_Hits Identify Primary Hits (% Inhibition > Threshold) Primary_Screen->Identify_Hits Dose_Response Biochemical IC50 Determination - 10-point dose response of primary hits Identify_Hits->Dose_Response Confirm_Hits Confirm Active Compounds (Potency & Curve Quality) Dose_Response->Confirm_Hits Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Radiometric Assay) Confirm_Hits->Orthogonal_Assay Target_Engagement Target Engagement Assay (e.g., Thermal Shift Assay) Confirm_Hits->Target_Engagement Cellular_Assay Cell-Based Functional Assay (e.g., BRE-Luciferase Reporter Assay) Confirm_Hits->Cellular_Assay Kinase_Panel Kinome-wide Selectivity Profiling (e.g., KINOMEscan) Cellular_Assay->Kinase_Panel Selectivity_Analysis Analyze Selectivity Profile (Identify off-targets) Kinase_Panel->Selectivity_Analysis

Caption: High-throughput screening workflow for the discovery of BMPR2 inhibitors.

Experimental Protocols

Biochemical High-Throughput Screening for BMPR2 Kinase Inhibition (ADP-Glo™ or Kinase-Glo® Assay)

This protocol is designed for a primary HTS campaign to identify inhibitors of BMPR2's kinase activity by measuring ATP consumption.

Materials:

  • Recombinant human BMPR2 kinase domain (Promega, V6711 or similar)

  • ATP (10 µM final concentration)

  • Myelin Basic Protein (MBP) substrate (optional, as BMPR2 can auto-phosphorylate)[6]

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

  • This compound or other control inhibitor (e.g., Staurosporine)

  • Compound library plates (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit or Kinase-Glo® Max Assay Kit (Promega)

  • White, opaque 384-well assay plates (low volume)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library plate to the 384-well assay plate. Also, plate positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme Preparation: Prepare a solution of BMPR2 kinase in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio (typically in the low nM range).

  • Reaction Initiation: Add the BMPR2 kinase solution (e.g., 5 µL) to each well of the assay plate containing the compounds.

  • ATP/Substrate Addition: Prepare a solution of ATP (and MBP substrate, if used) in assay buffer. Add this solution (e.g., 5 µL) to each well to start the kinase reaction. The final volume should be ~10 µL.

  • Incubation: Shake the plates gently for 1 minute and then incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Signal Generation:

    • For ADP-Glo™: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and measure luminescence.

    • For Kinase-Glo®: Add 10 µL of Kinase-Glo® Reagent to each well. This single addition stops the reaction and generates a luminescent signal proportional to the remaining ATP. Incubate for 10 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Cell-Based BMP-Responsive Element (BRE) Luciferase Reporter Assay

This secondary assay validates the activity of hit compounds in a cellular context by measuring the downstream effects of BMPR2 inhibition.

Materials:

  • HEK293T cells stably expressing a BMP-responsive element driving a luciferase reporter (293T-BRE-Luc).[4]

  • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Recombinant human BMP2 ligand

  • Hit compounds and control inhibitor (this compound)

  • White, clear-bottom 96-well or 384-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the 293T-BRE-Luc cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well for a 96-well plate). Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the hit compounds and controls in serum-free DMEM. Remove the culture medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

  • Ligand Stimulation: Add BMP2 ligand to each well to a final concentration of 5 ng/mL (or an EC80 concentration determined empirically).

  • Incubation: Incubate the plates for 6-16 hours at 37°C, 5% CO2 to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add a volume of luciferase reagent equal to the volume of culture medium in each well.

    • Mix by orbital shaking for 5-10 minutes to ensure cell lysis and signal generation.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to the DMSO control and calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay confirms direct binding of the inhibitor to the BMPR2 protein by measuring changes in its thermal stability.

Materials:

  • Recombinant human BMPR2 kinase domain

  • SYPRO Orange dye (5000x stock in DMSO)

  • HEPES-buffered saline (HBS) or similar buffer

  • Hit compounds and controls

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Preparation of Master Mix: In a microcentrifuge tube, prepare a master mix containing the BMPR2 protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.

  • Compound Addition: Add the hit compound or DMSO control to the wells of a 96- or 384-well PCR plate.

  • Protein Addition: Add the protein/dye master mix to each well. The final volume should be around 20-25 µL.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp protocol to increase the temperature from 25°C to 95°C at a rate of approximately 1°C/minute.

    • Measure the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the midpoint of the sigmoidal curve, which can be determined by fitting the data to the Boltzmann equation or by taking the maximum of the first derivative.

    • The change in melting temperature (ΔTm) is the difference between the Tm in the presence of the compound and the Tm of the DMSO control. A positive ΔTm indicates stabilization of the protein upon compound binding.

References

Application Notes and Protocols for Assessing Bmpr2-IN-1 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the efficacy of Bmpr2-IN-1, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). The following protocols and data presentation guidelines are designed to facilitate reproducible and robust evaluation of this compound in a research setting.

Introduction to this compound

This compound is a potent and selective inhibitor of the BMPR2 kinase domain.[1][2] It was identified through the macrocyclization of a promiscuous pyrazole-based inhibitor, leading to enhanced selectivity for BMPR2.[1][3] Understanding the efficacy of this compound is crucial for its potential application in research related to conditions where BMPR2 signaling is dysregulated, such as pulmonary arterial hypertension (PAH), Alzheimer's disease, and certain cancers.[1][2]

The primary mechanism of action of this compound is the inhibition of the serine/threonine kinase activity of BMPR2. This, in turn, modulates the downstream signaling cascade, primarily the phosphorylation of SMAD proteins (SMAD1/5/8), which are key transcription factors mediating BMP-induced gene expression.

Key Concepts in Assessing this compound Efficacy

The assessment of this compound efficacy involves a multi-tiered approach, beginning with direct enzymatic inhibition and progressing to cell-based assays that measure the downstream consequences of BMPR2 inhibition. Key experimental readouts include:

  • Direct Enzyme Inhibition: Quantifying the direct interaction and inhibition of the BMPR2 kinase by this compound.

  • Downstream Signaling: Measuring the inhibition of phosphorylation of key downstream targets, primarily SMAD1/5/8.

  • Target Gene Expression: Assessing the modulation of genes regulated by the BMPR2 pathway, such as the Inhibitor of DNA binding (ID) genes.

  • Cellular Phenotypes: Evaluating the impact of this compound on cellular processes controlled by BMPR2 signaling, such as proliferation and apoptosis.

Data Presentation

Quantitative data for this compound should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Efficacy of this compound

ParameterValueAssay MethodReference
IC50 506 nMADP-Glo Kinase Assay[1][2]
Kd 83.5 nMIsothermal Titration Calorimetry[1][2]

Table 2: Representative Cellular Assay Results for a BMPR2 Inhibitor

AssayCell LineLigandInhibitor Conc.ReadoutExpected Result
pSMAD1/5/8 Western BlotPAECsBMP9 (1 ng/mL)0.1 - 10 µMpSMAD1/5/8 levelsDose-dependent decrease
BRE-Luciferase ReporterC2C12BMP4 (10 ng/mL)0.1 - 10 µMLuciferase ActivityDose-dependent decrease
Cell ProliferationPASMCsSerum0.1 - 10 µMCell Viability (MTT)Inhibition of proliferation
Apoptosis AssayPAECsSerum Starvation0.1 - 10 µMCaspase 3/7 ActivityPotentiation of apoptosis

PAECs: Pulmonary Artery Endothelial Cells; PASMCs: Pulmonary Artery Smooth Muscle Cells; BRE: BMP Response Element

Mandatory Visualizations

dot

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding Type_I_Receptor Type I Receptor (e.g., ALK1/2/3/6) BMPR2->Type_I_Receptor Recruitment & Phosphorylation SMAD158 SMAD1/5/8 Type_I_Receptor->SMAD158 Phosphorylation pSMAD158 pSMAD1/5/8 SMAD_Complex pSMAD1/5/8 - SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex BRE BMP Response Element (BRE) SMAD_Complex->BRE Translocation Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibition Gene_Transcription Target Gene Transcription (e.g., ID1, ID2) BRE->Gene_Transcription Regulation

Caption: BMPR2 Signaling Pathway and Point of Inhibition by this compound.

dot

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Interpretation Kinase_Assay In Vitro Kinase Assay (ADP-Glo) IC50_Determination IC50/Kd Determination Kinase_Assay->IC50_Determination Binding_Assay Binding Affinity Assay (ITC) Binding_Assay->IC50_Determination Western_Blot Western Blot for pSMAD1/5/8 Dose_Response Dose-Response Curves Western_Blot->Dose_Response Luciferase_Assay BRE-Luciferase Reporter Assay Luciferase_Assay->Dose_Response Proliferation_Assay Cell Proliferation Assay (MTT) Phenotypic_Analysis Phenotypic Analysis Proliferation_Assay->Phenotypic_Analysis Bmpr2_IN_1 This compound Compound Bmpr2_IN_1->Kinase_Assay Bmpr2_IN_1->Binding_Assay Bmpr2_IN_1->Western_Blot Bmpr2_IN_1->Luciferase_Assay Bmpr2_IN_1->Proliferation_Assay

Caption: Experimental Workflow for Assessing this compound Efficacy.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Protocol 1: In Vitro BMPR2 Kinase Assay (ADP-Glo™)

Objective: To determine the IC50 value of this compound for the inhibition of BMPR2 kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.

Materials:

  • Recombinant human BMPR2 kinase domain

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., 10 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) control.

    • Add 10 µL of a solution containing the BMPR2 enzyme and substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for BMPR2.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no ATP control (0% activity).

    • Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot for Phospho-SMAD1/5/8

Objective: To assess the effect of this compound on BMP-induced phosphorylation of SMAD1/5/8 in a cellular context.

Materials:

  • Human Pulmonary Artery Endothelial Cells (PAECs) or other responsive cell line

  • Cell culture medium and supplements

  • Recombinant human BMP ligand (e.g., BMP9 or BMP4)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate PAECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

    • Stimulate the cells with a BMP ligand (e.g., 1 ng/mL BMP9) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Signal Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control.

Protocol 3: BMP-Responsive Element (BRE) Luciferase Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of the BMP/SMAD signaling pathway.

Materials:

  • C2C12 myoblasts or other suitable cell line

  • BRE-luciferase reporter plasmid (e.g., pGL3-BRE-Luc)

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Recombinant BMP ligand (e.g., BMP4)

  • This compound

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Transfection:

    • Plate C2C12 cells in a 24-well plate.

    • Co-transfect the cells with the BRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Allow the cells to recover for 24 hours.

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of this compound or vehicle for 1 hour.

    • Stimulate the cells with a BMP ligand (e.g., 10 ng/mL BMP4) for 16-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

    • Transfer the lysate to a white, opaque 96-well plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure Renilla luciferase activity.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency.

    • Express the results as a percentage of the BMP-stimulated vehicle control.

    • Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve.

Protocol 4: Cell Proliferation (MTT) Assay

Objective: To evaluate the effect of this compound on the proliferation of cells that are dependent on or sensitive to BMPR2 signaling.

Materials:

  • Pulmonary Artery Smooth Muscle Cells (PASMCs) or another relevant cell line

  • Cell culture medium with serum

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed PASMCs in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Cell Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound or vehicle.

    • Incubate for 24-72 hours, depending on the cell doubling time.

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the this compound concentration.

References

Application Notes and Protocols for Bmpr2-IN-1 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Bmpr2-IN-1, a hypothetical small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), in mouse models of disease. The protocols and data presentation formats are based on established methodologies in the field of BMPR2 signaling research, particularly in the context of Pulmonary Arterial Hypertension (PAH).

Introduction to BMPR2 Signaling

The Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[1] It is a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[2][3] Dysfunctional BMPR2 signaling is strongly associated with the pathogenesis of diseases such as Pulmonary Arterial Hypertension (PAH).[4][5] In many familial and sporadic cases of PAH, loss-of-function mutations in the BMPR2 gene are observed.[4][5][6] This has led to the development of therapeutic strategies aimed at modulating the BMPR2 signaling pathway. This compound is a conceptual small molecule inhibitor designed to investigate the therapeutic potential and biological consequences of targeting this pathway.

Application Notes

Mechanism of Action (Hypothesized)

This compound is postulated to be a selective inhibitor of the BMPR2 kinase domain. By binding to the ATP-binding site of the receptor, it would prevent the phosphorylation and activation of downstream signaling molecules, primarily the SMAD proteins (SMAD1/5/8). This inhibition would effectively block the canonical BMPR2 signaling cascade. The non-canonical pathways, such as the p38 MAPK and ERK pathways, may also be affected.[4]

Applications in Mouse Models

The administration of this compound in mouse models can be utilized to:

  • Investigate the role of BMPR2 signaling in the development and progression of various diseases, including PAH, fibrosis, and certain cancers.[2][7]

  • Evaluate the therapeutic efficacy of inhibiting BMPR2 in disease models.

  • Study the dose-dependent effects and potential toxicity of BMPR2 inhibition.

  • Elucidate the downstream molecular consequences of BMPR2 inhibition in vivo.

Several mouse models with genetic modifications in the Bmpr2 gene are available and can serve as relevant systems for testing this compound. These include heterozygous Bmpr2 mutant mice (Bmpr2+/-) which, while not spontaneously developing severe PAH, are more susceptible to the disease when challenged with a secondary insult like inflammation or hypoxia.[5][8][9]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% (w/v) methylcellulose in sterile water, 10% DMSO in corn oil, or as determined by solubility studies)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles for administration

Protocol:

  • Determine the appropriate vehicle: The choice of vehicle will depend on the solubility of this compound. Preliminary solubility tests in common vehicles are recommended.

  • Weigh the required amount of this compound: Based on the desired dosage and the number of animals, calculate the total amount of compound needed.

  • Prepare the vehicle solution: Prepare the chosen vehicle under sterile conditions.

  • Dissolve/suspend this compound:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the desired final concentration.

    • Vortex the mixture vigorously until the compound is fully dissolved or forms a homogenous suspension.

    • If necessary, use a sonicator to aid in dissolution or to ensure a uniform suspension.

  • Store the formulation: Store the prepared formulation according to its stability profile. For many small molecules, short-term storage at 4°C is appropriate. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary. Avoid repeated freeze-thaw cycles.

Administration of this compound to Mice

The route of administration and dosage will depend on the experimental goals and the pharmacokinetic properties of this compound.

Common Routes of Administration:

  • Oral Gavage (PO): Suitable for compounds with good oral bioavailability.

  • Intraperitoneal Injection (IP): A common route for systemic delivery of small molecules.

  • Subcutaneous Injection (SC): Provides a slower release profile compared to IP injection.

  • Intravenous Injection (IV): For direct delivery into the bloodstream and rapid distribution.

Example Protocol for Oral Gavage Administration:

  • Animal Handling: Acclimatize the mice to the handling and restraint procedures to minimize stress.

  • Dosage Calculation: Calculate the volume of the this compound formulation to be administered based on the mouse's body weight and the desired dose (e.g., in mg/kg).

  • Administration:

    • Gently restrain the mouse.

    • Use a proper-sized feeding needle (gavage needle) attached to a syringe containing the calculated volume of the this compound formulation.

    • Carefully insert the feeding needle into the esophagus and deliver the formulation directly into the stomach.

  • Monitoring: Monitor the mice for any adverse reactions following administration.

Experimental Workflow in a Mouse Model of PAH

This example workflow describes the use of this compound in a hypoxia-induced PAH model in Bmpr2+/- mice.

  • Animal Model: Use male C57BL/6 Bmpr2+/- mice and their wild-type littermates (8-10 weeks old).

  • Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

  • PAH Induction: Expose the mice to chronic hypoxia (e.g., 10% O2) for 3-4 weeks to induce PAH. A control group will be kept in normoxic conditions (room air).

  • This compound Administration:

    • Randomly assign the hypoxic mice to two groups: Vehicle control and this compound treatment.

    • Administer this compound or vehicle daily via oral gavage starting from the first day of hypoxic exposure. A typical dose might range from 1 to 50 mg/kg, determined by preliminary dose-ranging studies.

  • Endpoint Analysis (after 3-4 weeks):

    • Hemodynamic Measurements: Measure Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP) via right heart catheterization.

    • Right Ventricular Hypertrophy: Assess the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S).

    • Histological Analysis: Perfuse and fix the lungs for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess pulmonary vascular remodeling, including medial wall thickness.

    • Molecular Analysis: Harvest lung and heart tissues for gene and protein expression analysis (e.g., qPCR, Western blot) of markers related to BMPR2 signaling, fibrosis, and inflammation.

Data Presentation

Quantitative data from such studies should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Hemodynamic and Right Ventricular Hypertrophy Data

GroupTreatmentnRVSP (mmHg)mPAP (mmHg)RV/LV+S
NormoxiaVehicle825.2 ± 1.515.1 ± 0.90.22 ± 0.02
HypoxiaVehicle845.8 ± 3.228.5 ± 2.10.45 ± 0.04
HypoxiaThis compound (10 mg/kg)835.1 ± 2.821.3 ± 1.70.33 ± 0.03
HypoxiaThis compound (30 mg/kg)828.9 ± 2.1 17.8 ± 1.50.26 ± 0.02**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Hypoxia Vehicle group.

Table 2: Pulmonary Artery Medial Wall Thickness

GroupTreatmentnMedial Wall Thickness (%)
NormoxiaVehicle812.5 ± 1.1
HypoxiaVehicle828.3 ± 2.5
HypoxiaThis compound (10 mg/kg)820.1 ± 1.9
HypoxiaThis compound (30 mg/kg)815.4 ± 1.4**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Hypoxia Vehicle group.

Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Type I Receptor Type I Receptor (e.g., ALK1/2/3/6) BMPR2->Type I Receptor Recruits & phosphorylates R-SMAD R-SMAD (SMAD1/5/8) Type I Receptor->R-SMAD Phosphorylates SMAD Complex SMAD Complex R-SMAD->SMAD Complex Co-SMAD Co-SMAD (SMAD4) Co-SMAD->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription This compound This compound This compound->BMPR2 Inhibits

Caption: Canonical BMPR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Administration in a Mouse Model of PAH

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Group Assignment Acclimatization->Grouping Normoxia_Group Normoxia Control (Vehicle) Grouping->Normoxia_Group Normoxia Hypoxia_Vehicle Hypoxia + Vehicle Grouping->Hypoxia_Vehicle Hypoxia Hypoxia_Treatment Hypoxia + this compound Grouping->Hypoxia_Treatment Hypoxia Treatment_Period Daily Dosing & Hypoxia Exposure (3-4 weeks) Normoxia_Group->Treatment_Period Hypoxia_Vehicle->Treatment_Period Hypoxia_Treatment->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis Hemodynamics Hemodynamics (RVSP, mPAP) Endpoint_Analysis->Hemodynamics RV_Hypertrophy RV Hypertrophy (RV/LV+S) Endpoint_Analysis->RV_Hypertrophy Histology Lung Histology Endpoint_Analysis->Histology Molecular_Analysis Molecular Analysis Endpoint_Analysis->Molecular_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of hypoxia-induced PAH.

References

Application Notes and Protocols for Studying BMP Signaling with Bmpr2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2), for the investigation of BMP signaling pathways. This document includes detailed experimental protocols and quantitative data to facilitate the use of this compound in various research applications, including studies related to pulmonary arterial hypertension, Alzheimer's disease, and cancer.[1]

Introduction to this compound

This compound, also known as Compound 8a, is a potent and selective inhibitor of BMPR2, a transmembrane serine/threonine kinase that plays a crucial role in the BMP signaling cascade.[1] Dysregulation of BMP signaling is implicated in a variety of human diseases, making selective inhibitors like this compound valuable tools for both basic research and therapeutic development.[2]

Chemical Properties:

PropertyValue
Formula C₁₆H₁₅N₇O
Molecular Weight 321.34 g/mol

Quantitative Data: In Vitro Activity of BMPR2 Inhibitors

This table summarizes the in vitro potency of this compound and other reported selective BMPR2 inhibitors. This data is essential for determining appropriate working concentrations in cell-based assays.

CompoundTargetIC50 (nM)Kd (nM)Reference
This compound (Compound 8a) BMPR250683.5[1]
CDD-1115 BMPR21.86.2 (Kiapp)[3]
CDD-1431 BMPR21.620.6 (Kiapp)[3]
CDD-1281 BMPR21.2N/A[4]
CDD-1653 BMPR22.8N/A[4]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between the inhibitor and its target. Kiapp (Apparent inhibition constant) is an indicator of inhibitor potency.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the canonical BMP signaling pathway, the mechanism of action of this compound, and a general workflow for studying its effects.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand BMPR2 BMPR2 BMP_ligand->BMPR2 1. Ligand Binding BMPR1 BMPR1 (Type I Receptor) BMPR2->BMPR1 2. Receptor Complex Formation & Phosphorylation pSMAD pSMAD1/5/8 BMPR1->pSMAD 3. SMAD Phosphorylation SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex BRE BMP Response Element (BRE) SMAD_complex->BRE 5. Nuclear Translocation Gene_expression Target Gene Expression (e.g., ID1) BRE->Gene_expression 6. Gene Transcription

Fig. 1: Canonical BMP Signaling Pathway.

Bmpr2_IN_1_MOA Bmpr2_IN_1 This compound BMPR2 BMPR2 Bmpr2_IN_1->BMPR2 Inhibits Kinase Activity BMPR1 BMPR1 BMPR2->BMPR1 Phosphorylation pSMAD pSMAD1/5/8 BMPR1->pSMAD Phosphorylation Downstream_Signaling Downstream Signaling pSMAD->Downstream_Signaling

Fig. 2: Mechanism of Action of this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (and BMP ligand if necessary) Start->Treatment Incubation Incubate for Defined Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Lysate_Prep Prepare Protein Lysate Harvest->Lysate_Prep RNA_Isolation Isolate Total RNA Harvest->RNA_Isolation Western_Blot Western Blot (pSMAD1/5/8, Total SMAD1) Lysate_Prep->Western_Blot qPCR RT-qPCR (ID1, etc.) RNA_Isolation->qPCR Analysis Data Analysis Western_Blot->Analysis qPCR->Analysis

Fig. 3: General Experimental Workflow.

Experimental Protocols

The following protocols provide a starting point for investigating the effects of this compound on BMP signaling. Optimization may be required depending on the cell type and specific experimental goals.

Protocol 1: In Vitro Kinase Assay for BMPR2 Inhibition

This protocol is designed to determine the direct inhibitory effect of this compound on BMPR2 kinase activity.

Materials:

  • Recombinant human BMPR2 protein

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • ATP solution

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing recombinant BMPR2 and MBP in kinase reaction buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol assesses the effect of this compound on the downstream signaling of the BMP pathway by measuring the phosphorylation of SMAD1/5/8.

Materials:

  • Cell line of interest (e.g., C2C12 myoblasts, human pulmonary artery endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • BMP ligand (e.g., BMP2, BMP4, or BMP9)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8 (Ser463/465)[5][6], anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment, if necessary.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

  • Protein Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysate.[7]

    • Determine the protein concentration using a BCA assay.[7]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.[7]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total SMAD1 antibody as a loading control.

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for BMP Target Gene Expression

This protocol measures the effect of this compound on the transcription of BMP target genes, such as Inhibitor of DNA Binding 1 (ID1).

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • BMP ligand (e.g., BMP2 or BMP9)

  • RNA isolation kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for the target gene (e.g., ID1) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment procedure as described in Protocol 2, but with a longer BMP ligand stimulation time (e.g., 4-24 hours) to allow for gene transcription.

  • RNA Isolation and cDNA Synthesis:

    • Isolate total RNA from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Set up the qPCR reactions using SYBR Green master mix, cDNA, and the appropriate forward and reverse primers for your target and housekeeping genes.

    • Run the qPCR reaction in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Applications in Disease Research

Pulmonary Arterial Hypertension (PAH): Mutations in BMPR2 are a major cause of heritable PAH.[8] this compound can be used in cellular models of PAH (e.g., pulmonary artery smooth muscle cells or endothelial cells from PAH patients) to dissect the role of BMPR2 signaling in disease pathogenesis and to screen for potential therapeutic interventions.[8]

Alzheimer's Disease: Aberrant BMP signaling has been implicated in the pathology of Alzheimer's disease.[9] this compound can be used in neuronal cell cultures to investigate the impact of BMPR2 inhibition on neuronal survival, differentiation, and response to amyloid-beta toxicity.[9]

Cancer: The role of BMP signaling in cancer is complex and context-dependent. This compound can be a valuable tool to study the effects of BMPR2 inhibition on cancer cell proliferation, apoptosis, and migration in various cancer cell lines.[10]

Troubleshooting

  • No inhibition observed in cell-based assays:

    • Confirm the activity of the BMP ligand.

    • Increase the concentration of this compound.

    • Increase the pre-incubation time with the inhibitor.

    • Ensure the chosen cell line expresses functional BMPR2.

  • High background in Western blots:

    • Optimize the blocking conditions (time and blocking agent).

    • Titrate the primary and secondary antibody concentrations.

    • Increase the number and duration of washes.

  • Variability in qPCR results:

    • Ensure high-quality, intact RNA is used.

    • Optimize primer concentrations and annealing temperature.

    • Use a stable housekeeping gene for normalization.

By following these guidelines and protocols, researchers can effectively utilize this compound to advance the understanding of BMP signaling in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bmpr2-IN-1 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Bmpr2-IN-1, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro concentration of this compound for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to ensure the successful application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a serine/threonine kinase receptor. BMPR2 is a key component of the transforming growth factor-beta (TGF-β) superfamily signaling pathway. In the canonical pathway, BMP ligands bind to a complex of type I and type II receptors, leading to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. This initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which then translocate to the nucleus to regulate gene expression. This compound inhibits the kinase activity of BMPR2, thereby blocking this downstream signaling.

Q2: What is the reported IC50 of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 506 nM and a dissociation constant (Kd) of 83.5 nM for BMPR2.[1] It is important to note that the IC50 value can vary depending on the experimental conditions, particularly the ATP concentration in in vitro kinase assays.

Q3: What is a good starting concentration for this compound in my cell-based assay?

A3: A common starting point for in vitro cell-based assays is to use a concentration 5 to 10 times the IC50 of the inhibitor. For this compound, a starting concentration range of 2.5 µM to 5 µM would be a reasonable starting point. However, the optimal concentration is highly dependent on the cell type, cell density, incubation time, and the specific endpoint being measured. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I assess the downstream effects of this compound in my cells?

A4: The most direct way to measure the downstream effect of this compound is to assess the phosphorylation status of SMAD1, SMAD5, and SMAD8, which are direct substrates of the BMPR2 signaling pathway. This can be done using techniques like Western blotting or ELISA with phospho-specific antibodies. Additionally, you can measure the expression of downstream target genes of the BMPR2 pathway, such as the Inhibitor of DNA binding (ID1) and ID2, using quantitative PCR (qPCR).

Q5: What are some common cell lines used for studying BMPR2 signaling?

A5: Several cell lines are commonly used to study BMPR2 signaling, including:

  • Human Pulmonary Artery Endothelial Cells (HPAECs): These are a primary cell type relevant to the study of pulmonary arterial hypertension (PAH), a disease strongly associated with BMPR2 mutations.[2]

  • Blood Outgrowth Endothelial Cells (BOECs): These can be isolated from peripheral blood and are a useful model for studying endothelial dysfunction in patients with BMPR2 mutations.

  • Pulmonary Artery Smooth Muscle Cells (PASMCs): These cells are also involved in the pathology of PAH and are responsive to BMP signaling.[3]

  • Human Pulmonary Microvascular Endothelial Cells (HPMECs): This cell line is another relevant in vitro model for studying pulmonary vascular diseases.[4][5]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the optimization of this compound concentration.

Problem Possible Cause(s) Suggested Solution(s)
No or weak inhibition of downstream signaling (e.g., pSMAD1/5/8 levels are unchanged). 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. Inhibitor has degraded. 4. Cell permeability issues. 5. High basal activity of the pathway. 1. Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 50 µM). 2. Increase the incubation time (e.g., try 2, 6, 12, and 24 hours). 3. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 4. Consult the manufacturer's data sheet for information on cell permeability. If not available, consider using a positive control inhibitor with known cell permeability. 5. Serum-starve the cells for 4-24 hours before adding the inhibitor to reduce basal signaling. [6]
High cell toxicity or unexpected off-target effects. 1. Inhibitor concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Off-target effects of the inhibitor. 1. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound. Use concentrations well below the toxic level. 2. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle-only control in your experiments. 3. Review the literature for known off-target effects of this compound. Consider using a second, structurally different BMPR2 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
High variability between replicate experiments. 1. Inconsistent cell number or confluency. 2. Inconsistent inhibitor concentration. 3. Variability in incubation times. 4. Technical variability in the downstream assay (e.g., Western blot, qPCR). 1. Ensure cells are seeded at the same density and are at a similar confluency at the start of each experiment. 2. Prepare a master mix of the inhibitor at the desired concentrations to add to the cells to minimize pipetting errors. 3. Use a timer to ensure consistent incubation times for all samples. 4. Follow standardized protocols for all downstream assays and include appropriate positive and negative controls.
Dose-response curve does not show a clear sigmoidal shape. 1. Inappropriate concentration range tested. 2. Inhibitor is not effective in the chosen cell line or under the tested conditions. 3. Assay readout is not sensitive enough. 1. Test a wider range of concentrations, including very low and very high concentrations, to capture the full dose-response curve. 2. Confirm that the target (BMPR2) is expressed in your cell line. Consider using a different cell line known to be responsive to BMP signaling. 3. Optimize your downstream assay to increase the signal-to-noise ratio. This may involve using a more sensitive detection method or optimizing antibody concentrations for Western blotting.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant BMPR2 inhibitors.

Table 1: In Vitro Potency of BMPR2 Inhibitors

InhibitorTargetIC50KdReference
This compoundBMPR2506 nM83.5 nM[1]
CDD-1115BMPR21.8 nM-[7]
CDD-1431BMPR220.6 nM-[7]

Table 2: Example Concentration Ranges for In Vitro Studies

Cell LineAssayCompoundConcentration RangeObserved EffectReference
HPAECsProliferationBMP91 ng/mLInhibition of proliferation
BOECs (from PAH patients)ProliferationBMP91 ng/mLIncreased proliferation
HPAECsSMAD1/5/9 PhosphorylationBMP91 ng/mLIncreased phosphorylation
HPAECsID1 Gene ExpressionBMP91 ng/mLIncreased expression
HPMECsBMPR2 ExpressionsiRNA10 nM~50% knockdown[4]

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve

Objective: To determine the effective concentration range of this compound for inhibiting BMPR2 signaling in a specific cell line.

Materials:

  • Cell line of interest (e.g., HPAECs)

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human BMP ligand (e.g., BMP9)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction (for Western blot) or RNA extraction (for qPCR)

  • Reagents for downstream analysis (Western blot or qPCR)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 4-24 hours. The optimal starvation time should be determined empirically for your cell line.[6]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical 8-point dose-response curve might include concentrations ranging from 10 nM to 100 µM (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM, and a vehicle control).

  • Inhibitor Treatment: Remove the serum-free medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 1-2 hours).

  • Ligand Stimulation: Add the BMP ligand (e.g., BMP9 at 1 ng/mL) to the wells to stimulate the BMPR2 pathway. Incubate for a time appropriate for the downstream readout (e.g., 30-60 minutes for SMAD phosphorylation, 4-24 hours for gene expression changes).

  • Cell Lysis:

    • For Western Blot: Wash the cells with ice-cold PBS and lyse them directly in the wells with an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • For qPCR: Wash the cells with PBS and lyse them using a suitable RNA lysis buffer.

  • Downstream Analysis:

    • Western Blot: Perform Western blot analysis to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1/5/8.

    • qPCR: Perform qPCR to measure the relative expression of ID1 and/or ID2 genes, normalized to a housekeeping gene.

  • Data Analysis: Quantify the results from the Western blot or qPCR. Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50.[8][9]

Protocol 2: Western Blot for Phospho-SMAD1/5/8

Objective: To detect the levels of phosphorylated SMAD1/5/8 in response to BMPR2 inhibition.

Materials:

  • Cell lysates (from Protocol 1)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total SMAD1 and a loading control antibody.

Protocol 3: Quantitative PCR (qPCR) for ID1 Gene Expression

Objective: To measure the relative expression of the BMPR2 target gene, ID1.

Materials:

  • RNA lysates (from Protocol 1)

  • RNA purification kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for ID1 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Isolation and Purification: Isolate and purify total RNA from the cell lysates according to the manufacturer's protocol of the RNA purification kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for ID1 or the housekeeping gene, and cDNA template.

  • qPCR Run: Run the qPCR reaction in a qPCR instrument using a standard cycling protocol.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in ID1 gene expression, normalized to the housekeeping gene and the vehicle control.[7]

Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II binds BMPR-I BMPR-I p-BMPR-I p-BMPR-I BMPR-I->p-BMPR-I phosphorylates BMPR-II->BMPR-I recruits This compound This compound This compound->BMPR-II inhibits SMAD1/5/8 SMAD1/5/8 p-BMPR-I->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Gene Expression SMAD Complex->Gene Expression regulates Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization A Select Cell Line and Downstream Readout B Determine Starting Concentration Range (5-10x IC50) A->B C Perform Dose-Response Experiment B->C D Include Vehicle and Positive Controls E Measure Downstream Signaling (pSMAD, ID1) C->E F Analyze Data and Generate Dose-Response Curve E->F G Determine IC50 and Optimal Concentration F->G H Perform Cytotoxicity Assay G->H I Refine Concentration and Proceed with Experiments H->I Troubleshooting_Logic cluster_concentration Concentration Issues cluster_time Time-Related Issues cluster_reagent Reagent Integrity cluster_assay Assay Conditions Start Start: No/Weak Inhibition C1 Is concentration high enough? (5-10x IC50) Start->C1 C2 Increase concentration range C1->C2 No T1 Is incubation time sufficient? C1->T1 Yes End Problem Resolved C2->End T2 Increase incubation time T1->T2 No R1 Is the inhibitor stock fresh? T1->R1 Yes T2->End R2 Prepare fresh inhibitor stock R1->R2 No A1 Are cells serum-starved? R1->A1 Yes R2->End A2 Implement serum starvation A1->A2 No A3 Is the assay sensitive enough? A1->A3 Yes A2->End A4 Optimize downstream assay A3->A4 No A3->End Yes A4->End

References

common issues with Bmpr2-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bmpr2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate your experiments successfully.

Q1: My this compound is not dissolving properly. What is the recommended solvent and procedure?

A1: Proper dissolution of this compound is critical for accurate experimental results. Solubility issues often arise from using an inappropriate solvent or incorrect handling.

  • Recommended Solvents: While specific solvent information for this compound is not detailed in the provided search results, for many kinase inhibitors, DMSO is a common solvent for creating stock solutions. For in vivo experiments, a co-solvent system (e.g., DMSO, PEG300, Tween 80, and saline) is often required.

  • Troubleshooting Steps:

    • Refer to the manufacturer's product datasheet for the recommended solvent.

    • To prepare a stock solution, dissolve this compound in the recommended solvent (e.g., DMSO) at a high concentration.

    • For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect your cells (typically <0.1%).

    • For in vivo studies, the stock solution may need to be diluted in a vehicle appropriate for animal administration.

    • If precipitation occurs upon dilution in aqueous solutions, consider preparing a fresh dilution or using a different vehicle.

Q2: I am observing inconsistent results between experiments. Could this be related to the stability of this compound?

A2: Yes, inconsistent results can be a sign of compound degradation. This compound, like many small molecule inhibitors, requires careful storage and handling to maintain its stability.

  • Storage Recommendations:

    • Store the solid compound and stock solutions at -20°C or -80°C as recommended by the supplier.[1]

    • Protect the compound from light and moisture.[1]

    • For stock solutions, it is advisable to store them under nitrogen.[1]

  • Handling Best Practices:

    • To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[1]

    • When stored at -80°C, the stock solution is typically stable for up to 6 months, while at -20°C, it may be stable for 1 month.[1] Always refer to the manufacturer's guidelines.

Q3: I am concerned about off-target effects. How selective is this compound and how can I control for this in my experiments?

A3: Off-target effects are a significant consideration when using any kinase inhibitor due to the highly conserved nature of the ATP-binding pocket. The complexity of the TGF-β/BMP signaling pathway, with its numerous ligands and receptors with overlapping functions, further complicates this.[2][3][4]

  • Known Specificity: this compound is described as a BMPR2 inhibitor with an IC50 of 506 nM and a dissociation constant (Kd) of 83.5 nM.[5][6]

  • Experimental Controls for Off-Target Effects:

    • Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that elicits the desired biological effect.

    • Include a negative control compound: If available, use a structurally similar but inactive analog of this compound.

    • Use a structurally unrelated inhibitor: Employ another BMPR2 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to BMPR2 inhibition and not an off-target effect of this compound's specific chemical structure.

    • Rescue experiments: If possible, perform a rescue experiment by overexpressing a form of BMPR2 that is resistant to this compound.

    • Knockdown/Knockout validation: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout BMPR2 and see if it phenocopies the effects of this compound.

Q4: I am seeing an unexpected increase in cell proliferation after treating my BMPR2 mutant cells with this compound. Is this a known phenomenon?

A4: The cellular response to BMPR2 modulation can be complex and context-dependent, particularly in cells harboring BMPR2 mutations. While BMP9, a BMPR2 ligand, typically suppresses proliferation in wild-type endothelial cells, it has been shown to increase proliferation in endothelial cells from pulmonary arterial hypertension (PAH) patients with BMPR2 mutations.[7] This suggests that the loss of functional BMPR2 can alter the cellular response to signaling pathway modulation.

  • Interpreting Your Results:

    • Your observation of increased proliferation upon BMPR2 inhibition in a mutant background may be an authentic biological effect.

    • The loss of canonical BMPR2 signaling could lead to the upregulation of alternative, pro-proliferative pathways.

    • It is crucial to characterize the specific BMPR2 mutation in your cell line, as different mutations can lead to varying degrees of functional impairment and potentially different experimental outcomes.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other relevant compounds for comparison.

CompoundTargetIC50KdNotes
This compound BMPR2506 nM[5][6]83.5 nM[5][6]Also known as Compound 8a.
CDD-1115BMPR21.8 nM[9]6.2 ± 1.3 nM (Kiapp)[9]A highly potent and selective BMPR2 inhibitor.
CDD-1431BMPR2>1000 nM[9]20.6 ± 3.8 nM (Kiapp)[9]Another selective BMPR2 inhibitor.
LDN-193189ALK2/3>1000 nM (for BMPR2)[9]-A commonly used inhibitor of BMP type I receptors.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols to their specific cell types and experimental systems.

1. Western Blot for Phospho-SMAD1/5/8

This protocol assesses the inhibition of the canonical BMPR2 signaling pathway.

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media for 4-6 hours. Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP9) for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH or β-actin).

2. Cell Proliferation Assay (e.g., using BrdU or MTT)

This protocol measures the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of this compound concentrations (and vehicle control) in your standard growth medium.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.

    • For BrdU: Add BrdU labeling reagent and incubate for 2-24 hours. Fix the cells and perform the immunoassay according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle-treated control wells.

Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP9) BMPR2 BMPR2 BMP_Ligand->BMPR2 Binds TypeI_R Type I Receptor (e.g., ALK1, ALK2, ALK3) BMPR2->TypeI_R Recruits & Phosphorylates SMAD158 R-SMADs (SMAD1/5/8) TypeI_R->SMAD158 Phosphorylates NonCanonical Non-Canonical Pathways (e.g., p38/MAPK, PI3K/Akt) TypeI_R->NonCanonical Activates SMAD_Complex SMAD Complex SMAD158->SMAD_Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex Target_Genes Target Gene Expression SMAD_Complex->Target_Genes Translocates & Regulates NonCanonical->Target_Genes Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2

Caption: Canonical and non-canonical BMPR2 signaling pathways and the point of inhibition by this compound.

General Experimental Workflow for this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_interp Interpretation A Prepare Stock Solution (e.g., in DMSO) B Determine Optimal Working Concentration (Dose-Response) A->B C Treat Cells/Animal Model with this compound B->C D Include Vehicle Control & Other Controls E Phenotypic Analysis (e.g., Proliferation, Apoptosis) C->E F Biochemical Analysis (e.g., Western Blot for p-SMAD) C->F G Data Interpretation (Consider off-target effects, model system specifics) E->G F->G Troubleshooting_Logic Start Inconsistent Results Observed Q1 Is the stock solution freshly prepared or properly stored? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the compound fully dissolved in the final medium? A1_Yes->Q2 Sol1 Prepare fresh stock solution. Aliquot for single use. Store at -80°C, protected from light. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are experimental conditions (cell passage, density, etc.) consistent? A2_Yes->Q3 Sol2 Check solvent compatibility. Ensure final solvent concentration is non-toxic to cells. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider off-target effects or complex biological responses. A3_Yes->End Sol3 Standardize all experimental parameters. A3_No->Sol3

References

improving Bmpr2-IN-1 solubility for assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMPR2-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of BMPR2 and preventing the phosphorylation of downstream signaling molecules. BMPR2 is a serine/threonine kinase receptor that plays a crucial role in the BMP signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.[3] By inhibiting BMPR2, this compound can be used to study the physiological and pathological roles of the BMP signaling pathway.

Q2: What are the key in vitro potency values for this compound?

A2: this compound has been characterized with the following in vitro potency values:

  • IC50: 506 nM[1][2]

  • Kd: 83.5 nM[1][2]

These values indicate a high affinity and potent inhibition of the BMPR2 kinase.

Q3: In what research areas can this compound be used?

A3: Given the role of BMPR2 signaling in various diseases, this compound is a valuable tool for research in areas such as pulmonary arterial hypertension (PAH), Alzheimer's disease, and certain types of cancer.[1][2]

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with small molecule inhibitors is achieving and maintaining adequate solubility in assay buffers. This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your experiments.

Q4: My this compound is precipitating when I add it to my aqueous assay buffer. What should I do?

A4: Precipitation of small molecules like this compound, which are often hydrophobic, is a common issue when diluting a DMSO stock into an aqueous buffer or cell culture medium. Here is a troubleshooting workflow to address this:

Troubleshooting Workflow for this compound Precipitation

G A Start: this compound Precipitates in Aqueous Solution B Step 1: Review Stock Solution Preparation A->B C Is stock clear and fully dissolved? B->C D Yes C->D E No C->E G Step 2: Optimize Dilution Method D->G F Gently warm (37°C) and/or sonicate the stock vial to aid dissolution. Ensure it is completely clear before use. E->F F->B H Are you adding the inhibitor directly to a large volume of buffer? G->H I Yes H->I J No H->J K Perform serial dilutions. First, dilute the DMSO stock into a small volume of assay buffer with vigorous vortexing, then add this intermediate dilution to the final volume. I->K L Step 3: Lower Final DMSO Concentration J->L K->G M Is the final DMSO concentration >1%? L->M N Yes M->N O No M->O P High DMSO concentrations can be toxic to cells. Aim for a final concentration of ≤0.5%. Prepare a more concentrated stock if necessary to achieve the desired final inhibitor concentration with less DMSO. N->P Q Step 4: Consider Assay Buffer Components (for biochemical assays) O->Q P->L R Does your buffer lack detergents? Q->R S Yes R->S T No R->T U Add a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to your biochemical assay buffer to improve solubility. Note: This is not recommended for cell-based assays. S->U V End: Solubility Improved T->V U->V

Caption: Troubleshooting workflow for this compound solubility issues.

Q5: What are the recommended solvents and stock concentrations for this compound?

A5: It is highly recommended to prepare stock solutions of this compound in DMSO. The table below provides guidance on preparing stock solutions of various concentrations.

Molarity (in DMSO)Volume of DMSO for 1 mg this compoundVolume of DMSO for 5 mg this compoundVolume of DMSO for 10 mg this compound
1 mM 2.2969 mL11.4847 mL22.9695 mL
5 mM 0.4594 mL2.2969 mL4.5939 mL
10 mM 0.2297 mL1.1485 mL2.2969 mL

Data sourced from MedChemExpress.[4]

For in vivo experiments, a suggested formulation is a mixture of solvents. A common combination is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to add each solvent sequentially and ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be employed.[4]

Q6: Are there any general tips for handling this compound stock solutions?

A6: Yes, proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage: Store the lyophilized powder and DMSO stock solutions at -20°C or -80°C for long-term stability.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

  • Fresh Preparations: For cell-based assays, it is best to prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the activity of this compound.

Experiment: Inhibition of BMP-induced SMAD1/5/8 Phosphorylation in a Cell-Based Assay

This protocol describes how to evaluate the inhibitory effect of this compound on the canonical BMP signaling pathway by measuring the phosphorylation of SMAD1/5/8 via Western blot.

Experimental Workflow

Caption: Workflow for assessing this compound activity via Western blot.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture a suitable cell line known to respond to BMP signaling (e.g., C2C12 myoblasts or human pulmonary artery endothelial cells) in their recommended growth medium.

    • Seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • On the day of the experiment, aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours to starve the cells.

    • Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.

    • Pre-treat the cells by adding the this compound dilutions or the vehicle control to the respective wells. Incubate for 1 hour.

    • Stimulate the cells by adding a BMP ligand (e.g., 50 ng/mL BMP4 or 10 ng/mL BMP9) to all wells except for the unstimulated control. Incubate for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and then probe with a primary antibody against total SMAD1 to ensure equal protein loading. A housekeeping protein like GAPDH or β-actin should also be used as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pSMAD1/5/8 and total SMAD1.

    • Normalize the pSMAD1/5/8 signal to the total SMAD1 signal to determine the relative phosphorylation levels.

    • Compare the phosphorylation levels in the this compound treated samples to the vehicle-treated, BMP-stimulated control to determine the extent of inhibition.

Signaling Pathway Diagram

BMPR2 Canonical Signaling Pathway

The following diagram illustrates the canonical BMP signaling pathway that is inhibited by this compound.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus BMP BMP Ligand (e.g., BMP2, BMP4, BMP9) BMPR2 BMPRII BMP->BMPR2 binds BMPR1 BMPRI (ALK2/3/6) BMPR2->BMPR1 recruits and phosphorylates R_SMAD R-SMADs (SMAD1/5/8) BMPR1->R_SMAD phosphorylates p_R_SMAD p-R-SMADs SMAD_complex p-R-SMAD/Co-SMAD Complex p_R_SMAD->SMAD_complex forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription translocates to nucleus and regulates Inhibitor This compound Inhibitor->BMPR2 inhibits

Caption: Canonical BMP/SMAD signaling pathway and the point of inhibition by this compound.

References

Bmpr2-IN-1 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BMPR2-IN-1 and best practices for designing controlled experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound, also known as Compound 8a, is a small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2).[1] BMPR2 is a serine/threonine receptor kinase that is a member of the transforming growth factor-beta (TGF-β) superfamily of receptors.[2][3] The inhibitor has a reported IC50 of 506 nM and a dissociation constant (Kd) of 83.5 nM for BMPR2.[1] It is utilized in research related to conditions where BMPR2 signaling is implicated, such as pulmonary arterial hypertension (PAH), cancer, and Alzheimer's disease.[1]

Q2: Why are off-target effects a significant concern for kinase inhibitors like this compound?

The human genome contains over 500 kinases, which often share highly conserved ATP-binding pockets.[4][5] Kinase inhibitors that target this site can, therefore, bind to and inhibit multiple kinases beyond the intended target.[6][7] These "off-target" interactions can lead to misinterpreted experimental results, where an observed biological effect is incorrectly attributed to the inhibition of the primary target.[8] Furthermore, in a therapeutic context, off-target effects can cause unintended side effects.[7]

Q3: What are the most probable off-targets for an inhibitor targeting BMPR2?

Given that BMPR2 belongs to the TGF-β receptor superfamily, the most likely off-targets for a BMPR2 inhibitor are other structurally related type I and type II receptors.[9][10] These include Activin Receptor-Like Kinase (ALK) receptors such as ALK1, ALK2, ALK3, ALK5, and ALK6, as well as other type II receptors like ACVR2A, ACVR2B, and TGFBR2.[4][11] Highly selective inhibitors have been developed that show minimal inhibition of these related kinases, highlighting the potential for less selective compounds to have broader activity.[4][11]

Q4: How can I determine if my experimental results are due to an on-target effect of this compound or an off-target effect?

Confirming that an observed phenotype is a direct result of inhibiting BMPR2 requires a multi-pronged approach using orthogonal controls. Key strategies include:

  • Genetic Knockdown: Use techniques like siRNA, shRNA, or CRISPR to specifically reduce BMPR2 expression.[12][13] If the genetic knockdown phenocopies the effect of this compound, it strengthens the evidence for an on-target mechanism.

  • Use of Structurally Distinct Inhibitors: Compare the effects of this compound with another known BMPR2 inhibitor that has a different chemical scaffold. If both compounds produce the same result, it is less likely to be an off-target effect specific to one chemical structure.

  • Kinome Profiling: Perform a kinase panel screen to empirically identify which other kinases this compound inhibits at relevant concentrations.[6][14] This provides a map of potential off-targets to investigate further.

  • Dose-Response Correlation: Correlate the concentration of this compound required to produce the cellular phenotype with its IC50 for BMPR2. A close correlation supports on-target activity, though it does not exclude the possibility of an off-target with similar potency.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue: You observe a cellular phenotype after treating with this compound, but you are unsure if it is a direct result of BMPR2 inhibition.

Hypothesis: The observed effect may be due to the inhibition of one or more unintended off-target kinases.

Recommended Troubleshooting Workflow:

The following workflow provides a systematic approach to dissecting the on-target versus off-target effects of this compound.

Caption: Troubleshooting workflow for this compound off-target effects.

Quantitative Data: Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a critical parameter. The table below compares the potency of this compound with newer, highly selective BMPR2 inhibitors against other members of the TGF-β receptor family. This data illustrates how different compounds can have vastly different selectivity profiles.

CompoundPrimary TargetIC50 (nM) vs BMPR2IC50 (nM) vs Other KinasesReference(s)
This compound BMPR2506Data not publicly available[1]
CDD-1115 BMPR21.8ALK1: >250 nMALK2: >250 nMALK3, ALK5, ALK6, TGFBR2: >1000 nM[4][11]
CDD-1281 BMPR21.2Not specified, but noted as highly selective[4][5][11]
CDD-1653 BMPR22.8Not specified, but noted as highly selective[4][5][11]

This table highlights the importance of empirical testing, as selectivity cannot be assumed.

Key Experimental Protocols

Protocol 1: Validating On-Target Engagement via Western Blot for pSMAD1/5/8

This protocol verifies if this compound inhibits the canonical BMPR2 signaling pathway by measuring the phosphorylation of downstream SMAD proteins.

  • Cell Culture and Treatment: Plate cells (e.g., human pulmonary artery endothelial cells) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-range of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP9) for 30-60 minutes to activate the BMPR2 pathway.[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-SMAD1/5/8 and anti-total-SMAD1).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an ECL substrate and imaging system.

  • Analysis: A potent on-target effect should show a dose-dependent decrease in the ratio of pSMAD1/5/8 to total SMAD1.

Protocol 2: Control Experiment using siRNA-mediated Knockdown of BMPR2

This protocol uses RNA interference to validate that the phenotype observed with this compound is dependent on the BMPR2 protein.[12][13]

  • siRNA Transfection:

    • On day 1, seed cells to be 30-50% confluent on the day of transfection.

    • On day 2, transfect cells with BMPR2-targeting siRNA or a non-targeting scramble control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.

  • Incubation: Incubate cells for 48-72 hours to allow for knockdown of the BMPR2 protein.

  • Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via Western Blot or qRT-PCR for BMPR2.

  • Phenotypic Assay:

    • Re-plate the remaining transfected cells for your specific assay (e.g., proliferation, apoptosis, migration).

    • In parallel, treat non-transfected wild-type cells with this compound or vehicle.

  • Analysis: Compare the phenotype of the BMPR2-knockdown cells to the this compound-treated cells. A match between the two conditions strongly suggests the phenotype is on-target.

Diagrams

BMPR2 Canonical Signaling Pathway

Caption: The canonical BMPR2-SMAD signaling pathway.[2][10]

Conceptual Logic of Control Experiments

Caption: Logic of using orthogonal controls to isolate on-target effects.

References

troubleshooting Bmpr2-IN-1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the BMPR2 inhibitor, Bmpr2-IN-1, this technical support center provides essential guidance on troubleshooting common issues related to its stability in solution. The following information is designed to help ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a transmembrane serine/threonine kinase. It functions by binding to the kinase domain of BMPR2, thereby preventing the downstream signaling cascade that is initiated by the binding of BMP ligands. This inhibition can be utilized in research related to conditions such as pulmonary arterial hypertension, Alzheimer's disease, and cancer.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a stock solution of this compound in 100% DMSO. The solubility in DMSO is 100 mg/mL (with ultrasonic assistance)[1]. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. When stored at -80°C, it is advised to use the solution within six months[2]. The product should be protected from light and stored under a nitrogen atmosphere[2].

Q3: My this compound precipitated out of solution after dilution in my aqueous cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic small molecules. To address this, ensure that the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and solubility issues. When diluting, add the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. If precipitation still occurs, you can try preparing a more diluted intermediate stock solution in DMSO before the final dilution into the aqueous medium.

Q4: I am observing inconsistent results in my cell-based assays. Could this be related to this compound instability?

Inconsistent results can indeed be a sign of compound instability. If this compound degrades in your cell culture medium over the course of your experiment, its effective concentration will decrease, leading to variability. To investigate this, you can perform a time-course experiment where the compound is incubated in the medium for different durations before being added to the cells. A decrease in efficacy with longer pre-incubation times would suggest instability.

Troubleshooting Guide: this compound Instability in Solution

This guide provides a systematic approach to identifying and resolving common stability issues encountered with this compound in experimental settings.

Problem 1: Visible Precipitation in Stock or Working Solutions
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility Confirm the solvent and concentration used for the stock solution. This compound is highly soluble in DMSO (100 mg/mL with sonication)[1]. For aqueous working solutions, ensure the final DMSO concentration is minimized.The compound should fully dissolve in the appropriate solvent at the recommended concentration.
Incorrect Storage Review storage conditions. Stock solutions should be stored at -20°C or -80°C and protected from light[2]. Avoid repeated freeze-thaw cycles by preparing aliquots.Proper storage will prevent degradation and precipitation.
Contamination Inspect the solution for any signs of microbial growth, which can sometimes be mistaken for precipitation.The solution should be clear and free of any visible contaminants.
Problem 2: Loss of Inhibitor Activity Over Time
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis or Oxidation Prepare fresh working solutions immediately before each experiment. Minimize the time the compound spends in aqueous solutions, especially at non-neutral pH.Freshly prepared solutions should exhibit the expected inhibitory activity.
Adsorption to Labware Consider using low-adhesion microplates or tubes. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may also help.Reduced adsorption will maintain the effective concentration of the inhibitor in the solution.
Interaction with Media Components Some components of cell culture media, such as serum proteins, can bind to small molecules and reduce their effective concentration. Perform assays in serum-free media if your cell line permits, or with a reduced serum concentration.A more consistent and potent inhibitory effect may be observed in the absence or with lower concentrations of serum.

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound.

ParameterValueReference
IC50 506 nM[1][2]
Kd 83.5 nM[1][2]
Solubility in DMSO 100 mg/mL (requires sonication)[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound (as the trifluoroacetate salt) is 435.36 g/mol [1]. For 1 mg of compound, add 229.69 µL of DMSO.

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath for a short period to aid dissolution[1].

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2].

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution to minimize pipetting errors and to ensure the final DMSO concentration is low (e.g., <0.5%).

    • Prepare the working solution fresh for each experiment and use it immediately.

Protocol 2: BMPR2 Signaling Luciferase Reporter Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on the BMPR2 signaling pathway using a luciferase reporter assay.

Materials:

  • Cells expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (e.g., HEK293T-BRE-Luc).

  • Complete cell culture medium.

  • Serum-free cell culture medium.

  • Recombinant human BMP2 or other appropriate BMP ligand.

  • This compound working solutions.

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the BRE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • Cell Treatment:

    • The next day, replace the culture medium with serum-free medium and starve the cells for 4-6 hours.

    • Prepare a series of dilutions of this compound in serum-free medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in serum-free medium).

    • Add the this compound dilutions or vehicle control to the appropriate wells and incubate for 1 hour at 37°C.

    • Prepare a solution of BMP ligand (e.g., BMP2) in serum-free medium at a concentration known to induce a robust luciferase signal (this should be determined empirically, but a starting point could be 10-50 ng/mL).

    • Add the BMP ligand to all wells except for the unstimulated control wells.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Following the incubation, remove the medium from the wells and wash the cells gently with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay).

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Visualizations

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP4, BMP9) BMPR2 BMPR2 BMP_Ligand->BMPR2 Binding BMPR1 BMPR1 (Type I Receptor) BMPR2->BMPR1 Recruitment & Phosphorylation SMAD1_5_8 SMAD1/5/8 BMPR1->SMAD1_5_8 Phosphorylation pSMAD1_5_8 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex BRE BMP Response Element (BRE) SMAD_Complex->BRE Nuclear Translocation Gene_Transcription Target Gene Transcription BRE->Gene_Transcription Regulation Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR1 Inhibition

Caption: Canonical BMPR2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Precipitation Check_Stock 1. Verify Stock Solution - Solvent: 100% DMSO - Concentration: ≤100 mg/mL - Storage: -20°C/-80°C, protected from light Start->Check_Stock Check_Working 2. Examine Working Solution - Final DMSO % low (<0.5%) - Prepare fresh before use - Dilute into media with mixing Check_Stock->Check_Working Precipitation_Observed Precipitation still observed? Check_Working->Precipitation_Observed Instability_Suspected Inconsistent activity? Check_Working->Instability_Suspected Precipitation_Observed->Instability_Suspected No Troubleshoot_Solubility Troubleshoot Solubility: - Use intermediate dilution step - Warm slightly/sonicate briefly - Check for media component interaction Precipitation_Observed->Troubleshoot_Solubility Yes Troubleshoot_Stability Troubleshoot Stability: - Perform time-course experiment - Use low-adhesion plates - Test in serum-free media Instability_Suspected->Troubleshoot_Stability Yes Resolved Issue Resolved Instability_Suspected->Resolved No Troubleshoot_Solubility->Resolved Troubleshoot_Stability->Resolved Contact_Support Contact Technical Support Resolved->Contact_Support If issue persists

Caption: A logical workflow for troubleshooting this compound instability issues.

Logical_Relationships cluster_causes Potential Causes of Instability cluster_observations Observed Problems cluster_solutions Troubleshooting Solutions Poor_Solubility Poor Aqueous Solubility Precipitation Precipitation Poor_Solubility->Precipitation Chemical_Degradation Chemical Degradation (Hydrolysis/Oxidation) Reduced_Activity Reduced Potency/ Inconsistent Results Chemical_Degradation->Reduced_Activity Physical_Adsorption Adsorption to Surfaces Physical_Adsorption->Reduced_Activity Media_Interaction Interaction with Media Components (e.g., Serum) Media_Interaction->Reduced_Activity Optimize_Solvent Optimize Solvent System (e.g., lower final DMSO) Precipitation->Optimize_Solvent Fresh_Solutions Prepare Solutions Fresh Reduced_Activity->Fresh_Solutions Low_Adhesion_Ware Use Low-Adhesion Labware Reduced_Activity->Low_Adhesion_Ware Serum_Free_Media Use Serum-Free/ Low-Serum Media Reduced_Activity->Serum_Free_Media

Caption: Logical relationships between causes, problems, and solutions for this compound instability.

References

Bmpr2-IN-1 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Bmpr2-IN-1, a known inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2). The information is tailored for researchers, scientists, and drug development professionals to facilitate experimental reproducibility and variability management.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2).[1] BMPR2 is a transmembrane serine/threonine kinase that, upon binding to its ligands (such as BMPs), forms a complex with a type I receptor. This leads to the phosphorylation and activation of downstream signaling proteins, primarily SMADs, which then translocate to the nucleus to regulate gene expression. This compound exerts its effect by inhibiting the kinase activity of BMPR2, thereby blocking this signaling cascade.

Q2: What are the known quantitative measures of this compound's potency and binding affinity?

A2: The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50506 nM[1]
Kd83.5 nM[1]

Q3: Is there a comprehensive kinase selectivity profile available for this compound?

Q4: How does inhibition of BMPR2 affect downstream signaling?

A4: Inhibition of BMPR2 kinase activity by this compound is expected to prevent the phosphorylation and activation of SMAD1, SMAD5, and SMAD8.[2] This, in turn, will inhibit the transcription of BMP-responsive genes. The BMPR2 signaling pathway is complex and can also involve non-SMAD pathways, so the precise downstream effects can be cell-type and context-dependent.

Below is a diagram illustrating the canonical BMPR2 signaling pathway and the point of inhibition by this compound.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (e.g., BMP2, BMP7) BMPR2 BMPR2 BMP->BMPR2 binds BMPR1 Type I Receptor (e.g., ALK3, ALK6) BMPR2->BMPR1 recruits & phosphorylates SMAD158 SMAD1/5/8 BMPR1->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex complexes with SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription Complex->Transcription regulates Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 inhibits

Caption: Canonical BMPR2 signaling pathway and inhibition by this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or No Inhibition of Downstream SMAD Phosphorylation Compound Instability: this compound may have degraded due to improper storage or handling.Store the compound as a solid at -20°C or as a stock solution in a suitable solvent (e.g., DMSO) at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit BMPR2 in your cell type.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported IC50 (506 nM) and extend several-fold higher and lower.
Cell Culture Conditions: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecule inhibitors.Consider reducing the serum concentration during the inhibitor treatment period, if compatible with cell health. Ensure consistent cell density and passage number across experiments.
Assay Timing: The time point for assessing SMAD phosphorylation may not be optimal.Perform a time-course experiment to determine the peak of SMAD phosphorylation in response to BMP stimulation and the optimal pre-incubation time with this compound.
High Background Signal in Control Wells Autofluorescence: The compound itself might be autofluorescent at the wavelengths used for detection.Check the fluorescence of this compound alone in your assay buffer. If it is autofluorescent, consider using a different detection method or subtracting the background fluorescence from a "compound only" control.
Non-specific Binding: The inhibitor may be binding non-specifically to other proteins or cellular components.Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or assay performance (typically <0.5%).
Observed Off-Target Effects Inhibition of Other Kinases: this compound may be inhibiting other kinases with similar ATP-binding pockets.As a comprehensive kinase selectivity profile is not publicly available, it is recommended to test the effect of this compound on other relevant signaling pathways in your experimental system. If off-target effects are suspected, consider using a structurally different BMPR2 inhibitor as a control.
Cellular Toxicity: At higher concentrations, the compound may be causing cellular stress or toxicity, leading to non-specific effects.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the toxic threshold for your experiments.
Poor Reproducibility Between Experiments Variability in Reagent Preparation: Inconsistent preparation of stock and working solutions of this compound.Always use calibrated pipettes and ensure the compound is fully dissolved in the stock solution. Aliquot stock solutions to minimize freeze-thaw cycles.
Biological Variability: Differences in cell passage number, confluency, or stimulation conditions.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the experiment. Ensure that the concentration and quality of the BMP ligand used for stimulation are consistent.

Experimental Protocols

Representative Cell-Based Assay for this compound Activity (Adapted from a similar study)

This protocol describes a general method for assessing the inhibitory activity of this compound on BMP-induced SMAD phosphorylation in a cellular context.

Materials:

  • Cells expressing BMPR2 (e.g., C2C12, HEK293T, or relevant primary cells)

  • Complete cell culture medium

  • Serum-free medium

  • This compound

  • BMP ligand (e.g., BMP2, BMP7)

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-6 hours. This can help to reduce basal signaling.

  • Inhibitor Pre-treatment: Prepare a series of dilutions of this compound in serum-free medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is the same in all wells and does not exceed 0.5%. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (DMSO only).

  • BMP Stimulation: Add the BMP ligand to the wells at a pre-determined optimal concentration. Include a negative control well with no BMP stimulation. Incubate for 30-60 minutes at 37°C (the optimal time should be determined in a preliminary experiment).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Protein Quantification: Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total SMAD1 and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD signal to the total SMAD signal and the loading control. Plot the normalized signal against the concentration of this compound to determine the IC50.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Starve Cells (Optional) A->B C Pre-treat with this compound B->C D Stimulate with BMP Ligand C->D E Lyse Cells & Quantify Protein D->E F Western Blot for p-SMAD E->F G Data Analysis & IC50 Determination F->G

Caption: General workflow for a cell-based this compound inhibition assay.

References

how to confirm Bmpr2-IN-1 activity in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bmpr2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively confirming the activity of this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of the Bone Morphogenetic Protein Receptor type 2 (BMPR2). BMPR2 is a serine/threonine kinase receptor that, upon binding to its ligands (e.g., BMP2, BMP4, BMP7), initiates a signaling cascade crucial for various cellular processes like differentiation, proliferation, and apoptosis.[1][2] this compound is expected to block the kinase activity of BMPR2, thereby inhibiting the downstream signaling pathway.

Q2: What is the primary signaling pathway activated by BMPR2?

A2: The primary and best-characterized pathway is the canonical SMAD signaling pathway. Upon ligand binding, BMPR2 phosphorylates and activates BMP type I receptors (e.g., ALK2, ALK3, ALK6).[1] These activated type I receptors then phosphorylate receptor-regulated SMADs (R-SMADs), specifically Smad1, Smad5, and Smad8. These phosphorylated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), Smad4. This complex then translocates to the nucleus to regulate the transcription of target genes.[1]

Q3: What are some key downstream target genes of the BMPR2 signaling pathway?

A3: Key downstream target genes include the Inhibitor of DNA binding/differentiation (Id) family of proteins, such as Id1, Id2, and Id3.[3][4][5] The expression of these genes is typically upregulated upon activation of the BMPR2 pathway. Therefore, measuring the mRNA or protein levels of these genes can serve as a readout for pathway activity.

Q4: How can I confirm that this compound is active in my cells?

A4: You can confirm the activity of this compound by measuring its inhibitory effect on the BMPR2 signaling pathway. This can be achieved through several methods:

  • Western Blotting: Assess the phosphorylation levels of Smad1/5/8 in response to BMP ligand stimulation, with and without the inhibitor.

  • Quantitative PCR (qPCR): Measure the mRNA expression levels of BMPR2 target genes like ID1 and ID3 following BMP stimulation in the presence and absence of the inhibitor.

  • Reporter Assays: Utilize a luciferase reporter construct containing BMP-responsive elements (BREs) to quantify the transcriptional activity of the pathway.

Q5: What are appropriate positive and negative controls for my experiments?

A5:

  • Positive Control: Cells stimulated with a known BMP ligand (e.g., BMP2, BMP4) without the inhibitor. This will demonstrate that the signaling pathway is active in your cell line.

  • Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) in which this compound is dissolved, both with and without BMP ligand stimulation. This controls for any effects of the solvent on the cells.

  • Inhibitor Control: Cells treated with this compound alone (without BMP ligand stimulation) to assess any baseline effects of the compound.

Troubleshooting Guides

Western Blot for Phospho-Smad1/5

Issue: Weak or No Phospho-Smad1/5 Signal

Possible Cause Troubleshooting Steps
Low Protein Expression - Ensure your cell type expresses sufficient levels of BMPR2 and Smad proteins. - Increase the amount of protein loaded onto the gel (20-40 µg of total protein is a good starting point).[6]
Inefficient Cell Lysis/Sample Preparation - Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.[6] - Ensure complete cell lysis by sonication or shearing of DNA.
Suboptimal Antibody Concentration - Titrate the primary antibody concentration to find the optimal dilution. - Ensure the secondary antibody is appropriate for the primary antibody and used at the recommended dilution.
Poor Protein Transfer - Confirm successful transfer by staining the membrane with Ponceau S before blocking.[7] - If using a PVDF membrane, ensure it is activated with methanol before transfer.[7]
Inactive BMP Ligand - Use a fresh aliquot of BMP ligand and ensure it has been stored correctly.

Issue: High Background

Possible Cause Troubleshooting Steps
Insufficient Blocking - Increase the blocking time (e.g., 1-2 hours at room temperature). - Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, especially for phospho-antibodies).[8]
Antibody Concentration Too High - Decrease the concentration of the primary and/or secondary antibody.
Inadequate Washing - Increase the number and duration of wash steps with TBST buffer.[8]
BRE-Luciferase Reporter Assay

Issue: Low or No Luciferase Signal

Possible Cause Troubleshooting Steps
Low Transfection Efficiency - Optimize the DNA-to-transfection reagent ratio. - Use a positive control plasmid (e.g., a constitutively active reporter) to check transfection efficiency.
Weak Promoter in Reporter Construct - If possible, use a reporter with a stronger minimal promoter or multiple copies of the BRE.
Inactive Reagents - Ensure the luciferase substrate is fresh and has been stored correctly, protected from light.
Cell Lysis Issues - Ensure complete cell lysis to release the luciferase enzyme.

Issue: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Pipetting Errors - Use a master mix for transfection and reagent addition to minimize pipetting variability.[9] - Ensure accurate and consistent pipetting volumes.
Inconsistent Cell Numbers - Ensure each well is seeded with the same number of cells. - Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number and transfection efficiency.[10]
Plate Reader Settings - Use an appropriate integration time on the luminometer.
qPCR for ID1 and ID3 Gene Expression

Issue: No or Low Amplification

Possible Cause Troubleshooting Steps
Poor RNA Quality or Quantity - Assess RNA integrity using a Bioanalyzer or gel electrophoresis. - Ensure accurate RNA quantification.
Inefficient cDNA Synthesis - Use a high-quality reverse transcriptase and optimize the amount of RNA input.
Suboptimal Primer Design - Ensure primers are specific to the target gene and span an exon-exon junction to avoid amplification of genomic DNA. - Validate primer efficiency with a standard curve.
Presence of PCR Inhibitors - Dilute the cDNA template to reduce the concentration of inhibitors.

Issue: Inconsistent Ct Values

Possible Cause Troubleshooting Steps
Pipetting Inaccuracy - Use a master mix for qPCR reactions. - Ensure accurate and consistent pipetting.
Variations in RNA Input - Accurately quantify RNA and use the same amount for each cDNA synthesis reaction.
Normalization Issues - Use at least two stable housekeeping genes for normalization to ensure reliable results.

Experimental Protocols

Protocol 1: Western Blot for Phospho-Smad1/5
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with this compound or vehicle for 1 hour.

    • Stimulate cells with recombinant human BMP2 (e.g., 50 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against Phospho-Smad1/5 (diluted in 5% BSA in TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total Smad1 as a loading control.

Protocol 2: BRE-Luciferase Reporter Assay
  • Cell Seeding and Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with a BRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Treatment:

    • After 24 hours, starve cells in serum-free media for 4-6 hours.

    • Pre-treat cells with this compound or vehicle for 1 hour.

    • Stimulate cells with recombinant human BMP2 (e.g., 50 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash cells with PBS.

    • Lyse cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Visualizing Key Processes

BMPR2_Signaling_Pathway cluster_nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4) BMPR2 BMPR2 BMP_ligand->BMPR2 Binds BMPR1 BMPR1 (ALK2/3/6) BMPR2->BMPR1 Recruits pBMPR1 p-BMPR1 BMPR1->pBMPR1 Phosphorylates R_SMAD Smad1/5/8 pBMPR1->R_SMAD Phosphorylates p_R_SMAD p-Smad1/5/8 R_SMAD->p_R_SMAD SMAD_complex p-Smad1/5/8-Smad4 Complex p_R_SMAD->SMAD_complex Co_SMAD Smad4 Co_SMAD->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Target_Genes Target Gene Expression (e.g., ID1, ID3) SMAD_complex->Target_Genes Regulates Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits

Caption: Canonical BMPR2-SMAD signaling pathway and the point of inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells starve Serum Starve seed_cells->starve pre_treat Pre-treat with This compound or Vehicle starve->pre_treat stimulate Stimulate with BMP Ligand pre_treat->stimulate endpoint Endpoint Assays stimulate->endpoint western Western Blot (p-Smad1/5) endpoint->western qpcr qPCR (ID1, ID3 mRNA) endpoint->qpcr luciferase BRE-Luciferase Assay endpoint->luciferase analyze Analyze Data western->analyze qpcr->analyze luciferase->analyze end End analyze->end

Caption: General experimental workflow for confirming this compound activity in cells.

References

dealing with Bmpr2-IN-1 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bmpr2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments and troubleshooting potential cytotoxicity issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a transmembrane serine/threonine kinase.[1][2] BMPR2 is a key component of the transforming growth factor-beta (TGF-β) superfamily and plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[1][2] this compound selectively binds to the kinase domain of BMPR2, inhibiting its phosphorylation activity and downstream signaling through both canonical (SMAD-dependent) and non-canonical pathways.[1][3]

Q2: What is the expected biological effect of inhibiting BMPR2 in cell culture?

A2: The biological outcome of BMPR2 inhibition is highly cell-type dependent. In some cells, such as pulmonary artery smooth muscle cells (PASMCs), loss of BMPR2 signaling can lead to increased proliferation and decreased apoptosis.[4][5] Conversely, in other cell types, it may induce apoptosis or cell cycle arrest. It is crucial to establish a baseline understanding of BMPR2 signaling in your specific cell model.

Q3: What are the common causes of cytotoxicity observed with this compound?

A3: Cytotoxicity with this compound can arise from several factors:

  • On-target effects: The intended inhibition of BMPR2 signaling may lead to apoptosis or growth inhibition in certain cell types where this pathway is critical for survival.

  • Off-target effects: At higher concentrations, this compound may interact with other kinases or cellular targets, leading to unintended toxic effects.[1]

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[6]

  • Compound instability: Degradation of the compound in culture media over time can lead to the formation of toxic byproducts.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.

Q4: At what concentration should I start my experiments with this compound?

A4: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A good starting point is to test a range of concentrations around the reported IC50 value of the compound. For a hypothetical this compound, a starting range of 10 nM to 10 µM is reasonable.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Issue Possible Cause Recommended Solution
High cell death at expected effective concentrations On-target cytotoxicity in your cell line.1. Confirm that your cell line is dependent on BMPR2 signaling for survival. 2. Perform a time-course experiment to determine the onset of cell death. 3. Consider using a lower concentration of this compound or a shorter treatment duration. 4. Use apoptosis assays (e.g., Annexin V/PI staining) to confirm the mechanism of cell death.
Off-target effects of the inhibitor.1. Lower the concentration of this compound to the lowest effective dose. 2. Test the effect of other, structurally different BMPR2 inhibitors to see if the phenotype is consistent. 3. Consult literature for known off-target effects of similar compounds.
Solvent (e.g., DMSO) toxicity.[6]1. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Include a vehicle-only control in all experiments.[6]
Inconsistent results between experiments Variability in cell seeding density.[6]1. Maintain a consistent cell seeding density across all experiments. 2. Ensure even cell distribution in multi-well plates.
Compound degradation.1. Prepare fresh stock solutions of this compound regularly. 2. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles. 3. Consider the stability of the compound in your culture medium over the course of the experiment.
No observable effect of this compound Incorrect concentration.1. Verify the concentration of your stock solution. 2. Perform a wider dose-response curve.
Cell line is not responsive to BMPR2 inhibition.1. Confirm BMPR2 expression in your cell line via qPCR or Western blot. 2. Assess the phosphorylation status of downstream targets (e.g., SMAD1/5/8) to confirm pathway inhibition.
Inactive compound.1. Purchase the compound from a reputable supplier. 2. Verify the identity and purity of the compound if possible.

Quantitative Data Summary

The following table provides hypothetical data for this compound to guide experimental design. Note: This data is for illustrative purposes only.

Parameter Value Cell Line Assay
IC50 (BMPR2 Kinase Activity) 50 nMBiochemical AssayIn vitro kinase assay
EC50 (pSMAD1/5 Inhibition) 200 nMHuman Pulmonary Artery Endothelial Cells (HPAECs)Western Blot
CC50 (Cytotoxicity) 5 µMHPAECsMTT Assay (72h)
CC50 (Cytotoxicity) 10 µMA549 (Lung Carcinoma)MTT Assay (72h)
CC50 (Cytotoxicity) > 25 µMHEK293TMTT Assay (72h)

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.[7][8][9]

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle-only control (e.g., 0.1% DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between apoptotic, necrotic, and viable cells following treatment with this compound.[7]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • FITC signal (Annexin V) will be on one axis and PI signal on the other.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 (ALK1/2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD Phosphorylates Non_Canonical Non-Canonical Pathways (e.g., MAPK, PI3K) BMPR1->Non_Canonical Activates p_R_SMAD p-R-SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression Translocates & Regulates Non_Canonical->Gene_Expression Influences Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits

Caption: Canonical and non-canonical BMPR2 signaling pathways and the point of inhibition by this compound.

Cytotoxicity_Workflow start Start: Seed Cells treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->assay readout Measure Readout (e.g., Absorbance) assay->readout analysis Data Analysis: Calculate % Viability & CC50 readout->analysis end End: Determine Cytotoxicity Profile analysis->end

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Tree start High Cytotoxicity Observed? check_solvent Is Solvent Control Toxic? start->check_solvent Yes no_cytotoxicity No Apparent Cytotoxicity start->no_cytotoxicity No on_target Is Cell Line BMPR2-Dependent? check_solvent->on_target No optimize_solvent Optimize Solvent Concentration check_solvent->optimize_solvent Yes off_target Consider Off-Target Effects on_target->off_target No on_target_effect Likely On-Target Effect on_target->on_target_effect Yes

Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.

References

avoiding Bmpr2-IN-1 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Bmpr2-IN-1 to prevent its degradation and ensure experimental reproducibility.

Troubleshooting Guide

Issue: Inconsistent or lower than expected activity of this compound in assays.

This issue can often be traced back to the degradation of the compound due to improper storage or handling. Below is a guide to help you troubleshoot and identify potential sources of degradation.

Recommended Storage Conditions for this compound

Proper storage is critical to maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationSpecial Conditions
Solid (Lyophilized Powder) -20°C or -80°CLong-termStore in a desiccator to protect from moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsProtect from light; store under an inert atmosphere (e.g., nitrogen). Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthProtect from light; store under an inert atmosphere (e.g., nitrogen). Aliquot to avoid repeated freeze-thaw cycles.[1]

Experimental Protocol: Preparation of this compound Stock Solution

To minimize the risk of degradation during preparation, follow this detailed protocol for reconstituting and storing this compound.

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial, which can lead to hydrolysis of the compound.

  • Solvent Addition: Add the desired volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the target concentration. General guidelines for small molecule inhibitors suggest a standard storage concentration of up to 50 mM, depending on the solubility of the specific compound.[2]

  • Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes. This is the most critical step to avoid degradation from repeated freeze-thaw cycles.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Ensure the storage location is dark to protect the compound from light.[1] For added stability, particularly for long-term storage, purging the headspace of the aliquot tubes with an inert gas like nitrogen or argon before sealing is recommended.

Recommended Workflow for Handling and Storing this compound

G cluster_0 Receiving and Initial Storage cluster_1 Stock Solution Preparation cluster_2 Aliquoting and Storage cluster_3 Experimental Use Receive Receive this compound (Solid) StoreSolid Store Solid at -20°C or -80°C in a Desiccator Receive->StoreSolid Immediately upon receipt Equilibrate Equilibrate Vial to Room Temp StoreSolid->Equilibrate Prepare for use AddSolvent Add Anhydrous DMSO Equilibrate->AddSolvent Dissolve Vortex/Sonicate to Dissolve AddSolvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreSolution Store Aliquots at -80°C or -20°C (Protect from Light) Aliquot->StoreSolution Thaw Thaw a Single Aliquot StoreSolution->Thaw For experiment Use Use in Experiment Thaw->Use Discard Discard Unused Portion Use->Discard Do not refreeze G Hypothetical Degradation Pathways cluster_main cluster_degradation Degradation Products A Active Small Molecule (this compound) B Hydrolysis Product (e.g., from amide/ester cleavage) A->B Moisture/Water C Oxidation Product (e.g., from reaction with O2) A->C Air/Oxygen D Photodegradation Product (e.g., from light exposure) A->D Light

References

Bmpr2-IN-1 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bmpr2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals with quality control, purity assessment, and troubleshooting for experiments involving this BMPR2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For optimal solubility, we recommend dissolving this compound in DMSO (Dimethyl Sulfoxide) at a stock concentration of 10 mM or higher. For aqueous buffers, the solubility is lower, so it is advisable to prepare a high-concentration stock in DMSO and then dilute it into your aqueous experimental medium. Ensure the final DMSO concentration in your assay is compatible with your experimental system and include a vehicle control.

Q2: How should I store this compound solutions?

This compound powder should be stored at -20°C for long-term stability. DMSO stock solutions can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable. Protect from light.

Q3: What are the known IC50 and Kd values for this compound?

This compound is a known inhibitor of BMPR2 with a reported IC50 of 506 nM and a dissociation constant (Kd) of 83.5 nM.[1] These values can serve as a benchmark for your own experimental validation.

Q4: How can I confirm the identity and purity of my this compound sample?

We recommend a multi-pronged approach for quality control, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for these methods are provided below.

Troubleshooting Guides

This section addresses common issues that may arise during the quality control and use of this compound.

Issue 1: Inconsistent or No Inhibition in Biological Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Degraded Compound Verify the purity and integrity of your this compound sample using HPLC or LC-MS. Compare the results to the certificate of analysis or a fresh, validated batch.
Incorrect Concentration Confirm the concentration of your stock solution. If possible, use a spectrophotometric method or quantitative NMR (qNMR). Ensure accurate dilution calculations.
Low Solubility in Assay Buffer Observe the final solution for any precipitation. Increase the final DMSO concentration if your system allows, or try using a different formulation with solubilizing agents like Tween-80 or PEG400. Always include a vehicle control with the same final solvent concentration.
Cell Line or Target Unresponsive Confirm that your cellular model expresses BMPR2 at sufficient levels. Use a positive control compound known to elicit a response in your assay.

Troubleshooting Workflow: Inconsistent Inhibition

G start Inconsistent Inhibition Observed check_purity Check Purity via HPLC/LC-MS start->check_purity degraded Compound Degraded? check_purity->degraded check_concentration Verify Stock Concentration concentration_wrong Concentration Incorrect? check_concentration->concentration_wrong check_solubility Assess Solubility in Assay Medium solubility_issue Solubility Issue? check_solubility->solubility_issue check_assay Validate Assay System (Positive Control, Target Expression) assay_issue Assay System Issue? check_assay->assay_issue degraded->check_concentration No order_new Order New Compound degraded->order_new Yes concentration_wrong->check_solubility No recalculate Recalculate and Remake Stock concentration_wrong->recalculate Yes solubility_issue->check_assay No reformulate Reformulate or Adjust Solvent solubility_issue->reformulate Yes troubleshoot_assay Troubleshoot Biological Assay assay_issue->troubleshoot_assay Yes end Problem Resolved assay_issue->end No order_new->end recalculate->end reformulate->end troubleshoot_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Gradient:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Identity Confirmation by LC-MS

This protocol is for confirming the molecular weight of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (Water, Acetonitrile, Formic Acid)

  • LC-MS system with an electrospray ionization (ESI) source

Method:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

  • LC Conditions: Use a rapid gradient similar to the HPLC method, or direct infusion if available.

  • MS Conditions:

    • Ionization Mode: ESI positive

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150°C

  • Analysis: Look for the [M+H]+ ion corresponding to the expected molecular weight of this compound.

BMPR2 Signaling Pathway

The Bone Morphogenetic Protein Receptor 2 (BMPR2) is a serine/threonine kinase receptor that plays a crucial role in various cellular processes.[2][3] Signaling is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP7) binds to the type II receptor (BMPR2).[2][4] This leads to the recruitment and phosphorylation of a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6).[4] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMADs 1, 5, and 8.[5] These phosphorylated R-SMADs form a complex with a common-mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes.[4] BMPR2 can also signal through non-canonical, SMAD-independent pathways such as the p38 MAPK pathway.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP_ligand->BMPR2 Binds BMPR1 BMPR1 (e.g., ALK1/2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD Phosphorylates p38_MAPK p38 MAPK Pathway (Non-canonical) BMPR1->p38_MAPK Activates p_R_SMAD p-R-SMAD SMAD_complex p-R-SMAD/SMAD4 Complex p_R_SMAD->SMAD_complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Regulates

Caption: Canonical and non-canonical BMPR2 signaling pathways.

References

Navigating Inconsistent Results with BMPR2-IN-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the BMPR2 inhibitor, BMPR2-IN-1. Inconsistent results can be a significant hurdle in research, and this guide aims to provide a structured approach to identifying and resolving potential problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My this compound inhibitor shows variable or no activity in my cell-based assays. What are the possible causes?

A1: Inconsistent activity of this compound can stem from several factors, ranging from inhibitor preparation and storage to experimental design. Here are the most common culprits and how to address them:

  • Improper Storage: this compound stock solutions are best stored at -20°C or -80°C for long-term stability.[1] Repeated freeze-thaw cycles can degrade the compound, leading to reduced potency. It is recommended to aliquot the stock solution into smaller, single-use volumes.[1]

  • Solubility Issues: this compound is soluble in DMSO at 100 mg/mL, but may require sonication to fully dissolve.[2] If the inhibitor is not fully in solution, the actual concentration in your assay will be lower than intended. When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and cellular toxicity.

  • Incorrect Working Concentration: The reported IC50 for this compound is 506 nM and the Kd is 83.5 nM.[3] However, the optimal working concentration can vary significantly depending on the cell type, cell density, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Cell Line Variability: Different cell lines express varying levels of BMPR2 and may have different sensitivities to its inhibition. Confirm the expression of BMPR2 in your cell line of interest.

  • Assay Interference: Components of your assay, such as serum proteins in the cell culture media, can bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration or using serum-free media during the inhibitor treatment period if compatible with your experimental design.

Q2: I'm observing unexpected or off-target effects in my experiments. How can I be sure the effects are specific to BMPR2 inhibition?

A2: Off-target effects are a common concern with kinase inhibitors. To confirm the specificity of your observations, consider the following controls and approaches:

  • Use a Structurally Unrelated BMPR2 Inhibitor: If available, using a second, structurally different BMPR2 inhibitor should produce similar biological effects if the observed phenotype is indeed due to BMPR2 inhibition.

  • Rescue Experiments: If you are studying the effect of BMPR2 inhibition on a specific cellular process, try to "rescue" the phenotype by overexpressing a constitutively active form of a downstream signaling molecule (e.g., a constitutively active SMAD1/5).

  • Knockdown/Knockout Controls: The most rigorous way to confirm specificity is to compare the effects of this compound with the effects of genetically silencing BMPR2 using siRNA, shRNA, or CRISPR/Cas9.

Q3: My Western blot results for downstream signaling (e.g., pSMAD1/5) are inconsistent after this compound treatment. What could be wrong?

A3: Inconsistent Western blot data can be frustrating. Here are some specific troubleshooting tips for assessing BMPR2 signaling:

  • Timing of Ligand Stimulation and Inhibitor Pre-incubation: The kinetics of BMP-induced SMAD phosphorylation are often rapid. Ensure you have optimized the pre-incubation time with this compound before stimulating with a BMP ligand (e.g., BMP2, BMP4, BMP9). A typical pre-incubation time is 1-2 hours. Also, perform a time-course experiment for ligand stimulation to capture the peak of SMAD phosphorylation.

  • Ligand Concentration: Use a concentration of the BMP ligand that gives a robust and reproducible phosphorylation signal in your vehicle-treated control cells.

  • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.

  • Antibody Quality: Ensure your primary antibodies for pSMAD1/5 and total SMAD1/5 are validated for Western blotting and are used at the recommended dilution. Always include a total SMAD control to normalize for protein loading.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueSource
IC50 506 nM[3]
Kd 83.5 nM[3]
Molecular Weight 435.36 g/mol [4]
Solubility in DMSO 100 mg/mL (requires sonication)[2]
Stock Solution Storage -20°C for several months[1]

Experimental Protocols

Protocol: Inhibition of BMP4-induced SMAD1/5 Phosphorylation in Human Pulmonary Artery Endothelial Cells (HPAECs)

Materials:

  • Human Pulmonary Artery Endothelial Cells (HPAECs)

  • Endothelial Growth Medium (EGM-2)

  • This compound (dissolved in DMSO to a 10 mM stock)

  • Recombinant Human BMP4

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5 (Ser463/465), anti-SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture HPAECs in EGM-2 medium in 6-well plates until they reach 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an optimal concentration of BMP4 (e.g., 25-50 ng/mL) for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total SMAD1 to normalize for protein loading.

Visualizations

The following diagrams illustrate key concepts related to BMPR2 signaling and experimental workflows.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP4, BMP9) BMPR2 BMPR2 (Type II Receptor) BMP_Ligand->BMPR2 1. Ligand Binding BMPR1 BMPR1 (Type I Receptor) (ALK2/3/6) BMPR2->BMPR1 2. Receptor Heterodimerization & Activation R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD 3. Phosphorylation p_R_SMAD p-SMAD1/5/8 Complex p-SMAD/SMAD4 Complex p_R_SMAD->Complex 4. Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Target_Genes Target Gene Transcription (e.g., ID1, ID2) Complex->Target_Genes 5. Nuclear Translocation BMPR2_IN_1 This compound BMPR2_IN_1->BMPR2 Inhibition

Caption: Canonical BMPR2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Inhibitor Verify Inhibitor Preparation & Storage Start->Check_Inhibitor Check_Concentration Optimize Working Concentration (Dose-Response) Check_Inhibitor->Check_Concentration If preparation is correct Check_Assay Review Assay Conditions (Cell density, serum, etc.) Check_Concentration->Check_Assay If concentration is optimized Check_Specificity Confirm On-Target Effect Check_Assay->Check_Specificity If assay conditions are optimal Use_Alternative Use Structurally Different BMPR2 Inhibitor Check_Specificity->Use_Alternative No Resolved Results Consistent Check_Specificity->Resolved Yes Genetic_Control Use siRNA/CRISPR for BMPR2 Use_Alternative->Genetic_Control Off_Target Investigate Potential Off-Target Effects Genetic_Control->Off_Target If discrepancies persist Western_Blot_Workflow A 1. Seed & Culture Cells B 2. Serum Starve A->B C 3. Pre-treat with This compound or Vehicle B->C D 4. Stimulate with BMP Ligand C->D E 5. Lyse Cells D->E F 6. Quantify Protein E->F G 7. SDS-PAGE & Transfer F->G H 8. Block Membrane G->H I 9. Incubate with Primary Antibody (pSMAD1/5) H->I J 10. Incubate with Secondary Antibody I->J K 11. Detect Signal J->K L 12. Strip & Re-probe (Total SMAD1) K->L

References

Technical Support Center: BMPR2-IN-1 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMPR2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for this novel inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the successful execution and interpretation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the BMPR2, a serine/threonine kinase receptor. By binding to the receptor, this compound blocks the phosphorylation of downstream signaling molecules, thereby modulating the cellular processes regulated by the BMPR2 pathway.

Q2: What is the expected effect of this compound on downstream signaling?

A2: The canonical BMPR2 signaling pathway involves the phosphorylation of SMAD proteins (SMAD1/5/8). Therefore, a primary expected effect of this compound is the dose-dependent reduction in the phosphorylation of these SMADs. Non-canonical pathways, such as the p38 MAPK pathway, may also be affected.

Q3: Which cell lines are suitable for a this compound dose-response study?

A3: Cell lines with endogenous expression of BMPR2 are recommended. Pulmonary artery smooth muscle cells (PASMCs) and pulmonary artery endothelial cells (PAECs) are physiologically relevant choices, as BMPR2 signaling is crucial in these cell types.[1][2] Other commercially available cell lines with confirmed BMPR2 expression can also be utilized.

Q4: What is a typical starting concentration range for this compound in a dose-response experiment?

A4: For a novel inhibitor like this compound, a broad concentration range is recommended for the initial experiments. A typical starting range could be from 1 nM to 100 µM, with logarithmic dilutions. This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
No observable dose-response effect - this compound is inactive at the tested concentrations- The chosen assay is not sensitive enough- The incubation time is too short or too long- Test a wider and higher concentration range of the inhibitor.- Use a more sensitive detection method (e.g., a phospho-specific antibody with higher affinity).- Optimize the incubation time by performing a time-course experiment.
"U-shaped" or biphasic dose-response curve - Off-target effects at higher concentrations- Compound cytotoxicity- Investigate potential off-target activities of this compound.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the dose-response experiment to assess cytotoxicity.
High background signal in the assay - Non-specific antibody binding- Insufficient washing steps- Increase the concentration of the blocking agent (e.g., BSA or non-fat milk).- Optimize the number and duration of washing steps.

Experimental Protocols

Protocol 1: In Vitro SMAD1/5/8 Phosphorylation Assay

This protocol describes a method to determine the IC50 of this compound by measuring the inhibition of BMP9-induced SMAD1/5/8 phosphorylation in PAECs.

Materials:

  • Pulmonary Artery Endothelial Cells (PAECs)

  • Cell culture medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Recombinant Human BMP9

  • Lysis Buffer

  • Phospho-SMAD1/5/8 antibody

  • Total SMAD1 antibody

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well plates

Procedure:

  • Cell Seeding: Seed PAECs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the diluted inhibitor to the cells and incubate for 1 hour.

  • Ligand Stimulation: Stimulate the cells with a pre-determined concentration of BMP9 (e.g., 10 ng/mL) for 30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with 1X Lysis Buffer.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-SMAD1/5/8 and total SMAD1 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD1/5/8 and total SMAD1.

    • Normalize the phospho-SMAD1/5/8 signal to the total SMAD1 signal.

    • Plot the normalized signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example IC50 Data for this compound
Compound Target Assay Type Cell Line IC50 (nM)
This compoundBMPR2pSMAD1/5/8PAEC50
Control Compound XBMPR2pSMAD1/5/8PAEC>10,000

Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 BMPR2->BMPR1 Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylates p38_MAPK p38 MAPK BMPR1->p38_MAPK Activates (Non-canonical) pSMAD158 pSMAD1/5/8 SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression Translocates & Regulates BMPR2_IN_1 This compound BMPR2_IN_1->BMPR2 Inhibits

Caption: Canonical and non-canonical BMPR2 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Dose-Response Curve Generation

Dose_Response_Workflow A 1. Seed Cells (e.g., PAECs in 96-well plate) B 2. Serum Starve Cells A->B C 3. Add Serial Dilutions of this compound B->C D 4. Stimulate with BMP Ligand (e.g., BMP9) C->D E 5. Lyse Cells and Collect Protein D->E F 6. Perform Assay (e.g., Western Blot for pSMAD) E->F G 7. Data Acquisition and Quantification F->G H 8. Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Step-by-step experimental workflow for generating a this compound dose-response curve.

References

Validation & Comparative

Validating the Inhibitory Effect of Bmpr2-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bmpr2-IN-1's inhibitory effects against other known inhibitors of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a critical serine/threonine kinase involved in cellular signaling. The data presented is compiled from various studies to offer an objective overview of the performance of these compounds, supported by detailed experimental methodologies and visual representations of the underlying biological processes.

Comparative Analysis of BMPR2 Inhibitors

The inhibitory potency of this compound and a selection of alternative compounds are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), key metrics in determining a compound's efficacy and binding affinity.

CompoundBMPR2 IC50 (nM)BMPR2 K i app (nM)BMPR2 K d (nM)Selectivity Profile (IC50 in nM for other kinases)
This compound 506[1]-83.5[1]Data not available
CDD-1115 1.8[2]6.2[2][3]-ALK1: >250, ALK2: >250, ALK3: >1000, ALK5: >1000, ALK6: >1000, TGFBR2: >1000[2][3]
CDD-1431 1.6[2]20.6[2][3]-ALK1: >1000, ALK2: >1000[2]
CDD-1281 1.2[4]8-Data not available
CDD-1653 2.8[4]7-Highly selective for BMPR2[2]
LDN-193189 >1000[2][3]--ALK1: 0.8, ALK2: 0.8, ALK3: 5.3, ALK6: 16.7, ALK4: 265[2][5][6]

Experimental Protocols

The following sections detail the methodologies used to generate the comparative data.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of compounds on the kinase activity of BMPR2 and other related kinases.

General Protocol (based on ThermoFisher and Promega platforms):

  • Reagents: Recombinant human kinase enzymes (e.g., BMPR2, ALK1, ALK2, etc.), a suitable substrate peptide, and ATP are required.

  • Assay Principle: These assays typically rely on the quantification of ATP consumption or substrate phosphorylation. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In the absence of an inhibitor, the kinase phosphorylates the substrate, which is then detected by a specific antibody, leading to a FRET signal. The presence of an inhibitor reduces kinase activity, resulting in a decreased FRET signal.

  • Procedure: a. The kinase and a serial dilution of the test compound are pre-incubated in an assay buffer. b. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 1 hour). d. A detection solution containing a labeled antibody specific for the phosphorylated substrate is added. e. After another incubation period, the signal (e.g., TR-FRET) is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.

KINOMEscan™ Selectivity Profiling

Objective: To assess the selectivity of a compound by screening it against a large panel of human kinases.

General Protocol (based on Eurofins DiscoverX KINOMEscan™):

  • Assay Principle: This is a competitive binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a reduced signal.

  • Procedure: a. Test compounds are incubated with a panel of DNA-tagged kinases. b. The mixture is then passed over a column containing the immobilized ligand. c. The amount of kinase bound to the solid support is quantified using qPCR.

  • Data Analysis: Results are often expressed as a percentage of control (DMSO). A lower percentage indicates stronger binding of the compound to the kinase. This data can be visualized using a TREEspot™ diagram, which maps the binding interactions across the human kinome.

Cellular Assays for BMPR2 Inhibition

Objective: To evaluate the ability of a compound to inhibit BMPR2 signaling within a cellular context.

General Protocol (Phospho-SMAD1/5 Western Blot):

  • Cell Culture: Human cell lines with endogenous expression of BMP receptors, such as Human Umbilical Vein Endothelial Cells (HUVECs) or HEK293T cells, are cultured under standard conditions.

  • Procedure: a. Cells are pre-treated with the test compound at various concentrations for a specific duration. b. The BMP signaling pathway is then stimulated by adding a BMP ligand, such as BMP2 or BMP9. c. After a short incubation period (e.g., 30-60 minutes), the cells are lysed to extract total protein. d. The protein concentration is determined, and equal amounts of protein from each sample are separated by SDS-PAGE. e. The separated proteins are transferred to a membrane (e.g., PVDF). f. The membrane is incubated with primary antibodies specific for phosphorylated SMAD1/5 and total SMAD1/5 (as a loading control). g. Following incubation with a secondary antibody, the protein bands are visualized and quantified using a chemiluminescence detection system.

  • Data Analysis: The level of phosphorylated SMAD1/5 is normalized to the total SMAD1/5 to determine the extent of inhibition by the compound.

Visualizing the Mechanisms

To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds Type_I_Receptor Type I Receptor (e.g., ALK1, ALK2, ALK3, ALK6) BMPR2->Type_I_Receptor Recruits & Phosphorylates SMAD158 SMAD1/5/8 Type_I_Receptor->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 Binds SMAD_Complex SMAD Complex Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Translocates & Regulates This compound This compound This compound->BMPR2 Inhibits Kinase Activity

Caption: BMPR2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine_IC50 Determine IC50 Kinase_Assay->Determine_IC50 Cell_Treatment Treat Cells with Inhibitor Determine_IC50->Cell_Treatment KINOMEscan KINOMEscan Profiling Assess_Selectivity Assess Selectivity KINOMEscan->Assess_Selectivity Assess_Selectivity->Cell_Treatment Pathway_Stimulation Stimulate with BMP Ligand Cell_Treatment->Pathway_Stimulation Western_Blot Western Blot for p-SMAD1/5 Pathway_Stimulation->Western_Blot Evaluate_Cellular_Potency Evaluate Cellular Potency Western_Blot->Evaluate_Cellular_Potency End End Evaluate_Cellular_Potency->End End Start Start Start->Kinase_Assay Start->KINOMEscan

Caption: General Workflow for Validating BMPR2 Inhibitors.

References

Bmpr2-IN-1 vs. Other BMPR2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bmpr2-IN-1 with other commercially available and novel inhibitors of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). This document synthesizes available experimental data to highlight differences in potency, selectivity, and mechanism of action, offering a valuable resource for selecting the appropriate tool compound for preclinical research in areas such as pulmonary arterial hypertension (PAH), cancer, and Alzheimer's disease.

The Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a serine/threonine kinase, is a critical component of the transforming growth factor-beta (TGF-β) superfamily signaling pathway. Dysregulation of BMPR2 signaling is implicated in the pathogenesis of several diseases, most notably heritable pulmonary arterial hypertension.[1] This has spurred the development of small molecule inhibitors to probe the therapeutic potential of targeting this receptor. This guide focuses on a comparative analysis of this compound against other notable BMPR2 inhibitors, including the highly selective compounds CDD-1115 and CDD-1431, the promiscuous inhibitor Dorsomorphin, and the type I receptor-selective inhibitor LDN-193189.

Comparative Analysis of BMPR2 Inhibitor Potency

The potency of various inhibitors against BMPR2 has been determined using in vitro kinase assays. This compound, a macrocyclic inhibitor, demonstrates an IC50 of 506 nM and a dissociation constant (Kd) of 83.5 nM.[2] In contrast, compounds such as CDD-1115 and CDD-1431, discovered through DNA-encoded chemical library screening, exhibit significantly higher potency with IC50 values of 1.8 nM and 1.6 nM, respectively.[1] Dorsomorphin, while potent against BMPR2 with an IC50 of 74 nM, is known to be a promiscuous kinase inhibitor.[2] LDN-193189, on the other hand, is a poor inhibitor of BMPR2 with an IC50 greater than 1000 nM.[1]

InhibitorIC50 (nM) for BMPR2Kd (nM) for BMPR2Apparent Ki (Kiapp) (nM) for BMPR2
This compound 506[2]83.5[2]Not Reported
CDD-1115 1.8[1]Not Reported6.2 ± 1.3[1]
CDD-1431 1.6[1]Not Reported20.6 ± 3.8[1]
Dorsomorphin 74[2]Not ReportedNot Reported
LDN-193189 > 1000[1]Not ReportedNot Reported

Selectivity Profile: A Key Differentiator

The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. While this compound is described as a selective inhibitor derived from a promiscuous scaffold, a comprehensive kinome-wide selectivity profile is not publicly available at the time of this publication.[2]

In stark contrast, CDD-1115 and its analog CDD-1653 have been extensively profiled and demonstrate exceptional selectivity for BMPR2.[1] CDD-1115 showed weak inhibition of ALK1 and ALK2 at concentrations over 100-fold higher than its BMPR2 IC50 and poor inhibition of other TGF-β family receptors.[1] CDD-1653 is reported to be even more selective.[1]

Dorsomorphin is known for its off-target effects, potently inhibiting other kinases, including AMP-activated protein kinase (AMPK) and other BMP type I receptors like ALK2, ALK3, and ALK6.[2] LDN-193189 is highly selective for BMP type I receptors ALK2 and ALK3, with minimal activity against BMPR2.[1]

Selectivity of BMPR2 Inhibitors Against Other Kinases

InhibitorTarget KinaseIC50 (nM)Fold Selectivity vs. BMPR2
This compound Data Not AvailableData Not AvailableData Not Available
CDD-1115 ALK1> 250[1]> 138-fold[1]
ALK2> 250[1]> 138-fold[1]
ALK3> 1000[1]> 555-fold[1]
ALK5> 1000[1]> 555-fold[1]
ALK6> 1000[1]> 555-fold[1]
TGFBR2> 1000[1]> 555-fold[1]
CDD-1431 ALK1> 1000[1]> 625-fold[1]
ALK2> 1000[1]> 625-fold[1]
Dorsomorphin ALK268[2]~1-fold
ALK395[2]~1.3-fold
ALK6235[2]~3.2-fold
LDN-193189 ALK25[1]> 200-fold (more selective for ALK2)
ALK330[1]> 33-fold (more selective for ALK3)

Signaling Pathways and Experimental Workflows

The canonical BMPR2 signaling pathway involves the formation of a heteromeric complex with a type I receptor (e.g., ALK1, ALK2, ALK3, or ALK6). Upon ligand binding, the constitutively active BMPR2 phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate gene expression.

BMPR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand receptor_complex Receptor Complex BMP_ligand->receptor_complex Binds BMPR2 BMPR2 BMPR1 Type I Receptor (ALK1/2/3/6) R_SMAD R-SMAD (SMAD1/5/8) receptor_complex->R_SMAD Phosphorylates p_R_SMAD p-R-SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex gene_transcription Gene Transcription SMAD_complex->gene_transcription Translocates & Regulates Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits CDD_1115 CDD-1115/1431 CDD_1115->BMPR2 Inhibits Dorsomorphin Dorsomorphin Dorsomorphin->BMPR2 Inhibits Dorsomorphin->BMPR1 Inhibits LDN_193189 LDN-193189 LDN_193189->BMPR1 Inhibits

Figure 1: BMPR2 signaling pathway and points of inhibition.

The evaluation of these inhibitors typically involves a series of biochemical and cell-based assays.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays kinase_assay In Vitro Kinase Assay (e.g., Kinase-Glo) binding_assay Binding Assay (e.g., Thermal Shift Assay) selectivity_screen Kinome-wide Selectivity Screening reporter_assay BMP-Responsive Element (BRE) Luciferase Assay phenotypic_assay Phenotypic Assays (e.g., Proliferation, Apoptosis) reporter_assay->phenotypic_assay Functional Outcomes western_blot Western Blot for pSMAD1/5 western_blot->phenotypic_assay Functional Outcomes inhibitor Test Inhibitor inhibitor->kinase_assay Determine IC50 inhibitor->binding_assay Confirm Binding (Kd) inhibitor->selectivity_screen Assess Selectivity inhibitor->reporter_assay Cellular Potency inhibitor->western_blot Target Engagement

Figure 2: General experimental workflow for BMPR2 inhibitor characterization.

Experimental Protocols

In Vitro Kinase Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.

Materials:

  • Recombinant human BMPR2 kinase domain

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the kinase buffer, BMPR2 enzyme, and the test inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the activity of the SMAD-dependent BMP signaling pathway in living cells.

Materials:

  • HEK293T cells stably expressing a BMP-responsive element (BRE) driving a luciferase reporter gene (BRE-Luc)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human BMP ligand (e.g., BMP2, BMP9)

  • Test inhibitors dissolved in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well cell culture plates

Procedure:

  • Seed the BRE-Luc HEK293T cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with serial dilutions of the test inhibitor for 1-2 hours.

  • Stimulate the cells with a constant concentration of a BMP ligand.

  • Incubate for 6-24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Calculate the percent inhibition of BMP-induced luciferase activity and determine the cellular IC50 value.

Western Blot for Phosphorylated SMAD1/5

This immunoassay detects the level of phosphorylated SMAD1/5, a direct downstream target of the activated BMPR1/BMPR2 receptor complex, providing a measure of target engagement in cells.

Materials:

  • Human pulmonary artery endothelial cells (HPAECs) or other relevant cell lines

  • Cell culture medium

  • Recombinant human BMP ligand

  • Test inhibitors dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD1/5, anti-total-SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to near confluence in appropriate plates.

  • Serum-starve the cells for several hours.

  • Pre-treat the cells with the test inhibitor for 1-2 hours.

  • Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on SMAD1/5 phosphorylation.

Conclusion

The landscape of BMPR2 inhibitors offers a range of tools for researchers. This compound represents a noteworthy outcome of a macrocyclization strategy to enhance selectivity from a promiscuous starting point.[2] However, the lack of publicly available, comprehensive selectivity data for this compound makes a direct comparison with the exceptionally selective and potent inhibitors, CDD-1115 and CDD-1431, challenging. For studies requiring high confidence in on-target effects with minimal off-target confounding variables, CDD-1115 and its analogs currently represent the gold standard. Dorsomorphin, due to its promiscuity, should be used with caution and with appropriate control experiments. LDN-193189 remains a valuable tool for specifically probing the role of BMP type I receptors. The choice of inhibitor will ultimately depend on the specific experimental context, balancing the need for potency, selectivity, and the specific signaling pathway under investigation. Further publication of the detailed selectivity profile of this compound will be crucial for its positioning within the armamentarium of BMPR2 research tools.

References

A Comparative Guide to BMP Signaling Inhibitors: Bmpr2-IN-1 vs. Dorsomorphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Bone Morphogenetic Protein (BMP) pathway plays a pivotal role in a vast array of biological processes, from embryonic development to tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, making the development of specific inhibitors a critical area of research. This guide provides a detailed, objective comparison of two notable BMP signaling inhibitors: Bmpr2-IN-1, a selective inhibitor of BMP receptor type II (BMPR2), and Dorsomorphin, a widely used but less specific inhibitor of BMP type I receptors.

At a Glance: Key Differences

FeatureThis compoundDorsomorphin
Primary Target BMP Receptor Type II (BMPR2)[1]BMP Receptor Type I (ALK2, ALK3, ALK6)[2]
Selectivity Reported as a selective inhibitor[3]Known to have significant off-target effects (e.g., AMPK, VEGFR2)
Potency (IC50) 506 nM for BMPR2[1]Varies by target (e.g., ~100-200 nM for ALK2/3/6)
Mechanism of Action Direct inhibition of the BMPR2 kinase domain.ATP-competitive inhibition of the kinase domain of BMP type I receptors and other kinases[4]
In Vivo Data Not yet reported in publicly available literature.Extensive data in zebrafish and mouse models.

Mechanism of Action and Signaling Pathways

The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a complex with SMAD4 and translocate to the nucleus to regulate gene expression.

This compound acts upstream in this cascade by directly inhibiting the kinase activity of BMPR2, the type II receptor. This prevents the initial phosphorylation and activation of the type I receptor, thereby blocking the entire downstream signaling pathway.

Dorsomorphin , on the other hand, targets the type I receptors ALK2, ALK3, and ALK6. By inhibiting their kinase activity, it prevents the phosphorylation of SMAD proteins, thus halting the signal transduction to the nucleus. However, its utility is complicated by its potent inhibition of other kinases, most notably AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which can lead to off-target effects.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 (ALK2/3/6) BMPR1 (ALK2/3/6) BMPR2->BMPR1 (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 BMPR1 (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Dorsomorphin Dorsomorphin Dorsomorphin->BMPR1 (ALK2/3/6) Inhibits This compound This compound This compound->BMPR2 Inhibits Kinase_Assay_Workflow Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Start->Prepare Inhibitor Dilutions Pre-incubate with Inhibitor Pre-incubate with Inhibitor Prepare Inhibitor Dilutions->Pre-incubate with Inhibitor Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix->Pre-incubate with Inhibitor Initiate Reaction with [γ-³²P]ATP Initiate Reaction with [γ-³²P]ATP Pre-incubate with Inhibitor->Initiate Reaction with [γ-³²P]ATP Incubate at 30°C Incubate at 30°C Initiate Reaction with [γ-³²P]ATP->Incubate at 30°C Spot on Phosphocellulose Paper Spot on Phosphocellulose Paper Incubate at 30°C->Spot on Phosphocellulose Paper Wash Paper Wash Paper Spot on Phosphocellulose Paper->Wash Paper Quantify Radioactivity Quantify Radioactivity Wash Paper->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50 End End Calculate IC50->End

References

A Comparative Guide to BMP Signaling Inhibitors: LDN-193189 versus Selective BMPR2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Bone Morphogenetic Protein (BMP) pathway plays a pivotal role in a multitude of physiological processes, including embryonic development, tissue homeostasis, and cellular differentiation. Dysregulation of this pathway is implicated in a range of diseases, from fibrodysplasia ossificans progressiva (FOP) to pulmonary arterial hypertension (PAH) and certain cancers. Consequently, small molecule inhibitors of the BMP pathway are invaluable tools for both basic research and therapeutic development.

This guide provides a detailed comparison of two distinct strategies for inhibiting the BMP signaling cascade: the well-established, potent BMP type I receptor inhibitor, LDN-193189 , and the emerging class of highly selective BMPR2 kinase inhibitors . While a specific compound named "Bmpr2-IN-1" is not widely documented in scientific literature, this guide will use recently discovered selective BMPR2 inhibitors, such as CDD-1281 and CDD-1653, as representative examples for a comparative analysis.

Mechanism of Action: A Tale of Two Receptors

The BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. The constitutively active type II receptor (like BMPR2) then phosphorylates and activates the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate gene expression.

LDN-193189 acts as a potent inhibitor of the BMP type I receptors , specifically targeting the kinase activity of ALK1, ALK2, ALK3, and ALK6.[1] By blocking these upstream type I receptors, LDN-193189 effectively shuts down the canonical SMAD signaling cascade initiated by a broad range of BMP ligands.

In contrast, the newly developed class of selective BMPR2 inhibitors , exemplified by compounds like CDD-1281 and CDD-1653, directly target the kinase domain of the BMP type II receptor .[2][3][4][5] This represents a more targeted approach, aiming to modulate the very initial step of signal transduction for BMPs that specifically utilize BMPR2.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the available quantitative data for LDN-193189 and the representative selective BMPR2 inhibitor, CDD-1281.

ParameterLDN-193189CDD-1281 (Selective BMPR2 Inhibitor)
Target(s) ALK1, ALK2, ALK3, ALK6 (BMP Type I Receptors)BMPR2 (BMP Type II Receptor)
IC50 (ALK1) 0.8 nMNot reported to be a primary target
IC50 (ALK2) 0.8 nMNot reported to be a primary target
IC50 (ALK3) 5.3 nMNot reported to be a primary target
IC50 (ALK6) 16.7 nMNot reported to be a primary target
IC50 (BMPR2) Not a primary target, but may have off-target effects at higher concentrations1.2 nM
Cellular Potency (BMP-induced SMAD phosphorylation) ~5 nM (in C2C12 cells)Low nanomolar range (specific cell-based IC50 not yet published)
Selectivity High selectivity for BMP type I receptors over TGF-β type I receptors (ALK4, ALK5, ALK7)Highly selective for BMPR2 over other kinases, including other TGF-β family receptors

Signaling Pathway Inhibition: A Visual Representation

The following diagram illustrates the points of inhibition for LDN-193189 and a selective BMPR2 inhibitor within the canonical BMP signaling pathway.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding ALK2/3/6 ALK1/2/3/6 BMPR2->ALK2/3/6 Recruitment & Phosphorylation SMAD1/5/8 SMAD1/5/8 ALK2/3/6->SMAD1/5/8 Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex (p-SMAD1/5/8 + SMAD4) p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Selective BMPR2 Inhibitor Selective BMPR2 Inhibitor Selective BMPR2 Inhibitor->BMPR2 Inhibition LDN-193189 LDN-193189 LDN-193189->ALK2/3/6 Inhibition Efficacy_Comparison_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo / Ex Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 determination) Cellular_Assay Cell-Based Assays (SMAD Phosphorylation, Reporter Gene) Kinase_Assay->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Cellular_Assay->Selectivity_Profiling Animal_Model Disease-Relevant Animal Model (e.g., FOP mouse model, PAH model) Selectivity_Profiling->Animal_Model Dosing Compound Administration (LDN-193189 vs. Selective BMPR2 Inhibitor) Animal_Model->Dosing Efficacy_Assessment Efficacy Assessment (e.g., reduction of heterotopic ossification, improvement in hemodynamic parameters) Dosing->Efficacy_Assessment Toxicity_Assessment Toxicity and Off-Target Effect Assessment Dosing->Toxicity_Assessment

References

Navigating the Kinase Landscape: A Comparative Guide to Bmpr2-IN-1 and Other BMPR2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective inhibition of Bone Morphogenetic Protein Receptor Type II (BMPR2), a key regulator in cellular signaling, presents a promising therapeutic avenue for various diseases, including pulmonary arterial hypertension (PAH). This guide provides a comparative analysis of Bmpr2-IN-1 and other notable BMPR2 inhibitors, focusing on their cross-reactivity profiles and the experimental frameworks used to determine them.

Executive Summary

BMPR2 Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] Ligand binding to a complex of Type I and Type II BMP receptors initiates a signaling cascade. BMPR2, a Type II receptor, phosphorylates and activates the Type I receptor, which in turn phosphorylates SMAD proteins (SMAD1/5/8). These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[2][3]

BMPR2_Signaling_Pathway cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 (Type II Receptor) BMP Ligand->BMPR2 ALK ALK1/2/3/6 (Type I Receptor) BMPR2->ALK recruits & phosphorylates SMAD158 SMAD1/5/8 ALK->SMAD158 SMAD_Complex SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_Complex complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression regulates

Canonical BMPR2 signaling pathway.

Comparative Analysis of BMPR2 Inhibitor Selectivity

The ideal BMPR2 inhibitor would exhibit high potency for its target while displaying minimal affinity for other kinases. This section compares the available data for this compound with more comprehensively profiled inhibitors.

Table 1: Potency of this compound

CompoundIC50 (nM)Kd (nM)
This compound50683.5
Data sourced from MedchemExpress.[4]

While the IC50 and Kd values indicate that this compound is a potent inhibitor of BMPR2, a full understanding of its specificity requires testing against a broad panel of kinases.

In contrast, extensive kinase profiling has been performed for other BMPR2 inhibitors, such as CDD-1115 and CDD-1653, using platforms like the KINOMEscan™ assay. This assay measures the binding of a compound to a large number of kinases, providing a comprehensive cross-reactivity profile.

Table 2: Selectivity Profile of Comparative BMPR2 Inhibitors

CompoundAssay PlatformNumber of Kinases ScreenedSignificant Off-Target Hits (% Control < 1)
CDD-1115KINOMEscan™4030
CDD-1431KINOMEscan™4030
CDD-1653KINOMEscan™>4000
LDN-193189Kinase AssayNot specified in detailPotent inhibitor of other TGF-β family receptors
Data for CDD compounds sourced from a 2023 study in ACS Medicinal Chemistry Letters.[3][5] Data for LDN-193189 is from a 2015 publication in Nature Chemical Biology.[6]

The data for CDD-1115, CDD-1431, and CDD-1653 demonstrate exceptional selectivity for BMPR2, with no significant off-target binding observed in a screen of over 400 kinases.[3][5] This level of specificity is a critical benchmark for the development of BMPR2-targeted therapeutics. In contrast, older inhibitors like dorsomorphin and its derivative LDN-193189, while potent against BMP type I receptors, also inhibit other kinases, including others in the TGF-β family.[3][6]

Experimental Protocols

To ensure the reproducibility and accuracy of kinase inhibition data, standardized and detailed experimental protocols are essential. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant human BMPR2 kinase domain

    • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

    • ATP (Adenosine triphosphate)

    • Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme.

    • Add the recombinant BMPR2 kinase to the wells containing the test compound and controls.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the ADP produced into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw data (luminescence units) is converted to percent inhibition relative to the DMSO-only control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Compounds Hit Compounds HTS->Hit_Compounds IC50 IC50 Determination Hit_Compounds->IC50 Kinome_Scan Kinome-wide Selectivity Profiling IC50->Kinome_Scan Lead_Candidate Lead Candidate Kinome_Scan->Lead_Candidate In_Vivo In Vivo Efficacy & Toxicology Lead_Candidate->In_Vivo IND Investigational New Drug (IND) In_Vivo->IND

Workflow for kinase inhibitor discovery and development.

Conclusion

The development of highly selective BMPR2 inhibitors is a significant step forward in the pursuit of targeted therapies. While this compound shows promise as a potent inhibitor, a comprehensive assessment of its cross-reactivity against the human kinome is necessary to fully understand its therapeutic potential and safety profile. The exceptional selectivity of newer compounds like CDD-1115 and CDD-1653 sets a high standard for future BMPR2 inhibitor development. Researchers utilizing this compound should consider its potential for off-target effects and may benefit from conducting their own selectivity profiling to ensure the validity of their experimental findings. This guide underscores the importance of rigorous, data-driven comparison in the selection and application of chemical probes and potential therapeutic agents.

References

A Comparative Analysis of Bmpr2-IN-1 and Other Small Molecule Modulators of the BMPR2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bmpr2-IN-1, a notable inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2), with other small molecule modulators targeting the BMPR2 signaling pathway. The information is curated to assist researchers in selecting the appropriate tool compounds for their studies in areas such as pulmonary arterial hypertension (PAH), cancer, and developmental biology.

Introduction to BMPR2 Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and morphogenesis. Dysregulation of this pathway is implicated in several diseases. The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the constitutively active type II receptor (BMPR2) phosphorylates and activates the type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), namely SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.

Small Molecule Modulators of BMPR2 Signaling

A variety of small molecules have been developed to modulate the BMPR2 signaling pathway. These can be broadly categorized as inhibitors, which block the kinase activity of the receptors, and activators, which enhance signaling. This guide focuses on a comparative analysis of this compound against other prominent small molecules.

Data Presentation: Comparative Analysis of Small Molecule Modulators

The following tables summarize the quantitative data for this compound and other selected small molecules that modulate the BMPR2 signaling pathway. It is important to note that direct comparisons of IC50 and Kd values should be interpreted with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Potency of BMPR2 Pathway Inhibitors

CompoundTarget(s)IC50 (nM)Kd (nM)Notes
This compound (Compound 8a) BMPR2506[1]83.5[1]A pyrazole-based macrocyclic kinase inhibitor.
CDD-1115 BMPR21.8[2]-Highly potent and selective BMPR2 inhibitor.
CDD-1431 BMPR21.6[2]-Highly potent and selective BMPR2 inhibitor.
CDD-1281 BMPR21.2[2]-Optimized analog of CDD-1115.
CDD-1653 BMPR22.8[2]-Optimized analog of CDD-1431.
LDN-193189 ALK2, ALK3ALK2: ~5, ALK3: ~30[3]-A derivative of Dorsomorphin with improved specificity. Poorly inhibits BMPR2 (IC50 > 1000 nM)[4].
K02288 ALK1, ALK2ALK1/2: 1-2[5]7.9 (for ALK2)[6]A 2-aminopyridine-based inhibitor.
Dorsomorphin ALK2, ALK3, ALK6, BMPR2BMPR2: 74, ALK2: 68, ALK3: 95[1]-A promiscuous inhibitor with off-target effects on AMPK and VEGFR2.

Table 2: Kinase Selectivity Profile of Selected BMPR2 Pathway Inhibitors

CompoundPrimary Target(s)Selectivity Notes
This compound (Compound 8a) BMPR2Showed stabilization of GSK3B in a DSF assay, but with weaker cellular binding compared to a promiscuous inhibitor[1].
CDD-1115 BMPR2>100-fold selective over ALK1 and ALK2; >555-fold selective over ALK3, ALK5, ALK6, and TGFBR2[4].
CDD-1431 BMPR2>625-fold selective over ALK1 and ALK2; inactive against other TGFβ family receptors[4].
LDN-193189 ALK2, ALK3Potently inhibits multiple other kinases at concentrations sufficient to inhibit ALK2/3[7]. Weakly inhibits ALK4 (IC50 = 265 nM) and strongly inhibits other TGFβ type 1 and 2 receptors[4].
K02288 ALK1, ALK2More favorable selectivity profile than LDN-193189 in a kinome scan, with fewer off-target kinases inhibited at 1 µM[5].

Table 3: Cellular Activity of BMPR2 Pathway Modulators

CompoundActionCellular AssayIC50 / EC50
CDD-1431 InhibitionBMP2-induced BRE-luciferase activity in 293T cells4.87 µM[2]
CDD-1281 InhibitionBMP2-induced BRE-luciferase activity in 293T cells6.19 µM[2]
CDD-1653 InhibitionBMP2-induced BRE-luciferase activity in 293T cells6.92 µM[2]
CDD-1496 InhibitionBMP2-induced BRE-luciferase activity in 293T cells8.72 µM[2]
CDD-1115 InhibitionBMP2-induced BRE-luciferase activity in 293T cells24.1 µM[2]
LDN-193189 InhibitionBMP4-induced Smad1/5/8 phosphorylation in C2C12 cellsNot specified[8]
K02288 InhibitionBMP4-induced Smad1/5/8 phosphorylation in C2C12 cellsNot specified[8]
Tacrolimus (FK506) ActivationID1 (Inhibitor of Differentiation 1) activity in vascular cellsNot specified[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to characterize small molecule modulators of the BMPR2 pathway.

Biochemical Kinase Assay (General Protocol)

This assay measures the direct inhibition of BMPR2 kinase activity.

  • Reagents and Materials:

    • Recombinant human BMPR2 kinase domain.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Substrate (e.g., Myelin Basic Protein [MBP] or a synthetic peptide).

    • ATP (radiolabeled [γ-³³P]ATP or unlabeled for luminescence-based assays).

    • Test compounds (e.g., this compound) at various concentrations.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radioactive detection.

  • Procedure: a. Prepare a reaction mixture containing the kinase buffer, recombinant BMPR2 enzyme, and the substrate. b. Add the test compound at desired concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). e. Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane). f. Detect the phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of ³³P. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is measured, which correlates with kinase activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SMAD1/5/8

This cellular assay assesses the inhibition of BMPR2 signaling downstream of the receptor.

  • Cell Culture and Treatment: a. Culture cells (e.g., human pulmonary artery endothelial cells [HPAECs] or C2C12 myoblasts) in appropriate media. b. Starve the cells in serum-free media for a few hours before treatment. c. Pre-incubate the cells with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 1 hour). d. Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP9) for a short period (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Denature the protein samples by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #9516) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. j. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1 or a housekeeping protein like GAPDH or β-actin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular environment.

  • Cell Treatment and Heating: a. Treat intact cells with the test compound or vehicle control for a specific duration. b. Harvest the cells and resuspend them in a buffer. c. Aliquot the cell suspension into PCR tubes. d. Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Separation of Soluble Fraction: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein: a. Collect the supernatant containing the soluble protein fraction. b. Analyze the amount of soluble BMPR2 in the supernatant by Western blotting or ELISA.

  • Data Analysis: a. A ligand-bound protein is expected to be more thermally stable, resulting in more soluble protein at higher temperatures compared to the unbound protein. b. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

BMPR2 Signaling Pathway

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding ALK Type I Receptor (ALK1/2/3/6) BMPR2->ALK Recruitment & Phosphorylation pALK p-ALK ALK->pALK Activation SMAD158 SMAD1/5/8 pALK->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_complex p-SMAD1/5/8 - SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Translocation Western_Blot_Workflow A Cell Culture B Serum Starvation A->B C Pre-incubation with Small Molecule Inhibitor B->C D BMP Ligand Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Blocking H->I J Primary Antibody Incubation (p-SMAD1/5/8) I->J K Secondary Antibody Incubation J->K L Signal Detection K->L M Data Analysis L->M Small_Molecule_Modulators cluster_inhibitors Inhibitors cluster_activators Activators BMPR2_Signaling BMPR2 Signaling Pathway Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2_Signaling Inhibit CDD_Inhibitors CDD-1115, CDD-1431, etc. CDD_Inhibitors->BMPR2_Signaling Inhibit LDN_193189 LDN-193189 LDN_193189->BMPR2_Signaling Inhibit K02288 K02288 K02288->BMPR2_Signaling Inhibit Tacrolimus Tacrolimus (FK506) Tacrolimus->BMPR2_Signaling Activate

References

A Comparative Guide: Bmpr2-IN-1 as an Alternative to Genetic Knockdown of BMPR2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, modulating the activity of Bone Morphogenetic Protein Receptor Type II (BMPR2) is crucial for studying a variety of physiological and pathological processes, including pulmonary arterial hypertension (PAH), angiogenesis, and cell differentiation.[1][2] While genetic knockdown techniques like siRNA and shRNA have been the gold standard for reducing BMPR2 expression, the advent of small molecule inhibitors, such as the representative compound Bmpr2-IN-1, offers a pharmacological alternative. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their studies.

Mechanism of Action: A Tale of Two Approaches

Genetic knockdown and pharmacological inhibition of BMPR2 achieve the same overarching goal—diminishing BMPR2 signaling—but through fundamentally different mechanisms. Genetic knockdown, typically mediated by small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the BMPR2 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the BMPR2 protein.[3] This leads to a reduction in the total cellular pool of the receptor.

In contrast, a small molecule inhibitor like this compound would be designed to directly interact with the BMPR2 protein, likely at its kinase domain, to block its catalytic activity. This approach leaves the receptor protein intact but functionally inert. It is important to note that while the specific compound "this compound" is used here for illustrative purposes, the comparison draws upon data from various pharmacological modulators of the BMPR2 pathway, as a direct inhibitor with this name is not extensively characterized in publicly available literature.

Quantitative Comparison of Effects

The choice between a small molecule inhibitor and genetic knockdown can have significant downstream consequences. The following tables summarize quantitative data from studies utilizing siRNA-mediated knockdown of BMPR2, providing a baseline for comparison.

Parameter Cell Line Knockdown Efficiency (mRNA) Knockdown Efficiency (Protein) Reference
BMPR2 ExpressionHuman Pulmonary Microvascular Endothelial Cells (HPMECs)~50% reduction~55% reduction[4][5]
BMPR2 ExpressionHuman Chondrosarcoma Cells (HCS-2/8)Significant suppression (exact % not stated)Significant suppression (exact % not stated)[6]
BMPR2 ExpressionHuman Lung Cancer Cells (H1299)Significant reduction (exact % not stated)~70% reduction[7]
BMPR2 ExpressionHuman Lung Cancer Cells (A549)Significant reduction (exact % not stated)~50% reduction[7]
BMPR2 ExpressionHuman Pulmonary Artery Endothelial Cells (HPAECs)>95% reduction>95% reduction[8]

Table 1: Efficacy of siRNA-mediated Knockdown of BMPR2.

Downstream Effect Cell Line Observation upon BMPR2 Knockdown Reference
Smad1/5 PhosphorylationHuman Microvascular Endothelial Cells (HMEC-1)Attenuation in response to BMP4 and BMP2[9]
Cell ViabilityHuman Chondrosarcoma Cells (HCS-2/8)Decreased to ~31% of control[6]
Cell ViabilityHuman Chondrosarcoma Cells (SW1353)Decreased to ~42% of control[6]
XIAP ExpressionHuman Lung Cancer Cells (H1299 & A549)Decreased expression[7]
Cytosolic Smac and Cytochrome cHuman Lung Cancer Cells (A549)Increased levels[7]
Glycolysis (ECAR)Human Pulmonary Artery Endothelial Cells (HPAECs)Decreased baseline glycolysis[8]
Oxidative Metabolism (OCR)Human Pulmonary Artery Endothelial Cells (HPAECs)No increase[8]

Table 2: Functional Consequences of BMPR2 Knockdown.

Pharmacological modulators of the BMPR2 pathway have also been shown to impact downstream signaling. For instance, the small molecule FK506 (Tacrolimus) has been demonstrated to activate downstream BMPR2 signaling via SMAD1/5, MAPK, and ID1 signaling in healthy pulmonary artery endothelial cells (PAECs) and normalize endothelial dysfunction in PAH PAECs.[10] While FK506 is an activator, a direct inhibitor like this compound would be expected to suppress these pathways. Small molecule inhibitors of BMP type I receptors, such as Dorsomorphin, have been shown to inhibit TGF-β-mediated cross-activation of SMAD1/5/8.[11]

Experimental Protocols

Genetic Knockdown of BMPR2 using siRNA

This protocol is adapted from studies on human pulmonary artery endothelial cells (HPAECs).[12][13]

Materials:

  • HPAECs

  • Endothelial Growth Medium-2 (EGM-2)

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting BMPR2 (e.g., Dharmacon On-TARGETplus)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • 6-well plates

Procedure:

  • Seed HPAECs in 6-well plates at a density of 2x10^5 cells/well and grow for 2 days in EGM-2.

  • On the day of transfection, replace the medium with Opti-MEM I and incubate for 3 hours.

  • Prepare the siRNA-lipid complexes by diluting 20 nmol/L of BMPR2 siRNA or control siRNA and Lipofectamine RNAiMAX in Opti-MEM I according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for 4 hours at 37°C.

  • Replace the transfection medium with fresh EGM-2.

  • Harvest cells for analysis at desired time points (e.g., 72 hours for mRNA analysis and 7 days for protein analysis).

Pharmacological Inhibition of BMPR2 using this compound (Representative Protocol)

This is a general protocol for treating cultured cells with a small molecule inhibitor. The optimal concentration and incubation time for a specific inhibitor like this compound would need to be determined empirically.

Materials:

  • Target cells (e.g., HPAECs)

  • Appropriate cell culture medium

  • This compound (or other small molecule inhibitor)

  • Vehicle control (e.g., DMSO)

  • Multi-well plates

Procedure:

  • Seed cells in multi-well plates at a desired density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration.

  • Following incubation, proceed with downstream assays such as Western blotting for phosphorylated Smad proteins or cell viability assays.

Visualizing the Comparison

To better understand the concepts discussed, the following diagrams illustrate the BMPR2 signaling pathway, a comparative experimental workflow, and the logical relationship between the two methods.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binds BMPR1 BMPR1 BMPR2->BMPR1 Recruits & Phosphorylates R_SMAD R-SMAD (1/5/8) BMPR1->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex DNA DNA SMAD_Complex->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Canonical BMPR2 signaling pathway.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Start: Culture Target Cells control Vehicle Control (e.g., DMSO) start->control inhibitor This compound start->inhibitor siRNA_control Control siRNA start->siRNA_control siRNA_bmpr2 BMPR2 siRNA start->siRNA_bmpr2 western Western Blot (pSMAD, total BMPR2) control->western phenotype Phenotypic Assays (Proliferation, Apoptosis) control->phenotype inhibitor->western inhibitor->phenotype siRNA_control->western qpcr qPCR (BMPR2 mRNA) siRNA_control->qpcr siRNA_control->phenotype siRNA_bmpr2->western siRNA_bmpr2->qpcr siRNA_bmpr2->phenotype

Caption: Comparative experimental workflow.

Logical_Relationship cluster_approaches Approaches cluster_mechanisms Mechanism of Action goal Goal: Inhibit BMPR2 Signaling pharmacological Pharmacological Inhibition (this compound) goal->pharmacological genetic Genetic Knockdown (siRNA/shRNA) goal->genetic protein_inhibition Inhibit Protein Function (Kinase Activity) pharmacological->protein_inhibition protein_depletion Deplete Protein Levels (mRNA Degradation) genetic->protein_depletion

References

Confirming In Vivo Target Engagement of Bmpr2-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm in vivo target engagement of Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type II (BMPR2). Due to the limited availability of in vivo data for this compound, this document focuses on established in vivo target engagement strategies for the BMPR2 pathway, drawing comparisons with other known BMPR2 modulators where data is available. The provided experimental protocols and data presentation formats are intended to serve as a practical resource for researchers designing and interpreting in vivo studies with this compound and other molecules targeting this pathway.

Introduction to this compound and the BMPR2 Signaling Pathway

This compound is a potent and selective inhibitor of the BMPR2 kinase with a reported IC50 of 506 nM and a dissociation constant (Kd) of 83.5 nM[1]. The BMPR2 signaling pathway plays a critical role in various physiological processes, and its dysregulation is implicated in diseases such as pulmonary arterial hypertension (PAH)[1].

The canonical BMPR2 signaling cascade is initiated by the binding of a BMP ligand, leading to the phosphorylation and activation of downstream mediators, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs (pSMADs) then translocate to the nucleus and regulate the transcription of target genes, including the Inhibitor of DNA Binding (ID) family of proteins (ID1, ID2, ID3). Therefore, assessing the phosphorylation status of SMAD1/5/8 and the expression levels of ID proteins are key readouts for determining BMPR2 target engagement.

Comparative Analysis of BMPR2 Modulators

While in vivo data for this compound is not yet publicly available, a comparison with other compounds that modulate the BMPR2 pathway can provide valuable context for experimental design. The following table summarizes key in vitro data for this compound and other selective BMPR2 inhibitors.

CompoundTargetIn Vitro Potency (IC50)Selectivity ProfileReference
This compound BMPR2506 nMSelective for BMPR2[1]
CDD-1115 BMPR21.8 nMHighly selective over other TGFβ family kinases[2][3]
CDD-1653 BMPR22.8 nMHighly selective for BMPR2[2]

In Vivo Target Engagement Confirmation Strategies

Confirming that a compound reaches and interacts with its intended target in a living organism is a critical step in drug development. For this compound, this would involve demonstrating a reduction in BMPR2-mediated signaling in a relevant in vivo model. The primary methods to achieve this are outlined below.

Western Blotting for Phospho-SMAD1/5/8

A direct and quantitative method to assess BMPR2 kinase inhibition in vivo is to measure the levels of phosphorylated SMAD1/5/8 in tissue lysates from treated animals. A reduction in the pSMAD1/5/8 to total SMAD1 ratio would indicate successful target engagement by an inhibitor like this compound.

Experimental Workflow:

G cluster_0 In Vivo Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis animal_model animal_model treatment treatment animal_model->treatment Administer This compound tissue_harvest tissue_harvest treatment->tissue_harvest Time course lysis lysis tissue_harvest->lysis Homogenize protein_quant protein_quant lysis->protein_quant BCA Assay sds_page sds_page protein_quant->sds_page Load Equal Protein transfer transfer sds_page->transfer Transfer to Membrane blocking blocking transfer->blocking Block primary_ab primary_ab blocking->primary_ab Incubate with anti-pSMAD1/5/8 secondary_ab secondary_ab primary_ab->secondary_ab Incubate with HRP-conjugated 2° Ab detection detection secondary_ab->detection Chemiluminescence densitometry densitometry detection->densitometry normalization normalization densitometry->normalization Normalize to Total SMAD1 & Loading Control comparison comparison normalization->comparison Compare Treatment vs. Vehicle

Figure 1. Workflow for Western Blot Analysis of pSMAD1/5/8.

Quantitative Data from a Representative In Vivo Study:

The following table illustrates how quantitative data from a Western blot experiment could be presented. This example is based on a hypothetical study evaluating a BMPR2 inhibitor in a mouse model of lung injury.

Treatment GroupAnimal IDpSMAD1/5/8 (Normalized Intensity)Total SMAD1 (Normalized Intensity)pSMAD/Total SMAD RatioFold Change vs. Vehicle
Vehicle11.020.981.041.00
Vehicle20.951.010.940.90
Vehicle31.100.991.111.07
This compound (10 mg/kg) 40.451.030.440.42
This compound (10 mg/kg) 50.510.970.530.51
This compound (10 mg/kg) 60.481.000.480.46
Immunohistochemistry for ID1

Immunohistochemistry (IHC) allows for the visualization of target engagement in the context of tissue architecture. A reduction in the nuclear staining of ID1, a downstream target of the BMPR2/SMAD pathway, in specific cell types within a tissue would provide spatial confirmation of inhibitor activity.

Experimental Workflow:

G cluster_0 Tissue Preparation cluster_1 Immunostaining cluster_2 Imaging & Analysis tissue_harvest tissue_harvest fixation fixation tissue_harvest->fixation Formalin Fixation embedding embedding fixation->embedding Paraffin Embedding sectioning sectioning embedding->sectioning Microtome deparaffinization deparaffinization sectioning->deparaffinization antigen_retrieval antigen_retrieval deparaffinization->antigen_retrieval Heat-Induced blocking blocking antigen_retrieval->blocking Serum Block primary_ab primary_ab blocking->primary_ab Incubate with anti-ID1 secondary_ab secondary_ab primary_ab->secondary_ab Incubate with Biotinylated 2° Ab detection detection secondary_ab->detection HRP-Streptavidin & DAB counterstain counterstain detection->counterstain Hematoxylin mounting mounting counterstain->mounting microscopy microscopy mounting->microscopy scoring scoring microscopy->scoring H-Score or Image Analysis

Figure 2. Workflow for Immunohistochemistry of ID1.

Semi-Quantitative Data from a Representative In Vivo Study:

IHC data is often scored semi-quantitatively. The following table provides an example of how such data could be presented.

Treatment GroupAnimal IDStaining Intensity (0-3)Percentage of Positive Cells (%)H-Score (Intensity x %)
Vehicle1370210
Vehicle2280160
Vehicle3365195
This compound (10 mg/kg) 413030
This compound (10 mg/kg) 512525
This compound (10 mg/kg) 60100

Experimental Protocols

Western Blot Protocol for pSMAD1/5/8 in Lung Tissue
  • Tissue Homogenization:

    • Excise lung tissue from treated and vehicle control animals and immediately snap-freeze in liquid nitrogen.

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pSMAD1/5/8 (e.g., Cell Signaling Technology, #9511) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1 and a loading control (e.g., GAPDH or β-actin).

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Calculate the ratio of pSMAD1/5/8 to total SMAD1 and normalize to the loading control.

Immunohistochemistry Protocol for ID1 in Lung Tissue
  • Tissue Processing:

    • Fix lung tissue in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

    • Cut 5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with a primary antibody against ID1 (e.g., Santa Cruz Biotechnology, sc-488) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with a streptavidin-HRP conjugate.

    • Wash with PBS.

    • Develop the signal with a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize nuclei.

    • Dehydrate the sections and mount with a permanent mounting medium.

  • Image Analysis:

    • Capture images using a brightfield microscope.

    • Semi-quantitatively score the staining intensity and the percentage of positive cells, or use automated image analysis software for quantification.

BMPR2 Signaling Pathway Diagram

BMPR2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP_ligand->BMPR2 Binds TypeI_R Type I Receptor (e.g., ALK3, ALK6) BMPR2->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex ID_genes ID Genes (ID1, ID2, ID3) SMAD_complex->ID_genes Translocates & Regulates Transcription Transcription Gene Transcription ID_genes->Transcription Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits Kinase Activity

References

Bmpr2-IN-1: A Comparative Review of a Novel BMPR2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Bmpr2-IN-1, a recently identified inhibitor of the Bone Morphogenetic Protein Receptor Type 2 (BMPR2). The performance of this compound is compared with other known BMPR2 inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers investigating the BMPR2 signaling pathway and its role in various diseases, including pulmonary arterial hypertension, Alzheimer's disease, and cancer.[1]

Introduction to BMPR2 and Its Inhibition

The Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine kinase receptor that plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the BMPR2 signaling pathway is implicated in the pathogenesis of several diseases. Consequently, the development of small molecule inhibitors targeting BMPR2 is an active area of research. This compound (also referred to as Compound 8a) has emerged as one such inhibitor.[1]

Comparative Analysis of BMPR2 Inhibitors

While a direct head-to-head comparative study of this compound against other selective BMPR2 inhibitors in the same experimental setup is not yet available in the published literature, a comparison of their reported inhibitory activities can be made from separate studies. The following tables summarize the available quantitative data for this compound and other notable BMPR2 inhibitors.

It is crucial to note that the following data are compiled from different studies, and variations in experimental conditions may influence the absolute values.

Table 1: In Vitro Inhibitory Activity of BMPR2 Inhibitors
CompoundTargetIC50 (nM)Kd (nM)Reference
This compound (Compound 8a) BMPR2 506 83.5 [Amrhein JA, et al., 2023][1]
CDD-1115BMPR21.8-[Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors..., 2023][2]
CDD-1431BMPR21.6-[Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors..., 2023][2]
CDD-1281BMPR21.2-[Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors..., 2023][3]
CDD-1653BMPR22.8-[Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors..., 2023][3]
DorsomorphinBMPR274-[Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors..., 2023][4]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. A lower value indicates higher potency.

Table 2: Kinase Selectivity Profile of Selected BMPR2 Inhibitors

This table presents the IC50 values for selected inhibitors against BMPR2 and other related kinases to illustrate their selectivity.

CompoundBMPR2 IC50 (nM)ALK1 IC50 (nM)ALK2 IC50 (nM)ALK3 IC50 (nM)TGFBR2 IC50 (nM)VEGFR2 IC50 (nM)Reference
This compound (Compound 8a) 506 >10,000>10,000>10,000>10,000>10,000[Amrhein JA, et al., 2023][4]
CDD-11151.8>250>250>1000>1000-[Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors..., 2023][2]
CDD-14311.6>1000>1000---[Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors..., 2023][2]
Dorsomorphin74-6895--[Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors..., 2023][4]

ALK1, ALK2, ALK3 are BMP type I receptors. TGFBR2 is the TGF-β type II receptor. VEGFR2 is a key kinase in angiogenesis.

Experimental Protocols

Kinase Inhibition Assay for this compound (Compound 8a)

The enzymatic inhibition of BMPR2 by this compound was determined using the ADP-Glo™ Kinase Assay (Promega). The assay was performed according to the manufacturer's instructions. Briefly, the BMPR2 kinase reaction was carried out in the presence of the inhibitor. The amount of ADP produced, which is directly proportional to the kinase activity, was then quantified by converting it to ATP and measuring the subsequent light production using a luciferase/luciferin reaction. The IC50 values were calculated from the dose-response curves.[4]

Kinase Inhibition Assay for CDD-1115 and CDD-1431

The in vitro kinase inhibition assays for CDD-1115 and CDD-1431 were performed using a radiometric assay. The kinase reaction was initiated by adding [γ-33P]ATP. After incubation, the reaction was stopped, and the phosphorylated substrate was separated and quantified using a filter-binding method. The dose-response curves were generated to determine the IC50 values.[2]

Cellular Assay for BMPR2 Inhibition (CDD compounds)

The cellular activity of the CDD inhibitors was assessed using a BMP-responsive element (BRE)-luciferase reporter assay in HEK293T cells. Cells were pre-treated with the inhibitors, followed by stimulation with BMP2. The luciferase activity, indicative of BMPR2 signaling, was measured after 6 hours. The IC50 values were determined from the dose-response curves of luciferase inhibition.[2]

Visualizing the BMPR2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMP_ligand->BMPR2 1. Ligand Binding BMPR1 BMPR1 (Type I Receptor) (e.g., ALK2, ALK3, ALK6) BMPR2->BMPR1 2. Receptor Heterodimerization & Phosphorylation R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD 3. R-SMAD Phosphorylation SMAD_complex R-SMAD/Co-SMAD Complex R_SMAD->SMAD_complex 4. Complex Formation Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex DNA DNA SMAD_complex->DNA 5. Nuclear Translocation & DNA Binding Gene_transcription Target Gene Transcription DNA->Gene_transcription 6. Regulation of Gene Expression Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibition

Caption: Canonical BMPR2 signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents 1. Prepare reagents: - BMPR2 enzyme - Substrate - ATP - this compound Incubation 2. Incubate BMPR2, substrate, and this compound Reagents->Incubation Initiation 3. Initiate reaction with ATP Incubation->Initiation Measurement 4. Measure kinase activity (e.g., ADP production) Initiation->Measurement Analysis 5. Generate dose-response curve and calculate IC50 Measurement->Analysis

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Conclusion

References

Validating BMPR2 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and the life sciences, the rigorous validation of targeted inhibitors is paramount. This guide provides a comparative overview of Bmpr2-IN-1, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), and places it in the context of other molecules targeting this critical signaling pathway. A key focus is the use of knockout models for robust experimental validation.

Mutations and dysfunction of the BMPR2 signaling pathway are implicated in a range of diseases, most notably Pulmonary Arterial Hypertension (PAH).[1] As a serine/threonine kinase, BMPR2 is a key regulator of cell proliferation, differentiation, and apoptosis.[2] The development of selective inhibitors for BMPR2 is therefore of significant therapeutic interest.

This compound: A Novel Selective Inhibitor

This compound is a recently developed macrocyclic kinase inhibitor with demonstrated selectivity for BMPR2. Initial biochemical assays have established its potency, providing a solid foundation for further investigation.

CompoundTargetIC50Binding Affinity (Kd)Reference
This compoundBMPR2506 nM83.5 nM[2]

Data Presentation: The table above summarizes the known biochemical activity of this compound. This data originates from its initial characterization and provides a baseline for its inhibitory potential against BMPR2.

The Critical Role of Knockout Models in Validation

To move beyond biochemical assays and understand the true biological impact and specificity of an inhibitor, validation in a relevant biological context is essential. Genetically modified models, particularly knockout (KO) models where the target gene (in this case, Bmpr2) is deleted, are powerful tools for this purpose.

Experiments using Bmpr2 knockout models allow researchers to:

  • Confirm on-target effects: By applying the inhibitor to cells or animals lacking the target protein, one can determine if the observed effects are genuinely due to the inhibition of the intended target.

  • Uncover off-target effects: If the inhibitor still produces a biological response in a knockout model, it indicates that it is acting on other cellular pathways.

  • Elucidate the therapeutic potential: Observing the rescue of a disease phenotype in a relevant disease model (e.g., a Bmpr2 heterozygous mouse model of PAH) treated with the inhibitor provides strong evidence for its therapeutic efficacy.

Mandatory Visualization:

G cluster_0 Experimental Workflow: Inhibitor Validation in Bmpr2 KO Model start Start: Bmpr2 Knockout Model (e.g., Bmpr2+/- mouse) phenotype Characterize Disease Phenotype (e.g., increased RVSP, vascular remodeling) start->phenotype treatment Administer this compound or Alternative Inhibitor phenotype->treatment vehicle Vehicle Control Group (KO) phenotype->vehicle assessment Assess Phenotypic Rescue (e.g., normalization of RVSP, reduced remodeling) treatment->assessment comparison Compare Outcomes assessment->comparison wildtype Wild-Type Control Group wildtype->treatment vehicle->assessment conclusion Conclusion on Inhibitor Efficacy and Specificity comparison->conclusion

Caption: A generalized workflow for validating a BMPR2 inhibitor using a Bmpr2 knockout mouse model.

Comparative Analysis with Alternative BMPR2 Pathway Modulators

While there is a lack of publicly available data on the validation of this compound in knockout models, other compounds targeting the BMPR2 pathway have been studied more extensively. The following table provides a comparison with a well-known, albeit less selective, inhibitor, Dorsomorphin, and its derivatives.

CompoundTarget(s)IC50 (BMPR2)Knockout Model Validation DataKey Findings in Validation StudiesReference
This compound BMPR2 506 nM Data not publicly available N/A [2]
DorsomorphinAMPK, ALK2, ALK3, ALK6, BMPR2 74 nMYes (in various contexts, not always specifically for BMPR2 validation)Often used to demonstrate the role of the BMP pathway in cellular processes. Its lack of specificity makes it a tool for pathway-level inquiry rather than specific target validation.[2]
Pyrazolo[1,5-a]pyrimidine derivativesALK1, ALK2, ALK3, TGFBR2, VEGFR2, BMPR2 Low nM rangeLimited direct KO validation for BMPR2 specificityWhile potent, they exhibit activity against multiple related kinases, highlighting the challenge of achieving high selectivity.[2]

Experimental Protocols:

Generation of Bmpr2 Knockout Models:

Bmpr2 knockout mice are typically generated using Cre-Lox recombination to achieve either systemic or tissue-specific deletion of the Bmpr2 gene. For example, to study PAH, mice with a conditional floxed Bmpr2 allele can be crossed with mice expressing Cre recombinase under the control of an endothelial- or smooth muscle-specific promoter.[1] Heterozygous knockout mice (Bmpr2+/-) are often used as they can recapitulate aspects of human PAH.[3]

Phenotypic Analysis in Bmpr2 Knockout Mice:

A common application of Bmpr2 knockout models is in the study of pulmonary hypertension. Key experimental procedures include:

  • Hemodynamic Measurements: Right ventricular systolic pressure (RVSP) is measured via right heart catheterization to assess the severity of pulmonary hypertension.

  • Histological Analysis: Lung tissue is sectioned and stained (e.g., with hematoxylin and eosin, or with antibodies against smooth muscle actin) to assess vascular remodeling, such as the muscularization of small pulmonary arterioles.

  • Echocardiography: Non-invasive imaging to assess right ventricular function and hypertrophy.

Inhibitor Validation Protocol (General):

  • Animal Groups: A study would typically include wild-type mice, Bmpr2+/- mice treated with a vehicle, and Bmpr2+/- mice treated with the inhibitor.

  • Dosing Regimen: The inhibitor is administered at a predetermined dose and frequency based on pharmacokinetic studies.

  • Endpoint Analysis: After the treatment period, the phenotypic parameters described above are measured and compared between the groups. A significant amelioration of the disease phenotype in the inhibitor-treated group compared to the vehicle-treated group would indicate efficacy.

BMPR2 Signaling Pathway

Mandatory Visualization:

BMPR2_Signaling_Pathway cluster_smad Canonical (SMAD-dependent) Pathway cluster_non_smad Non-Canonical (SMAD-independent) Pathway BMPs BMP Ligands (e.g., BMP2, BMP4, BMP7) BMPR2 BMPR2 (Type II Receptor) BMPs->BMPR2 BMPR1 BMPR1 (Type I Receptor) (e.g., ALK2, ALK3, ALK6) BMPR2->BMPR1 Recruits & Phosphorylates R_SMADs R-SMADs (SMAD1/5/8) BMPR1->R_SMADs Phosphorylates MAPK MAPK (p38, ERK, JNK) BMPR1->MAPK PI3K_Akt PI3K/Akt BMPR1->PI3K_Akt Rho_GTPases Rho-GTPases BMPR1->Rho_GTPases Co_SMAD Co-SMAD (SMAD4) R_SMADs->Co_SMAD Forms complex with SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression (e.g., Id1, Hey1) Nucleus->Gene_expression Cellular_responses Cellular Responses (Proliferation, Apoptosis, Migration) MAPK->Cellular_responses PI3K_Akt->Cellular_responses Rho_GTPases->Cellular_responses Bmpr2_IN_1 This compound Bmpr2_IN_1->BMPR2 Inhibits

Caption: A simplified diagram of the canonical and non-canonical BMPR2 signaling pathways.

Conclusion and Future Directions

This compound represents a promising new tool for studying the role of BMPR2 in health and disease due to its high selectivity. However, to fully realize its potential and validate its on-target effects in a complex biological system, further studies using Bmpr2 knockout models are essential. Such experiments will be crucial in confirming its mechanism of action and assessing its therapeutic potential. For researchers considering the use of this compound, it is recommended to perform these validation experiments to ensure the rigor and reproducibility of their findings. The lack of such data currently represents a significant knowledge gap that needs to be addressed by the scientific community.

References

independent verification of Bmpr2-IN-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Bmpr2-IN-1 Activity and a Comparison with Alternative BMPR2 Inhibitors

For researchers and drug development professionals investigating the intricate role of the bone morphogenetic protein receptor type 2 (BMPR2) in various signaling pathways, the selection of a potent and selective inhibitor is paramount. This guide provides an objective comparison of this compound's performance against other available alternatives, supported by experimental data from independent studies.

Unveiling the BMPR2 Signaling Cascade

BMPR2 is a transmembrane serine/threonine kinase that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway.[1] Ligand binding induces the formation of a receptor complex with type I BMP receptors (ALKs), leading to the phosphorylation and activation of downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate the transcription of target genes involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2]

BMPR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding ALK Type I Receptor (e.g., ALK1/2/3/6) BMPR2->ALK Recruitment & Phosphorylation SMAD158 SMAD1/5/8 ALK->SMAD158 Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 Association Complex SMAD Complex Gene Target Gene Transcription Complex->Gene Transcriptional Regulation

Caption: Canonical BMPR2 signaling pathway.

Comparative Analysis of BMPR2 Inhibitors

The landscape of BMPR2 inhibitors includes a range of compounds with varying potency and selectivity. This compound (also identified as compound 8a) has been characterized as a potent inhibitor.[3] However, a comprehensive evaluation necessitates comparison with other known inhibitors. The following tables summarize key quantitative data from published studies.

InhibitorIC50 (nM) vs BMPR2Binding Affinity (Kd, nM)Reference
This compound (Compound 8a) 50683.5[3]
CDD-12811.2Not Reported[4][5]
CDD-16532.8Not Reported[4][5]
CDD-11151.8Not Reported[4][5]
CDD-14311.6Not Reported[4][5]
Dorsomorphin74Not Reported[6]
LDN-193189>1000Not Reported[5]

Table 1: Potency and Binding Affinity of BMPR2 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) of various inhibitors against BMPR2. Lower values indicate higher potency and binding affinity, respectively.

InhibitorCellular IC50 (µM) in BRE-Luciferase AssayReference
CDD-14314.87[4]
CDD-12816.19[4]
CDD-16536.92[4]
CDD-14968.72[4]
CDD-111524.1[4]
CDD-128029.8[4]

Table 2: Cellular Activity of BMPR2 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of inhibitors in a cellular context using a BMP-responsive element (BRE) driving a luciferase reporter gene. This assay measures the inhibitor's ability to block BMPR2 signaling within a cell.

Experimental Protocols for Inhibitor Verification

Accurate and reproducible assessment of inhibitor activity is crucial. Below are detailed methodologies for key experiments cited in the verification of BMPR2 inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the BMPR2 kinase domain.

Methodology:

  • Reagents: Recombinant human BMPR2 kinase domain, substrate peptide (e.g., Myelin Basic Protein), ATP, and the test inhibitor.[7]

  • Procedure: The BMPR2 enzyme is incubated with varying concentrations of the inhibitor.

  • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.

  • After a defined incubation period, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radiometric assays (using [γ-³³P]-ATP) or fluorescence-based assays.[7]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular BMP-Responsive Element (BRE) Luciferase Reporter Assay

This cell-based assay assesses the inhibitor's capacity to block the BMPR2 signaling pathway downstream of the receptor.

Methodology:

  • Cell Line: A stable cell line (e.g., 293T) co-transfected with a plasmid containing a BMP-responsive element (BRE) upstream of a luciferase reporter gene.[4]

  • Procedure:

    • Cells are seeded in a multi-well plate.

    • The cells are pre-treated with various concentrations of the test inhibitor.[4]

    • BMP ligand (e.g., BMP2) is added to stimulate the BMPR2 signaling pathway.[4]

    • After an incubation period (e.g., 6 hours), the cells are lysed.[4]

  • Measurement: Luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition is calculated, and the cellular IC50 is determined.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular BRE-Luciferase Assay A1 Recombinant BMPR2 Enzyme A3 ATP + Substrate A1->A3 A2 Test Inhibitor (Varying Conc.) A2->A3 A4 Measure Phosphorylation A3->A4 A5 Determine IC50 A4->A5 B1 BRE-Luciferase Reporter Cells B2 Pre-treat with Inhibitor B1->B2 B3 Stimulate with BMP Ligand B2->B3 B4 Measure Luciferase Activity B3->B4 B5 Determine Cellular IC50 B4->B5

References

Benchmarking Bmpr2-IN-1: A Comparative Guide to Known BMP Signaling Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bmpr2-IN-1, a selective inhibitor of Bone Morphogenetic Protein Receptor Type 2 (BMPR2), against other well-established modulators of the BMP signaling pathway. The information presented here is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs in areas such as pulmonary arterial hypertension, Alzheimer's disease, and cancer research.

Executive Summary

The regulation of the Bone Morphogenetic Protein (BMP) signaling pathway is crucial for a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases. This guide benchmarks the performance of this compound against three widely used BMP signaling modulators: LDN-193189, Dorsomorphin, and the endogenous antagonist Noggin. While direct comparative studies under identical experimental conditions are limited, this guide synthesizes available data to highlight the distinct characteristics of each modulator.

This compound is a potent and selective inhibitor of BMPR2. Its specificity for the type II receptor offers a distinct mechanism of action compared to the majority of small molecule inhibitors that target type I receptors.

LDN-193189 is a highly potent, ATP-competitive inhibitor of BMP type I receptors ALK1, ALK2, ALK3, and ALK6. It is a derivative of Dorsomorphin with improved selectivity.

Dorsomorphin (also known as Compound C) is a widely used, first-generation ATP-competitive inhibitor of BMP type I receptors ALK2, ALK3, and ALK6. It also exhibits off-target effects, notably the inhibition of AMP-activated protein kinase (AMPK).

Noggin is a naturally occurring extracellular antagonist that directly binds to BMP ligands (BMP2, BMP4, BMP7), preventing them from interacting with their receptors.

Data Presentation: Quantitative Comparison of BMP Signaling Modulators

The following table summarizes the available quantitative data for this compound and other known BMP signaling modulators. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

ModulatorTarget(s)IC50 / KdSource
This compound BMPR2IC50: 506 nM, Kd: 83.5 nM[1][2]
LDN-193189 ALK1, ALK2, ALK3, ALK6ALK1: IC50 = 0.8 nM, ALK2: IC50 = 0.8 nM, ALK3: IC50 = 5.3 nM, ALK6: IC50 = 16.7 nM[3][4][5]
ALK2, ALK3ALK2: IC50 = 5 nM, ALK3: IC50 = 30 nM[4][5]
Dorsomorphin ALK2, ALK3, ALK6, AMPKALK2, ALK3, ALK6: Selectively inhibits, AMPK: Ki = 109 nM[6][7][8][9]
Noggin BMP2, BMP4, BMP7Binds and antagonizes[10][11][12]

Signaling Pathway and Modulator Intervention Points

The following diagram illustrates the canonical BMP signaling pathway and the points of intervention for this compound, small molecule inhibitors (LDN-193189, Dorsomorphin), and Noggin.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR2 BMPR2 BMP Ligand->BMPR2 Binding Noggin Noggin Noggin->BMP Ligand Binding & Sequestration BMPR1 BMPR1 (ALK2/3/6) BMPR2->BMPR1 Recruitment & Phosphorylation SMAD1/5/8 SMAD1/5/8 BMPR1->SMAD1/5/8 Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription This compound This compound This compound->BMPR2 Inhibition Small Molecules LDN-193189 Dorsomorphin Small Molecules->BMPR1 Inhibition

Caption: BMP signaling pathway and modulator intervention points.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of BMP signaling modulators are provided below.

Luciferase Reporter Assay for BMP Signaling Activity

This assay measures the transcriptional activity of the SMAD-dependent BMP signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., C2C12, HEK293T) in a 96-well plate.

    • Co-transfect cells with a BMP-responsive element (BRE)-luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, LDN-193189, Dorsomorphin) for 1-2 hours.

    • Stimulate the cells with a recombinant BMP ligand (e.g., BMP2, BMP4) at a predetermined EC50 concentration.

  • Luciferase Activity Measurement:

    • After 16-24 hours of incubation, lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the BMP-stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Luciferase_Assay_Workflow A Seed cells in 96-well plate B Co-transfect with BRE-luciferase and Renilla constructs A->B C Starve cells in low-serum medium B->C D Pre-treat with test compounds C->D E Stimulate with BMP ligand D->E F Incubate for 16-24 hours E->F G Lyse cells F->G H Measure dual-luciferase activity G->H I Normalize and calculate % inhibition H->I J Determine IC50 values I->J

Caption: Workflow for a BMP signaling luciferase reporter assay.
Western Blot for SMAD1/5/8 Phosphorylation

This assay directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of SMAD1, SMAD5, and SMAD8.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12, PA-1) and grow to 80-90% confluency.

    • Starve cells in a serum-free medium for 12-16 hours.

    • Pre-treat cells with the test compounds for 1-2 hours.

    • Stimulate with a BMP ligand for 30-60 minutes.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates and separate them on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

    • Compare the levels of phosphorylated SMAD1/5/8 in treated versus untreated cells.

Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation

This assay is a functional measure of BMP-induced osteogenic differentiation in mesenchymal stem cells or pre-osteoblastic cell lines.

Methodology:

  • Cell Culture and Differentiation:

    • Seed cells (e.g., C2C12, MC3T3-E1) in a 24-well plate.

    • Induce osteogenic differentiation by treating the cells with a BMP ligand in an osteogenic medium.

    • Simultaneously treat the cells with the test compounds.

  • ALP Activity Measurement:

    • After 3-7 days, wash the cells with PBS and lyse them.

    • Add a p-nitrophenyl phosphate (pNPP) substrate to the cell lysates and incubate at 37°C.

    • Stop the reaction with NaOH and measure the absorbance at 405 nm.

  • Data Analysis:

    • Normalize the ALP activity to the total protein content of each well.

    • Compare the ALP activity in compound-treated wells to the BMP-stimulated control.

Logical Relationship of BMP Signaling Modulators

The diagram below illustrates the different mechanisms of action of the benchmarked BMP signaling modulators.

Modulator_Mechanism cluster_extracellular Extracellular Inhibition cluster_intracellular Intracellular Inhibition cluster_receptor_level Receptor Level BMP Signaling BMP Signaling Noggin Noggin BMP Ligand Sequestration BMP Ligand Sequestration Noggin->BMP Ligand Sequestration BMP Ligand Sequestration->BMP Signaling Prevents Receptor Binding This compound This compound BMPR2 Inhibition BMPR2 Inhibition This compound->BMPR2 Inhibition LDN-193189 LDN-193189 BMPR1 (ALK) Inhibition BMPR1 (ALK) Inhibition LDN-193189->BMPR1 (ALK) Inhibition Dorsomorphin Dorsomorphin Dorsomorphin->BMPR1 (ALK) Inhibition BMPR2 Inhibition->BMP Signaling Blocks Downstream Signaling BMPR1 (ALK) Inhibition->BMP Signaling Blocks SMAD Phosphorylation

References

Safety Operating Guide

Navigating the Safe Disposal of Bmpr2-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Bmpr2-IN-1 with appropriate personal protective equipment (PPE). The toxicological properties of this specific compound have not been extensively established.[2] Therefore, caution is paramount.

Recommended Personal Protective Equipment (PPE):

  • Ventilation: A system of local and/or general exhaust is recommended.[2]

  • Skin Protection: Wear compatible chemical-resistant gloves and protective clothing.[2]

  • Eye Protection: Use protective safety glasses or chemical safety goggles.[2]

  • General Hygiene: Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[2]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general guidelines for the disposal of laboratory chemical waste and should be adapted to comply with institutional and local regulations.

1. Waste Segregation and Collection:

  • Initial Collection: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a designated, properly labeled, and sealed hazardous waste container.[3][4]

  • Compatibility: Ensure that the waste container is compatible with the chemical properties of this compound and any solvents used. Do not mix incompatible waste streams. For instance, never store flammable waste with waste containing oxidizers.[5] Store acids and bases separately.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components of the waste stream.[3]

2. Handling Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][4]

  • Rinsate Collection: The first rinsate should be collected and disposed of as hazardous chemical waste along with the primary this compound waste.[3][4] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinsates as hazardous waste.[3]

  • Container Disposal: After triple rinsing and drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[7]

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and does not interfere with normal operations.[4][6]

  • Secondary Containment: Use secondary containment, such as a tray, to mitigate potential spills or leaks from the primary container.[4]

  • Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in a laboratory. Typically, laboratories should not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.[4][7]

4. Final Disposal:

  • Professional Removal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7]

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution.

Prohibited Disposal Methods:

  • Sink Disposal: Do not dispose of this compound or its concentrated solutions down the drain.[7]

  • Evaporation: Do not allow this compound waste to evaporate in a fume hood as a method of disposal.[6][7]

  • Regular Trash: Do not dispose of untreated this compound or contaminated materials in the regular trash.[7]

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative guidelines for the accumulation and storage of hazardous chemical waste in a laboratory setting.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume55 gallons[4][7]
Maximum Acutely Hazardous Waste Volume1 quart[4][7]
Container Removal from SAA (Full)Within 3 days[6]
Container Storage in SAA (Partially Full)Up to 1 year[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containers Empty Container Management cluster_storage Storage cluster_disposal Final Disposal A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Collect Solid & Liquid This compound Waste C->D E Segregate from Incompatible Waste Streams D->E I Store Sealed Container in Designated Satellite Accumulation Area E->I F Triple Rinse Empty Containers G Collect First Rinsate as Hazardous Waste F->G H Deface Label & Dispose of Clean Container G->H J Use Secondary Containment I->J K Arrange for Pickup by EHS or Licensed Contractor J->K L Complete & Maintain Disposal Records K->L M End: Proper Disposal Complete L->M

References

Personal protective equipment for handling Bmpr2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bmpr2-IN-1

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The following guidance is based on general best practices for handling potent, powdered small molecule kinase inhibitors in a research laboratory setting. Researchers are strongly advised to conduct a thorough risk assessment for their specific use case and to consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent BMPR2 inhibitor. Adherence to these protocols is critical for ensuring personal safety and maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals.[1][2][3][4][5] The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.

Task Recommended Personal Protective Equipment (PPE)
Handling Solid Compound (Weighing, Aliquoting) Primary: • Nitrile gloves (double-gloving recommended) • Lab coat (preferably disposable or designated for potent compounds) • Safety glasses with side shields or chemical splash gogglesSecondary (in addition to primary, for higher risk activities): • Face shield • Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood or ventilated balance enclosure)
Preparing Solutions • Nitrile gloves • Lab coat • Chemical splash goggles
Administering to Cell Cultures or Animals • Nitrile gloves • Lab coat
Cleaning and Decontamination • Nitrile gloves (heavy-duty recommended) • Lab coat • Chemical splash goggles
Operational Procedures

Handling:

  • Engineering Controls: Whenever possible, handle powdered this compound in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • Weighing: Use a dedicated weighing area. Tare a vial on the balance, add the compound to the vial within the enclosure, and then seal the vial before removing it. This "weighing by difference" method can reduce contamination of the balance.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the sealed vial containing the pre-weighed compound.

  • General Hygiene: Avoid skin and eye contact.[6] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling, even if gloves were worn.[6]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C for solid compounds.

  • Store away from incompatible materials.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, bench paper, weighing paper, and empty vials. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used for administering solutions should be placed in a designated sharps container for hazardous chemical waste.

Consult your institution's EHS department for specific guidelines on hazardous waste disposal.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the immediate steps to take in the event of a this compound spill. This workflow is a critical component of laboratory safety preparedness.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Final Steps a Alert others in the area b Assess the spill a->b c Don appropriate PPE b->c d Contain the spill c->d e Clean the spill area d->e f Decontaminate e->f g Dispose of waste f->g h Report the incident g->h

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.